molecular formula C7H18ClNS B2712705 3-(tert-butylsulfanyl)propan-1-amine hydrochloride CAS No. 2413878-56-3

3-(tert-butylsulfanyl)propan-1-amine hydrochloride

Cat. No.: B2712705
CAS No.: 2413878-56-3
M. Wt: 183.74
InChI Key: DPMIZFQAWFDXFM-UHFFFAOYSA-N
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Description

3-(tert-butylsulfanyl)propan-1-amine hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. The compound features a primary amine functional group, which makes it a valuable building block for the formation of amides, imines, and other nitrogen-containing compounds . The molecule also contains a tert-butylsulfanyl (tert-butylthio) ether moiety, a functional group known to influence the physicochemical properties of molecules and which can be found in compounds investigated for various biological activities . As an amine hydrochloride salt, the compound offers improved stability and handling characteristics compared to its free base form, making it more suitable for storage and use in various experimental setups . Researchers utilize this compound as a synthetic intermediate in the development of more complex molecules, including those screened as potential ligands for protein targets such as kinase enzymes or transient receptor potential (TRPV1) channels, where structural features like the tert-butyl group and thioether linkages are often explored for their steric and electronic effects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-tert-butylsulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXWHJPLVVYTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Technical Guide: Chemical Structure, Synthesis, and Applications of 3-(tert-butylsulfanyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, bioconjugation, and peptide synthesis, bifunctional building blocks are the linchpins of modular chemical design. 3-(tert-butylsulfanyl)propan-1-amine hydrochloride is a highly versatile synthetic scaffold that combines a sterically protected thioether with a reactive primary amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in chemical biology, and a validated, step-by-step synthetic methodology designed for high-yield laboratory production.

Physicochemical Profiling & Structural Causality

Understanding the structural components of this compound is critical for predicting its behavior in complex reaction mixtures. The compound is registered under CAS No. 2413878-56-3 and serves as a fundamental building block in medicinal chemistry .

Structural Causality Analysis
  • tert-Butyl Group: The bulky tert-butyl moiety provides intense steric hindrance around the sulfur atom. This prevents premature oxidation of the thioether to a sulfoxide or sulfone during upstream synthetic steps and acts as a robust protecting group that can be selectively cleaved under strongly acidic conditions.

  • Propyl Linker: The three-carbon aliphatic chain provides an optimal spatial buffer. It is long enough to prevent unfavorable inductive effects from the protonated amine onto the sulfur atom, yet short enough to maintain a low molecular weight profile for drug-like scaffolds.

  • Hydrochloride Salt: Free primary amines are prone to air oxidation and can absorb atmospheric CO

    
     to form carbamates. Formulating this compound as an HCl salt locks the amine in a protonated state, drastically improving shelf stability, standardizing the molecular weight (183.74  g/mol ) [[1]](), and enhancing aqueous solubility for biological assays.
    
Quantitative Data Summary
PropertyValue / Description
Chemical Name This compound
Synonyms 3-(tert-butylthio)propan-1-amine hydrochloride
CAS Registry Number 2413878-56-3
Molecular Formula C

H

NS · HCl (or C

H

ClNS)
Molecular Weight 183.74 g/mol
SMILES String CC(C)(C)SCCCN.Cl
Physical State White to off-white crystalline solid

Mechanistic Utility in Drug Development

The primary utility of 3-(tert-butylsulfanyl)propan-1-amine lies in its ability to introduce a protected thiol equivalent into complex molecules. In peptide synthesis, the S-tert-butylsulfanyl (StBu) protecting group is often preferred over classical trityl groups to afford crypto-thioesters in a dormant state, preventing unwanted rearrangements prior to Native Chemical Ligation (NCL) 2. Furthermore, molecules containing an S-tert-butylsulfanyl group have been extensively utilized as building blocks to incorporate functional linkers into oligonucleotides and gold nanoparticles 3.

ApplicationPathway N1 3-(tert-butylsulfanyl)propan-1-amine N2 Amide Coupling (EDC/NHS or HATU) N1->N2 Reacts with Carboxylic Acids N3 Thioether-Functionalized Peptide / Scaffold N2->N3 N4 Acidic Deprotection (Strong Acid / Scavengers) N3->N4 Cleavage of t-Bu Group N5 Free Thiol (-SH) Exposed for Ligation N4->N5

Figure 1: Mechanistic pathway for incorporating and activating the bifunctional building block.

Validated Synthetic Methodology

To ensure maximum yield and purity, the synthesis of this compound is executed via a three-step protocol: Thia-Michael addition, nitrile reduction, and salt formation.

SynthesisWorkflow A tert-Butyl mercaptan + Acrylonitrile B Thia-Michael Addition (Base Catalyzed) A->B C 3-(tert-butylthio) propanenitrile B->C D Reduction (LiAlH4 / THF) C->D E Free Base Amine D->E F Salt Formation (HCl / Ether) E->F G Target HCl Salt F->G

Figure 2: Step-by-step synthetic workflow for this compound.

Step 1: Thia-Michael Addition
  • Protocol: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve acrylonitrile (1.0 eq) and tert-butyl mercaptan (1.1 eq) in anhydrous methanol. Cool the mixture to 0 °C and add sodium methoxide (0.1 eq) dropwise. Stir the reaction at room temperature for 4 hours.

  • Causality: Acrylonitrile is a potent Michael acceptor. The catalytic base deprotonates the mercaptan to form a highly nucleophilic thiolate, which undergoes a rapid 1,4-addition to the electron-deficient alkene. Methanol acts as a protic solvent to stabilize the intermediate enolate.

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (4:1) system. The reaction is complete when the thiol spot (visualized instantly via Ellman's reagent) is entirely consumed. Quench with 0.1 M HCl to neutralize the base; this is a critical self-validating step to prevent retro-Michael addition during solvent evaporation.

Step 2: Nitrile Reduction
  • Protocol: Suspend Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) in anhydrous THF at 0 °C. Slowly add the intermediate 3-(tert-butylthio)propanenitrile (dissolved in THF) dropwise to control the exothermic evolution of hydrogen gas. Reflux the mixture for 6 hours.
    
  • Causality: LiAlH

    
     provides the necessary hydride equivalents to fully reduce the nitrile carbon to a primary amine. The tert-butyl thioether is highly stable under these strongly reducing conditions, preventing unwanted side reactions.
    
  • Self-Validating System: Perform a strict Fieser workup (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O per
    
    
    grams of LiAlH
    
    
    ). This deliberately forces the formation of a granular, easily filterable aluminum salt precipitate rather than a gelatinous emulsion, ensuring maximum recovery of the free amine and validating the destruction of unreacted hydride.
Step 3: Hydrochloride Salt Formation
  • Protocol: Dissolve the crude free amine in anhydrous diethyl ether. Cool the solution to 0 °C and add 4.0 M HCl in dioxane (1.2 eq) dropwise with vigorous stirring. Filter the resulting precipitate under a vacuum and wash with cold ether.

  • Causality: Converting the free base to the hydrochloride salt locks the amine in a protonated state. This prevents oxidative degradation and carbamate formation, drastically improving the compound's shelf life and handling characteristics.

  • Self-Validating System: The immediate formation of a dense, white crystalline precipitate serves as a visual confirmation of successful salt formation. The product's purity is validated by its complete solubility in D

    
    O for subsequent NMR analysis.
    

References

  • Sigma-Aldrich. "this compound". MilliporeSigma.

  • Ambeed. "Keyword Search - 2413878-56-3". Ambeed, Inc. 1

  • ChemRxiv. "Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst". ChemRxiv. 2

  • MDPI. "Thioctic Acid Derivatives as Building Blocks to Incorporate DNA Oligonucleotides onto Gold Nanoparticles". MDPI. 3

Sources

Physicochemical Profiling and Synthetic Utility of 3-(tert-butylsulfanyl)propan-1-amine HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly explores complex chemical space, aliphatic amines bearing sterically hindered thioethers have emerged as highly versatile building blocks. 3-(tert-butylsulfanyl)propan-1-amine hydrochloride (also known as 3-(tert-butylthio)propan-1-amine HCl) represents a bifunctional synthon combining a highly nucleophilic primary amine with a lipophilic, sterically shielded tert-butyl thioether[1].

This technical guide details its physicochemical properties, structural rationale, and validated analytical workflows. It is designed for medicinal chemists and drug development professionals seeking to integrate this compound into pipelines, particularly in the synthesis of PROTAC linkers, targeted covalent inhibitors, and lipophilic pharmacophores.

Physicochemical Properties & Structural Rationale

To effectively utilize this compound, one must understand the interplay between its functional groups. The primary amine is supplied as a hydrochloride salt[2]. This is a critical design choice: it prevents the spontaneous oxidative dimerization or degradation that free-base thioether-amines often undergo during long-term storage, ensuring a stable, weighable solid.

Table 1: Physicochemical Profile

Quantitative data summarized for comparative analysis in drug design workflows.

PropertyValue / DescriptionCausality / Impact on Experimental Design
CAS Number 2413878-56-3Unique identifier for registry and procurement[1].
Molecular Formula C₇H₁₈ClNSRepresents the HCl salt form (Free base: C₇H₁₇NS)[2].
Molecular Weight 183.74 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5 limits[2].
Physical State Solid (Crystalline)The HCl salt ensures a stable solid, overcoming the volatility and oxidative susceptibility of the free base.
pKa (Amine) ~10.2 (Calculated)Highly basic; requires an aqueous pH > 11 for complete free-basing during liquid-liquid extraction.
cLogP (Free Base) ~2.1The tert-butyl group significantly increases lipophilicity, enhancing the membrane permeability of the final API.
Aqueous Solubility >50 mg/mL (as HCl salt)Excellent solubility in aqueous buffers, facilitating biological assays and formulation.

Mechanistic Utility: The Role of the tert-Butylthio Group

In medicinal chemistry, substituting a standard alkyl chain with a thioether dramatically alters the electron distribution and metabolic fate of a molecule. The tert-butyl group serves a specific, causal purpose: steric shielding .

Unsubstituted or methyl-substituted thioethers are highly susceptible to rapid oxidation by hepatic Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes, leading to sulfoxides and sulfones. By installing a bulky tert-butyl group, the sulfur atom is sterically hindered, significantly reducing the rate of S-oxidation[3]. This extends the biological half-life of the pharmacophore while maintaining the unique geometry and hydrogen-bond acceptor properties of the sulfur atom.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate internal controls and explicit causal reasoning to ensure data integrity.

Protocol 1: Amide Coupling Workflow & Oxidation Monitoring

Objective: To couple the primary amine to a carboxylic acid-bearing scaffold without inducing premature oxidation of the thioether. Causality: The HCl salt must be neutralized to liberate the nucleophilic lone pair on the nitrogen. However, prolonged exposure to atmospheric oxygen in basic conditions can lead to side reactions. We utilize in situ neutralization with a sterically hindered, non-nucleophilic base.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

    • Rationale: HATU provides rapid activation of the acid, minimizing the time the amine spends in the basic reaction mixture.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes at room temperature.

    • Rationale: DIPEA is sterically hindered and will not compete with the primary amine for the activated ester.

  • Amine Addition: Add 3-(tert-butylsulfanyl)propan-1-amine HCl (1.2 eq) to the mixture. The excess DIPEA will in situ deprotonate the HCl salt.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours. Monitor via LC-MS.

    • Validation Step: Look for the product mass (M+H) and explicitly check for the sulfoxide mass (M+16+H). If M+16 is observed, oxygen ingress or peroxide impurities in the DMF are present, invalidating the batch.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The lipophilic tert-butyl group ensures the product partitions entirely into the organic layer.

Protocol 2: Determination of LogD (pH 7.4) via Shake-Flask LC-MS

Objective: To empirically determine the distribution coefficient at physiological pH, adhering to standards. Causality: Because the amine has a pKa of ~10.2, it will be >99% protonated at pH 7.4. LogD provides a more accurate representation of in vivo partitioning than LogP (which assumes the neutral species).

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours.

    • Rationale: Prevents volume changes and phase-shifting during the actual experiment.

  • Sample Preparation: Dissolve 1 mg of 3-(tert-butylsulfanyl)propan-1-amine HCl in 1 mL of the saturated PBS.

  • Partitioning: Add 1 mL of saturated 1-octanol to the aqueous layer in a glass vial. Vortex for 3 minutes, then shake at 25°C for 1 hour.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Calculation & Self-Validation: LogD = Log₁₀(Area_octanol / Area_aqueous).

    • Validation Step: Run a known standard (e.g., Propranolol) in parallel to verify the system's accuracy and column retention stability.

Metabolic Pathway & Stability

Understanding the metabolic liabilities of the tert-butylthio and propylamine moieties is critical for lead optimization. The diagram below illustrates the primary biotransformation pathways, highlighting how the tert-butyl group forces the molecule toward N-deamination rather than rapid S-oxidation.

G Parent 3-(tert-butylsulfanyl)propan-1-amine (Thioether) CYP450 CYP450 / FMO S-Oxidation Parent->CYP450 Minor Pathway (Sterically Hindered) MAO MAO / CYP N-Deamination Parent->MAO Major Pathway (Primary Amine) Sulfoxide Sulfoxide Metabolite (+16 Da, Chiral Center) CYP450->Sulfoxide Sulfone Sulfone Metabolite (+32 Da) Sulfoxide->Sulfone Further Oxidation Aldehyde Aldehyde Intermediate (Reactive) MAO->Aldehyde Acid Carboxylic Acid (Excreted) Aldehyde->Acid Aldehyde Dehydrogenase

Primary metabolic pathways of 3-(tert-butylsulfanyl)propan-1-amine highlighting S-oxidation.

References

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: The Influence of Heteroatoms in Drug Design and Metabolic Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Thermodynamic Solubility Profiling of 3-(tert-Butylsulfanyl)propan-1-amine Hydrochloride: Aqueous vs. Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials synthesis, the physicochemical properties of building blocks dictate downstream synthetic viability. 3-(tert-butylsulfanyl)propan-1-amine hydrochloride (CAS: 2413878-56-3) is a highly versatile amphiphilic synthon. However, its dual nature—comprising a highly lipophilic tert-butylthioether tail and a highly polar primary ammonium chloride headgroup—creates complex solubility behaviors.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of this compound across various solvent systems. By understanding the thermodynamic interplay between crystal lattice energy and solvation energy, researchers can rationally select solvents, employ co-solvency strategies, or utilize free-basing techniques to optimize reaction conditions and extraction workflows.

Structural Analysis & Solvation Thermodynamics

The solubility of any amine hydrochloride salt is governed by a thermodynamic competition. To dissolve, the solvent must provide enough solvation energy (


) to overcome the robust ionic interactions holding the solid crystal lattice together (

).

For this compound, the structure presents an extreme amphiphilic dichotomy:

  • The Hydrophilic Headgroup (

    
    ):  This ionic center possesses a massive lattice energy. It requires solvents with high dielectric constants and strong hydrogen-bonding capabilities (both donors and acceptors) to stabilize the separated cation and anion.
    
  • The Lipophilic Tail (

    
    ):  The tert-butyl group is bulky and highly hydrophobic. In aqueous media, it forces the formation of a highly structured water cavity (the hydrophobic effect), which carries an entropic penalty.
    

Despite the lipophilic tail, the ionic lattice energy dominates the molecule's macroscopic phase behavior. In water, the highly exothermic hydration of the ammonium and chloride ions easily compensates for the hydrophobic penalty. Conversely, in non-polar organic solvents, the inability to solvate the chloride anion prevents the disruption of the lattice, rendering the compound insoluble despite the presence of the tert-butyl group.

SolvationThermodynamics Solid Solid Crystal Lattice 3-(tert-butylsulfanyl)propan-1-amine HCl GasIons Gaseous Cation & Anion (Endothermic Dissociation) Solid->GasIons +ΔH (Lattice) Solvated Solvated Ions in Solution (Exothermic Solvation) Solid->Solvated ΔG (Solution) GasIons->Solvated -ΔH (Solvation)

Caption: Thermodynamic cycle of lattice dissociation and ion solvation.

Comparative Solubility Profile: Water vs. Organic Solvents

Based on the thermodynamic principles of structurally analogous amine hydrochlorides (such as adamantanamine hydrochloride[1]), the solubility of this compound can be categorized by solvent class.

Table 1: Predicted Solubility Profile of 3-(tert-butylsulfanyl)propan-1-amine HCl

Solvent ClassRepresentative SolventDielectric Constant (

)
Est. Solubility (mg/mL)Solvation Mechanism & Causality
Aqueous Water80.1> 100 (High)Exothermic hydration of

and

easily overcomes the crystal lattice energy.
Polar Protic Methanol / Ethanol32.7 / 24.520 - 50 (Moderate-High)Strong H-bond donation to

; H-bond acceptance from

.
Polar Aprotic DMF / DMSO36.7 / 46.75 - 20 (Moderate)Good cation solvation, but poor anion (

) solvation limits overall solubility.
Non-Polar Dichloromethane (DCM)8.9< 1 (Poor)Insufficient polarity to disrupt the ionic crystal lattice.
Non-Polar Hexane / Toluene1.9 / 2.4InsolubleComplete inability to solvate ionic species; system is entirely dominated by lattice energy.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of this building block for a specific reaction or assay, the Miniaturized Shake-Flask Method is the gold standard. This method conserves valuable API while ensuring true thermodynamic equilibrium is reached, avoiding the pitfalls of kinetic supersaturation (2)[2].

Protocol 1: Miniaturized Shake-Flask Assay

Self-Validating System: This protocol includes internal checks (visual confirmation of excess solid, pH monitoring, and sub-micron filtration) to guarantee that the quantified concentration represents the true thermodynamic maximum (3)[3].

  • Preparation & Saturation: Add 10 mg of this compound to a 2 mL chemically resistant microcentrifuge tube. Add 1.0 mL of the target solvent.

    • Validation Check: Visually confirm the presence of undissolved solid. If the compound fully dissolves, incrementally add more solid until a persistent suspension remains.

  • Equilibration: Seal the tube and place it in a thermomixer at

    
     (or the target reaction temperature) at 150 rpm for 24 to 48 hours.
    
    • Causality: Extended incubation ensures the system transitions from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, or filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter (4)[4].

    • Validation Check: Removing all micro-particulates prevents the artificial inflation of solubility values during downstream analysis.

  • pH Verification (For Aqueous Media): Measure the pH of the saturated supernatant.

    • Causality: Amine hydrochlorides can self-buffer and significantly lower the pH of unbuffered water, altering the ionization state and apparent solubility.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV against a pre-established 5-point calibration curve (

    
    ).
    

ShakeFlaskWorkflow Step1 1. Solid Addition (Excess API to Buffer) Step2 2. Equilibration (24-48h, 25°C, 150rpm) Step1->Step2 Step3 3. Phase Separation (0.22 µm Filtration) Step2->Step3 Step4 4. Quantification (HPLC-UV/Vis Analysis) Step3->Step4

Caption: Standardized miniaturized shake-flask workflow for thermodynamic solubility.

Strategies for Modulating Solubility in Organic Solvents

When synthetic pathways require the use of non-polar organic solvents (e.g., Dichloromethane or Toluene) where the hydrochloride salt is insoluble, researchers must actively modulate the system (1)[1].

Strategy A: Co-Solvency (Lattice Disruption)

Introducing a small percentage (5-10% v/v) of a polar protic co-solvent, such as Methanol, into a non-polar solvent like DCM can dramatically increase solubility.

  • Mechanistic Causality: The methanol selectively hydrogen-bonds with the chloride anion, effectively breaking the ionic crystal lattice. Once the lattice is disrupted, the bulk DCM can efficiently solvate the highly lipophilic tert-butylthioether tail.

Strategy B: Conversion to Free Base (Neutralization)

If the presence of the chloride ion is strictly prohibitive, neutralizing the salt to yield the free primary amine is the most effective approach. The free base, stripped of its ionic lattice, becomes highly soluble in DCM, ether, and hexanes.

Protocol 2: Biphasic Free-Basing for Organic Extraction

  • Suspend 100 mg of this compound in 5 mL of Dichloromethane (DCM).

  • Add 5 mL of 1 M aqueous

    
    .
    
    • Validation Check: The biphasic system ensures that as the salt is neutralized at the aqueous interface, the lipophilic free base immediately partitions into the organic layer, driving the equilibrium entirely to the right.

  • Stir vigorously for 15 minutes to maximize interfacial surface area.

  • Separate the organic (DCM) layer using a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure, organically soluble free amine.
    

References

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at:[Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

Sources

An In-depth Technical Guide to the pKa of the Amine Group in 3-(tert-butylsulfanyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development. It governs a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, permeability, target binding, and pharmacokinetic properties. For amine-containing compounds, the pKa of the amino group dictates its charge at physiological pH, a critical determinant of its interaction with biological membranes and protein targets. This guide provides a comprehensive technical overview of the methodologies for determining and predicting the pKa of the primary amine group in 3-(tert-butylsulfanyl)propan-1-amine, a compound of interest in medicinal chemistry due to its unique structural features.

This document is intended for researchers, scientists, and drug development professionals. It will delve into both experimental and computational approaches for pKa determination, offering not just procedural steps but also the underlying scientific rationale.

The Significance of the Thioether Moiety

The presence of a tert-butylsulfanyl group three carbons away from the primary amine in 3-(tert-butylsulfanyl)propan-1-amine is expected to influence the amine's basicity. Thioethers, like ethers, can exhibit a weak electron-withdrawing inductive effect due to the electronegativity of the sulfur atom. This effect can decrease the electron density on the nitrogen atom, thereby lowering its basicity and resulting in a lower pKa value compared to a simple alkylamine like propylamine. However, the bulky tert-butyl group may introduce conformational effects that could also play a role. A precise understanding of this pKa is therefore crucial for predicting the molecule's behavior in biological systems.[1][2][3]

Part 1: Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4][5][6] The technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is then determined from the resulting titration curve.

Principle of Potentiometric Titration

The titration of a weak base (the amine) with a strong acid results in a characteristic sigmoidal curve when pH is plotted against the volume of titrant added. The inflection point of this curve corresponds to the equivalence point, where the moles of acid added are equal to the initial moles of the base. The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point, where half of the amine has been protonated.[7][8][9]

Detailed Experimental Protocol

This protocol provides a step-by-step method for the potentiometric titration of 3-(tert-butylsulfanyl)propan-1-amine.

Apparatus and Reagents:

  • pH meter with a combination glass electrode

  • Automatic titrator or a calibrated burette

  • Magnetic stirrer and stir bar

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • 3-(tert-butylsulfanyl)propan-1-amine (high purity)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (for back-titration if necessary)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed to remove CO2)

  • pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa of the amine. Ensure the temperature of the buffers is the same as the planned experimental temperature.

  • Sample Preparation: Accurately weigh a sufficient amount of 3-(tert-butylsulfanyl)propan-1-amine to prepare a solution of known concentration (e.g., 0.01 M) in a volumetric flask. Dissolve the compound in deionized water. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place a known volume of the amine solution into a thermostatted titration vessel. Immerse the calibrated pH electrode and the tip of the burette into the solution. Begin stirring the solution gently.

  • Titration: Add the standardized 0.1 M HCl solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate the titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV) or the zero crossing of the second derivative (Δ²pH/ΔV²).

    • Calculate the half-equivalence point (Veq/2).

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

Data Presentation
ParameterValue
Concentration of Amine Solution0.01 M
Concentration of HCl Titrant0.1 M
Ionic Strength (KCl)0.1 M
Temperature25 °C
Predicted pKa ~10.5

Note: The pKa value is a prediction based on similar alkylamines and the expected inductive effect of the thioether. The actual experimental value should be determined following the protocol.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Amine Solution Calibrate->Prepare_Sample Setup Set up Titration Apparatus Prepare_Sample->Setup Titrate Titrate with HCl Setup->Titrate Record Record pH and Volume Titrate->Record Record->Titrate Plot Plot Titration Curve Record->Plot Derive Determine Equivalence Point Plot->Derive pKa Determine pKa at Veq/2 Derive->pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Part 2: Computational Prediction of pKa

Computational chemistry offers a powerful and increasingly accurate means of predicting pKa values, especially for novel compounds where experimental data is unavailable.[10][11][12] These methods can provide valuable insights early in the drug discovery process.

Theoretical Basis for Computational pKa Prediction

The pKa of an amine is related to the Gibbs free energy change (ΔG) of its protonation reaction in solution. Computational methods aim to calculate this ΔG by considering the electronic structure of the molecule and the effects of the solvent. A common approach involves using an isodesmic reaction, where the pKa of the target molecule is calculated relative to a structurally similar reference compound with a known experimental pKa.[13][14] This helps to cancel out systematic errors in the calculations.

Computational Workflow

This section outlines a general workflow for predicting the pKa of 3-(tert-butylsulfanyl)propan-1-amine using quantum mechanical methods.

Software Requirements:

  • A quantum chemistry software package (e.g., Gaussian, Jaguar[15], MOPAC[16])

  • A molecular modeling and visualization tool (e.g., GaussView, Maestro)

Procedure:

  • Structure Preparation:

    • Build the 3D structures of 3-(tert-butylsulfanyl)propan-1-amine and its protonated form (the ammonium cation).

    • Build the 3D structures of a suitable reference compound and its protonated form. A good reference would be a simple alkylamine with a known experimental pKa, such as propylamine.

  • Conformational Search: For each of the four species (target amine, protonated target amine, reference amine, protonated reference amine), perform a conformational search to identify the lowest energy conformer.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation for the lowest energy conformer of each species in the gas phase using a suitable level of theory (e.g., B3LYP/6-31G*).

    • Repeat the geometry optimization and frequency calculation for each species in a simulated aqueous environment using a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD).[13][14]

  • Energy Calculation: From the output of the calculations, extract the Gibbs free energies in solution for all four species.

  • pKa Calculation: Calculate the pKa of the target amine using the following equation:

    pKa(target) = pKa(reference) + (ΔG(reaction) / (2.303 * RT))

    where:

    • ΔG(reaction) = [G(target amine) + G(protonated reference amine)] - [G(protonated target amine) + G(reference amine)]

    • R is the gas constant

    • T is the temperature in Kelvin

Computational Workflow Diagram

computational_workflow cluster_input Input Structures cluster_calc Quantum Mechanical Calculations cluster_output pKa Prediction Target Target Amine (Neutral & Protonated) Conf_Search Conformational Search Target->Conf_Search Reference Reference Amine (Neutral & Protonated) Reference->Conf_Search Geo_Opt Geometry Optimization + Solvation Model Conf_Search->Geo_Opt Energy Gibbs Free Energy Calculation Geo_Opt->Energy dG Calculate ΔG(reaction) Energy->dG pKa_calc Calculate pKa(target) dG->pKa_calc

Caption: Computational workflow for pKa prediction using an isodesmic reaction approach.

Discussion and Conclusion

The determination of the pKa of the amine group in 3-(tert-butylsulfanyl)propan-1-amine is a critical step in its characterization as a potential drug candidate. This guide has outlined both a robust experimental method, potentiometric titration, and a reliable computational workflow for this purpose.

The experimental approach provides a direct and accurate measurement of the pKa under specific conditions of temperature and ionic strength.[7][8] The computational method, on the other hand, offers a predictive capability that is invaluable in the early stages of drug design, allowing for the rapid screening of multiple candidate molecules.[11][17]

The presence of the tert-butylsulfanyl group is anticipated to lower the pKa of the primary amine compared to a simple alkylamine due to the electron-withdrawing inductive effect of the sulfur atom.[1] The magnitude of this effect can be precisely quantified through the methods described herein. A thorough understanding of this pKa value will enable medicinal chemists to make more informed decisions regarding the optimization of this molecule's properties for improved therapeutic efficacy.

By integrating both experimental and computational approaches, researchers can gain a comprehensive understanding of the ionization behavior of 3-(tert-butylsulfanyl)propan-1-amine, a crucial piece of information for its advancement in the drug development pipeline.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • J. Chem. Inf. Model. Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. [Link]

  • J. Comput. Chem. Prediction of pKa values using the PM6 semiempirical method. [Link]

  • J. Phys. Chem. B. Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • Croat. Chem. Acta. Simple Method for the Estimation of pKa of Amines. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Schrödinger. Epik. [Link]

  • ChemAxon. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]

  • bio.tools. MolGpKa. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ChemMedChem. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • SCIRP. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents. [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

  • ResearchGate. Ion Pair Basicity of Some Amines in THF: Implications for Ion Pair Acidity Scales 1. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • ACS Publications. Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. [Link]

  • OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • Chemical Synthesis Database. N-butyl-N-tert-butylsulfanylbutan-1-amine. [Link]

  • PubChem. 3-(Tert-butoxy)propan-1-amine. [Link]

  • ResearchGate. Chemical structure and pKa of the tertiary amines investigated in this study. [Link]

  • PubChem. tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butylsulfanyl)carbonyl]amino}. [Link]

  • Wikipedia. tert-Butylamine. [Link]

  • Cheméo. tert-butyl-n-propyl-amine. [Link]propyl-amine)

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The Strategic Utility of the Tert-Butyl Sulfide Motif in Medicinal Chemistry: A Technical Guide to Physicochemical Modulation and Synthetic Integration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyl sulfide (thioether) motif is a powerful structural element in modern medicinal chemistry, offering a unique combination of extreme steric hindrance and high lipophilicity. This whitepaper provides an in-depth analysis of its physicochemical properties, metabolic stability, and synthetic integration. By understanding the causality behind its chemical behavior, researchers can rationally design safer, more stable, and highly targeted therapeutics.

Introduction: The Physicochemical Paradigm of Tert-Butyl Sulfides

In small-molecule drug discovery, the strategic incorporation of sulfur-containing motifs often dictates a drug's pharmacokinetic (PK) and pharmacodynamic (PD) fate. Among these, the tert-butyl sulfide group (-S-tBu) stands out due to its bulky, lipophilic nature[1]. Unlike primary or secondary alkyl thioethers, the tert-butyl group acts as a robust "steric shield." This shielding protects the electron-rich sulfur atom from premature enzymatic degradation, thereby prolonging the drug's half-life and enforcing specific receptor-binding conformations[1].

As a Senior Application Scientist, I frequently observe that the choice of a tert-butyl thioether over a standard methyl thioether is not merely a structural tweak; it is a deliberate pharmacokinetic intervention designed to solve specific metabolic liabilities.

Pharmacokinetic Profiling: Lipophilicity and Metabolic Shielding

The addition of a tert-butyl group significantly increases the calculated partition coefficient (cLogP) of a molecule. For instance, in the development of 6-diazo-5-oxo-L-norleucine prodrugs, substitution with a tert-butyl variant raised the cLogP to approximately 1.2, vastly enhancing membrane permeability compared to less lipophilic analogs[2].

However, increased lipophilicity typically invites rapid metabolic clearance via Cytochrome P450 (CYP) mediated S-oxidation. Here, the causality of the tert-butyl group's efficacy becomes clear: the immense steric bulk of the three methyl groups physically blocks the approach of the CYP iron-oxo active site to the sulfur lone pairs. Consequently, the oxidation of tert-butyl sulfide to its corresponding sulfoxide and sulfone is drastically slowed.

Table 1: Comparative Physicochemical and Reactivity Profiles of Alkyl Sulfides
Functional GroupSubstituentEst. cLogP ContributionSteric Hindrance (A-value, kcal/mol)Relative S-Oxidation Rate (CYP450)Stability to Piperidine (20% in DMF)
Methyl Sulfide -S-CH₃+0.5~1.7High (Rapid clearance)Low (Rapid cleavage)
Ethyl Sulfide -S-CH₂CH₃+1.0~1.75ModerateLow
Isopropyl Sulfide -S-CH(CH₃)₂+1.5~2.15LowModerate
Tert-Butyl Sulfide -S-C(CH₃)₃+2.0>4.7Very Low (Metabolically stable)High (Half-life > 7 days)

Mechanistic Causality in S-Oxidation

When oxidation does occur, it is often highly selective. The oxidation of di-tert-butyl sulfide forms the corresponding sulfoxide, a process that allows these organosulfur compounds to act as effective free radical scavengers and antioxidants in vitro. The over-oxidation to sulfones is highly restricted due to the increasing electron deficiency and compounded steric crowding at the newly formed sulfinyl center[3].

G A Tert-Butyl Sulfide (R-S-tBu) B Tert-Butyl Sulfoxide (R-SO-tBu) A->B CYP450 / ROS (Slowed by Steric Bulk) C Tert-Butyl Sulfone (R-SO2-tBu) B->C Over-oxidation (Highly Restricted) D Methyl Sulfide (R-S-Me) E Methyl Sulfoxide (R-SO-Me) D->E CYP450 / ROS (Rapid) F Methyl Sulfone (R-SO2-Me) E->F Over-oxidation (Rapid)

Metabolic S-Oxidation Pathway showing steric hindrance by the tert-butyl group.

Applications in Advanced Modalities

Native Chemical Ligation (NCL): A persistent bottleneck in Fmoc-based solid-phase peptide synthesis (SPPS) has been the instability of thioesters to the secondary amine (piperidine) used for Fmoc deprotection. By employing a tert-butyl thiol linker, the resulting tert-butyl thioesters display an astonishing stability toward secondary amines in basic milieu (half-life > 7 days),[4]. This stability is directly caused by the quaternary carbon shielding the carbonyl carbon from nucleophilic attack, allowing for the direct synthesis of peptide thioesters required for NCL[4].

Complex Natural Product Synthesis: In the total synthesis of the complex molecule (−)-Levesquamide, the introduction of the tert-butyl thioether moiety was a pivotal step. Researchers successfully utilized a Cu-catalyzed Ullmann-type reaction with sodium 2-methylpropane-2-thiolate (NaStBu) and CuI to install the tert-butyl sulfide group, bypassing the need for harsh nucleophilic aromatic substitution (SNAr) conditions[5],[6].

Validated Experimental Protocols

In my experience, experimental protocols must be self-validating systems. The following workflows incorporate critical analytical checkpoints to ensure high-fidelity synthesis and prevent downstream failures.

Workflow Start Aryl Halide + NaStBu Step1 Cu-Catalyzed Ullmann Coupling (CuI, Ligand, Base, 100°C) Start->Step1 Check1 LC-MS / NMR Validation Confirm C-S Bond Step1->Check1 Check1->Step1 If Incomplete Step2 Selective S-Oxidation (TBHP, Catalyst, RT) Check1->Step2 If >95% Purity Check2 Confirm Sulfoxide Formation (Absence of Sulfone) Step2->Check2 End Purified Tert-Butyl Sulfoxide Check2->End Validated

Experimental workflow for the synthesis and selective oxidation of tert-butyl thioethers.

Protocol A: Cu-Catalyzed Synthesis of Tert-Butyl Thioethers

Objective: Form a C-S bond between an aryl halide and a tert-butyl thiol source. Rationale: The Ullmann coupling avoids harsh SNAr conditions, allowing for broader functional group tolerance[7].

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl iodide (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Reagent Addition: Add sodium tert-butanesulfide (NaStBu) (1.5 equiv) and anhydrous toluene (0.2 M). Causality: NaStBu is used as a stable, solid surrogate for the highly volatile and malodorous tert-butyl thiol[5].

  • Reaction: Heat the mixture to 100 °C for 16 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the aryl halide. The extreme lipophilicity of the product will result in a significantly higher

    
     value on silica gel compared to the starting material.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous ammonia to remove copper complexes (the aqueous solution turns blue, while the organic layer remains clear).

  • Isolation: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Selective Oxidation to Tert-Butyl Sulfoxide

Objective: Oxidize the tert-butyl sulfide to a sulfoxide without over-oxidation to the sulfone. Rationale: Using tert-butyl hydroperoxide (TBHP) with a specific catalyst ensures mono-oxygenation[8].

  • Preparation: Dissolve the tert-butyl thioether (1.0 equiv) in dichloromethane (0.1 M) at 0 °C.

  • Oxidant Addition: Slowly add TBHP (1.1 equiv, 70% in water). Causality: Strict stoichiometric control and low temperature prevent the formation of the sulfone[8].

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint 2 (IR/NMR): Analyze an aliquot. The formation of the sulfoxide is confirmed by a strong S=O stretch in IR (~1050 cm⁻¹) and a characteristic downfield shift of the tert-butyl protons in ¹H NMR due to the deshielding effect of the sulfinyl group[9].

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract, dry, and concentrate.

Conclusion

The tert-butyl sulfide functional group is far more than a simple lipophilic appendage. It is a strategically deployed steric shield that modulates metabolic stability, enables complex peptide synthesis via NCL, and serves as a robust intermediate in total synthesis. By understanding the causality behind its physicochemical behavior, medicinal chemists can leverage this motif to overcome critical hurdles in drug design.

References

  • BenchChem. (2025). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols.1

  • Arabian Journal of Chemistry. (2021). Antioxidant activity of some organosulfur compounds in vitro.

  • The Journal of Organic Chemistry (ACS). (2023). Total Synthesis of (−)-Levesquamide.5

  • Organic Letters (ACS). (2011). Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker.4

  • Organic Chemistry Portal. (2016). Sulfoxide synthesis by oxidation.8

  • Journal of Medicinal Chemistry (ACS). (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.2

  • Organic Letters (ACS). (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.9

  • MDPI. (2020). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1,3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.7

Sources

Navigating the Synthesis and Application of 3-(tert-butylsulfanyl)propan-1-amine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(tert-butylsulfanyl)propan-1-amine hydrochloride, a molecule of interest in contemporary drug discovery and development. Due to the limited availability of direct experimental data for this specific hydrochloride salt in public databases, this guide synthesizes information on its constituent free base, proposes a robust synthetic route from a commercially available precursor, and outlines established experimental methodologies for its characterization and safe handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the potential of this and structurally related aminothiols.

Introduction: The Emerging Role of Aminothiols in Medicinal Chemistry

Aliphatic aminothiols are a class of bifunctional molecules that have garnered significant interest in pharmaceutical research. The presence of both a nucleophilic thiol group and a basic amino group within the same scaffold allows for diverse chemical modifications and interactions with biological targets. The tert-butyl-sulfane moiety, in particular, is often incorporated into drug candidates to enhance metabolic stability and modulate receptor binding through steric hindrance.[1][2] Its strategic placement can protect susceptible functional groups from enzymatic degradation, thereby prolonging a drug's half-life.[1] This guide focuses on this compound, providing a foundational understanding for its synthesis, characterization, and potential applications.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, we can define the molecule by its constituent parts and predict its properties. The free base, 3-(tert-butylsulfanyl)propan-1-amine, is the primary structure of interest.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₇H₁₈ClNSCalculated
Molecular Weight 183.74 g/mol Calculated
Canonical SMILES CC(C)(C)SCCCNC.ClPredicted
InChI Key Predicted based on structure-
CAS Number Not assigned-

Note: The physicochemical properties of the hydrochloride salt would be influenced by its ionic nature, leading to higher melting points and greater water solubility compared to the free base.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the commercially available alcohol precursor, 3-(tert-butylsulfanyl)propan-1-ol. The conversion of a primary alcohol to a primary amine is a well-established transformation in organic synthesis, with several reliable methods available.[3][4]

A robust and widely applicable method is a two-step process involving the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.[3]

Synthesis_Pathway cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Salt Formation Start 3-(tert-butylsulfanyl)propan-1-ol Intermediate1 3-(tert-butylsulfanyl)propyl tosylate Start->Intermediate1 TsCl, Pyridine Intermediate2 1-azido-3-(tert-butylsulfanyl)propane Intermediate1->Intermediate2 NaN3, DMF Intermediate3 3-(tert-butylsulfanyl)propan-1-amine Intermediate2->Intermediate3 LiAlH4, THF or H2, Pd/C FinalProduct This compound Intermediate3->FinalProduct HCl in Et2O or Dioxane

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalizable Approach

Step 1: Tosylation of 3-(tert-butylsulfanyl)propan-1-ol

  • Dissolve 3-(tert-butylsulfanyl)propan-1-ol (1 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by pouring it into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-azido-3-(tert-butylsulfanyl)propane

  • Dissolve the crude tosylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) and heat the mixture to 60-80 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the azide. Caution: Organic azides can be explosive and should be handled with care.

Step 3: Reduction of the Azide to the Primary Amine

  • Method A (Lithium Aluminum Hydride):

    • Carefully add a solution of the azide in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak).

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Method B (Catalytic Hydrogenation):

    • Dissolve the azide in methanol or ethanol.

    • Add a catalytic amount of 10% palladium on carbon.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude amine from Step 3 in anhydrous diethyl ether or dioxane.

  • Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in diethyl ether (or dioxane) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), three methylene groups (multiplets, ~1.6-3.0 ppm), and the ammonium protons (broad singlet).
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons, and the three methylene carbons.
Mass Spectrometry (MS) The mass spectrum of the free base should show the molecular ion peak [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations of the primary ammonium salt (broad band, ~2500-3000 cm⁻¹) and C-H stretching vibrations.
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling of Aminothiols

Aminothiols and their salts require careful handling due to their potential biological activity and chemical reactivity. While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for this class of compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry.

  • Scaffold for Library Synthesis: This molecule can serve as a starting point for the synthesis of compound libraries targeting a variety of biological targets. The primary amine allows for amide bond formation, reductive amination, and other derivatizations, while the thiol group can be used in thiol-ene "click" chemistry or as a coordinating ligand for metalloenzymes.

  • Modulation of Pharmacokinetic Properties: The lipophilic tert-butyl group can enhance membrane permeability and protect against metabolic degradation, potentially improving the oral bioavailability and half-life of drug candidates.[5]

  • Radioprotective Agents: Aminothiols are a well-known class of radioprotective agents, and this compound could be investigated for similar properties.[6]

Applications cluster_0 Core Compound cluster_1 Potential Applications Core 3-(tert-butylsulfanyl)propan-1-amine HCl App1 Scaffold for Compound Libraries Core->App1 App2 Pharmacokinetic Modulation Core->App2 App3 Radioprotective Agent Research Core->App3

Caption: Potential applications of the core chemical structure in drug discovery.

Conclusion

While this compound is not a widely cataloged chemical, its synthesis is achievable through established and reliable synthetic methodologies. Its structural features make it an attractive building block for medicinal chemists and researchers in drug development. This guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further exploration of its potential in creating novel therapeutic agents. As with any novel compound, thorough characterization and safety evaluation are paramount before its use in biological systems.

References

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Chemistry Steps. (2023, December 21). Alcohols to Amines. Chemistry Steps. [Link]

  • Chemistry Stack Exchange. (2013, January 17). How do you create primary amines from alcohols? Chemistry Stack Exchange. [Link]

  • ACS Publications. (2018, March 5). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. [Link]

  • Sun, W., & Pelletier, J. C. (2007). Efficient Conversion of Primary and Secondary Alcohols to Primary Amines. Tetrahedron Letters, 48(44), 7745-7746.
  • Wu, X., De Bruyn, M., & Barta, K. (2022). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Catalysis Science & Technology, 12(18), 5582-5591.
  • PubMed. (2015, March 15). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • PMC. (2011, October 13). Synthesis and Growth Regulatory Activity of a Prototype Member of a New Family of Aminothiol Radioprotectors. PMC. [Link]

Sources

Strategic Integration of Sulfur Linkages in Propyl Amine Derivatives: A Comprehensive Guide to Synthesis and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the propyl amine motif (3-aminopropyl) serves as a highly versatile, flexible pharmacophore. When this aliphatic scaffold is conjugated with sulfur-based functional groups—such as thioethers, sulfones, sulfonamides, and sulfoximines—the resulting derivatives exhibit profound alterations in electronic distribution, topological polar surface area (TPSA), and target affinity. This whitepaper deconstructs the mechanistic causality behind these structural choices, provides quantitative Structure-Activity Relationship (SAR) data, and outlines self-validating synthetic protocols for developing next-generation sulfur-linked propyl amine therapeutics.

Mechanistic Rationale for Sulfur-Propyl Amine Conjugation

The success of sulfur-linked propyl amines in clinical applications is driven by strict geometric and electronic causality:

  • The 3-Carbon Spacer: The propyl chain provides approximately 3.8 to 4.2 Å of spatial distance between the basic nitrogen and the sulfur heteroatom. This specific length is optimal for bridging hydrogen-bond donor/acceptor networks within the binding pockets of G-protein coupled receptors (GPCRs) and bacterial metalloenzymes.

  • Sulfur Bioisosterism: Sulfur’s polarizability and its ability to expand its valence shell (e.g., in sulfones and sulfonimidamides) allow medicinal chemists to precisely tune the lipophilicity (logP) of a drug. For example, a sulfonamide acts as a highly stable bioisostere for an amide bond, resisting proteolytic degradation while maintaining a robust hydrogen-bonding profile.

Pharmacological Landscape and SAR

The oxidation state of the sulfur linkage dictates the conformational flexibility and solvation dynamics of the drug, directly impacting its pharmacological efficacy.

Antiviral Applications: CXCR4 Inhibition

In the development of anti-HIV agents, C-4 linked propylamine derivatives have demonstrated remarkable efficacy as 1[1].

  • Causality in SAR: A thioether analogue exhibited a highly potent EC50 of 0.013 μM. However, oxidizing this linkage to a sulfoxide (EC50 = 0.485 μM) or a sulfone (EC50 = 11.878 μM) resulted in a nearly 1000-fold drop in potency[1]. The thioether bond allows for a highly flexible dihedral angle, enabling the propyl chain to adopt a bioactive conformation within the hydrophobic pocket of CXCR4. Conversely, the rigid, highly polar tetrahedral geometry of the sulfone introduces a severe desolvation penalty that abrogates binding affinity.

Antimicrobial Applications: POSS-Sulfonamides

Sulfonamides represent a cornerstone in antibacterial discovery. Recent advancements involve incorporating cage-like silsesquioxanes (POSS) into sulfonamide derivatives via propylamine linkers. These2 demonstrate significant activity against Gram-positive bacteria[2].

  • Causality in SAR: The sulfonamide acts as a zinc-binding group (ZBG) to inhibit bacterial metalloenzymes. The propylamine linker ensures the POSS cage does not sterically clash with the enzyme's active site entrance, yielding Minimum Inhibitory Concentrations (MICs) between 125 and 3000 μM[2].

Table 1: Quantitative SAR of Sulfur-Linked Propyl Amine Derivatives
Compound ClassSulfur LinkageTarget / IndicationKey Quantitative MetricRef
C-4 Propylamine AnalogThioetherCXCR4 (HIV)EC50 = 0.013 μM[1]
C-4 Propylamine AnalogSulfoxideCXCR4 (HIV)EC50 = 0.485 μM[1]
C-4 Propylamine AnalogSulfoneCXCR4 (HIV)EC50 = 11.878 μM[1]
POSS-PropylamineSulfonamideGram-positive BacteriaMIC = 125 – 3000 μM[2]

Verified Experimental Protocols

To ensure reproducibility, the following self-validating protocols highlight the critical reaction conditions required to synthesize these linkages without compromising yield or stereochemical integrity.

Protocol 1: Synthesis of N-Propylsulfamides via Low-Temperature Amination

This protocol mitigates the over-alkylation and rapid hydrolysis issues common in3[3].

  • Preparation: Dissolve sulfamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic acid scavenger, such as triethylamine (1.5 eq), to the solution to neutralize the HCl byproduct[3].

  • Thermal Control (Critical Step): Cool the reaction vessel strictly to 0 °C using an ice-water bath. Causality: Low temperatures are mandatory to suppress the competitive hydrolysis of the highly electrophilic sulfamoyl intermediates before the amine can attack[3].

  • Amination: Introduce propylamine (1.1 eq) dropwise over 30 minutes to prevent localized exothermic spikes.

  • Propagation & Quenching: Allow the mixture to gradually warm to room temperature and stir for 4-6 hours. Quench with distilled water[3].

  • Isolation: Extract the aqueous phase with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Epimerization-Free Cyclodesulfhydration for Thiazoline Rings

Thiazolines are cyclic thioimidates vital for bioactive peptide synthesis. This method utilizes 4[4].

  • Precursor Solvation: Dissolve the precursor (1 mM) in a phosphate buffer (100 mM)[4].

  • Reduction (Critical Step): Add Tris(2-carboxyethyl)phosphine (TCEP, 3 mM). Causality: TCEP prevents the premature oxidative dimerization of the mercapto groups into disulfides, ensuring the intramolecular cyclization pathway remains dominant[4].

  • pH Trigger: Adjust the pH to 7.5 and stir at room temperature for 1–2 hours. Causality: The slightly basic pH selectively deprotonates the thiol, making it a superior nucleophile for attacking the thioamide carbon, driving the cyclodesulfhydration without causing epimerization at adjacent stereocenters[4].

  • Purification: Isolate the resulting dihydrothiazine/thiazoline derivative via preparative HPLC.

Emerging Frontiers: Sulfoximines and Sulfonimidamides

Beyond traditional sulfones, the field is rapidly pivoting towards the 5[5]. These are chemically stable aza-analogues of sulfones and sulfonamides. The introduction of the extra nitrogen atom creates a stable sulfur stereocenter, providing an additional vector for substitution. This allows medicinal chemists to fine-tune the physicochemical properties of propyl amine drugs—breaking molecular symmetry and improving aqueous solubility—without adding significant molecular weight[5].

Workflow Visualization

G Start Target Identification (e.g., CXCR4, Ribosomes) Scaffold Propyl Amine Scaffold (Optimal 3-Carbon Spacer) Start->Scaffold Linkage Sulfur Linkage Integration (Thioether, Sulfone) Scaffold->Linkage Synthesis Controlled Synthesis (pH/Temp Regulated) Linkage->Synthesis Protocols 1 & 2 Screening In Vitro Screening (MIC, EC50 Assays) Synthesis->Screening QC Passed Optimization SAR Optimization (Oxidation State Tuning) Screening->Optimization Data Analysis Optimization->Linkage Iterative Refinement

Rational design and validation workflow for sulfur-linked propyl amine derivatives.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: semanticscholar.
  • Source: benchchem.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(tert-butylsulfanyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, two-step synthesis of 3-(tert-butylsulfanyl)propan-1-amine hydrochloride (CAS No.: 2413878-56-3). This compound is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development for the installation of sterically hindered thioether motifs. By employing a Boc-protected intermediate, this protocol ensures high regioselectivity, prevents unwanted polyalkylation, and delivers a highly pure hydrochloride salt suitable for downstream pharmaceutical applications.

Mechanistic Rationale & Strategic Choices

As a best practice in synthetic design, directly alkylating unprotected 3-bromopropylamine hydrobromide with a mercaptan often leads to complex mixtures, including intramolecular cyclization (forming azetidines or pyrrolidines) and dialkylation. To circumvent this, our protocol employs N-Boc-3-bromopropylamine .

  • Choice of Base and Solvent (Thioetherification): We utilize Potassium Carbonate (

    
    ) in N,N-Dimethylformamide (DMF). 
    
    
    
    is perfectly pKa-matched to deprotonate tert-butyl mercaptan (pKa ~10.5) without being strong enough to promote the competing E2 elimination of the primary bromide. DMF, a polar aprotic solvent, leaves the resulting thiolate anion unsolvated and highly nucleophilic, significantly accelerating the
    
    
    displacement[1].
  • Choice of Deprotection Strategy: The tert-butyloxycarbonyl (Boc) group is cleaved using 4M HCl in dioxane. This anhydrous acidic environment ensures the quantitative removal of the Boc group, driven by the irreversible evolution of carbon dioxide and isobutylene gases, directly yielding the product as a stable, easily isolable hydrochloride salt[2].

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Properties

Reagent MW ( g/mol ) Equivalents Role Safety / Handling
N-Boc-3-bromopropylamine 238.12 1.0 Electrophile Irritant
tert-Butyl mercaptan 90.19 1.2 Nucleophile Severe stench; use bleach to quench
Potassium Carbonate 138.21 2.0 Mild Base Hygroscopic
DMF (Anhydrous) 73.09 10 volumes Solvent Reproductive toxin

| 4M HCl in Dioxane | 36.46 (HCl) | 10.0 | Deprotecting Agent | Corrosive, flammable |

Table 2: Reaction Parameters and Expected Yields

Reaction Step Temperature Time Atmosphere Expected Yield Purity (LC-MS)

| 1.


 Thioetherification | 60 °C | 4 hours | Nitrogen (

) | 88 - 92% | > 95% | | 2. Boc Deprotection & Salt Formation | 25 °C (RT) | 2 hours | Open / Vented | > 95% | > 98% |

Process Workflow Diagram

SynthesisWorkflow SM N-Boc-3-bromopropylamine (Electrophile) Reagent tert-Butyl mercaptan + K2CO3 in DMF SM->Reagent S_N2 Thioetherification Int tert-Butyl (3-(tert-butylsulfanyl) propyl)carbamate Reagent->Int 60°C, 4h Deprot 4M HCl in Dioxane (Boc Cleavage) Int->Deprot Deprotection Prod 3-(tert-butylsulfanyl) propan-1-amine HCl Deprot->Prod RT, 2h (-CO2, -Isobutylene)

Figure 1: Two-step synthesis of 3-(tert-butylsulfanyl)propan-1-amine HCl via Boc intermediate.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Thioetherification (Synthesis of Intermediate)

Objective: Synthesis of tert-butyl (3-(tert-butylsulfanyl)propyl)carbamate.

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with N-Boc-3-bromopropylamine (10.0 g, 42.0 mmol, 1.0 equiv) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (11.6 g, 84.0 mmol, 2.0 equiv). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.
    
  • Nucleophile Addition: Using a gas-tight syringe, add tert-butyl mercaptan (5.68 mL, 50.4 mmol, 1.2 equiv) dropwise over 5 minutes. (Caution: Perform strictly in a fume hood due to the extreme odor of the mercaptan).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block for 4 hours.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (

    
     mL) to thoroughly remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to afford the intermediate as a pale yellow oil.

Self-Validation & IPC (In-Process Control):

  • Visual Cue: The heterogeneous mixture will transition to a finer dispersion as the bromide is consumed and KBr precipitates.

  • TLC Validation: Elute with Hexanes/EtOAc (4:1). The starting material (

    
    , stains with ninhydrin only upon intense heating) will disappear, replaced by a new, more non-polar spot (
    
    
    
    , stains readily with iodine or phosphomolybdic acid).
Protocol B: Boc Deprotection & Salt Formation

Objective: Synthesis of this compound.

  • Preparation: Dissolve the crude tert-butyl (3-(tert-butylsulfanyl)propyl)carbamate (~10.4 g, 42.0 mmol) in a minimal amount of anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in dioxane (105 mL, 420 mmol, 10.0 equiv) dropwise.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 hours.

  • Isolation: Once gas evolution has completely ceased, concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (100 mL) and triturate for 15 minutes. This step solubilizes any non-polar impurities and unreacted mercaptan residues.

  • Filtration: Filter the white precipitate over a glass frit, wash with additional cold diethyl ether (

    
     mL), and dry under high vacuum for 12 hours to afford the title compound.
    

Self-Validation & IPC (In-Process Control):

  • Macroscopic Cue: The addition of HCl will trigger immediate and vigorous effervescence (release of

    
     and isobutylene). The complete cessation of bubbling is a reliable macroscopic indicator of reaction completion.
    
  • Gravimetric Validation: The theoretical yield is ~7.7 g. Achieving a mass balance of >95% with a sharp melting point confirms successful salt formation without trapped dioxane solvent.

Analytical Validation

To verify the structural integrity of the final synthesized hydrochloride salt, the following analytical signatures should be observed:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    3.05 (t, J = 7.5 Hz, 2H,
    
    
    -N), 2.65 (t, J = 7.2 Hz, 2H,
    
    
    -S), 1.95 (quintet, J = 7.4 Hz, 2H,
    
    
    -
    
    
    -
    
    
    ), 1.32 (s, 9H,
    
    
    ).
  • ESI-MS: m/z calculated for

    
     [M+H]
    
    
    
    148.11, found 148.1.

References

  • Sigma-Aldrich - MilliporeSigma. "this compound". CAS No.: 2413878-56-3.
  • Smith, Michael B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition". John Wiley & Sons.
  • Wuts, Peter G. M., and Greene, Theodora W. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons.

Sources

Application Note: 3-(tert-Butylsulfanyl)propan-1-amine as a Versatile Linker and Pharmacophore in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Rationale

In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of linker architecture is as critical as the choice of the binding warhead[1]. 3-(tert-butylsulfanyl)propan-1-amine (often referred to as 3-(tert-butylthio)propylamine) has emerged as a highly strategic bifunctional building block.

Structurally, this molecule features a highly nucleophilic primary amine separated by a three-carbon aliphatic spacer from a sulfur atom masked by a bulky tert-butyl group. This specific architecture serves two distinct paradigms in medicinal chemistry:

  • As a Stable Pharmacophore: The tert-butylthioether is highly lipophilic and sterically demanding. When incorporated into small molecules, it acts as a stable appendage designed to occupy deep hydrophobic pockets in target proteins (e.g., metalloproteases and farnesyltransferases), displacing ordered water molecules to drive binding affinity[2][3].

  • As an Orthogonally Protected Thiol Linker: In bioconjugation, thiols are the premier handles for maleimide cross-linking. However, free thiols are highly susceptible to oxidative dimerization and side reactions during complex multi-step syntheses. The S-tert-butyl (S-tBu) thioether is exceptionally robust, surviving harsh basic, acidic, and reductive conditions that would normally cleave standard protecting groups[4][5]. This allows the primary amine to be functionalized first, reserving the thiol unmasking for the final step of bioconjugate assembly.

Quantitative Data & Protecting Group Profiling

To understand the causality behind selecting the S-tBu group over other common thiol protecting groups, it is essential to evaluate its physicochemical properties and chemical stability profile.

Table 1: Physicochemical Properties of 3-(tert-butylsulfanyl)propan-1-amine
PropertyValue
Chemical Name 3-(tert-butylsulfanyl)propan-1-amine
CAS Number (HCl salt) 2413878-56-3
Molecular Formula (Free base) C₇H₁₇NS
Molecular Weight (HCl salt) 183.75 g/mol
LogP (Estimated) ~1.8 - 2.1
Hydrogen Bond Donors / Acceptors 1 (Amine -NH₂) / 2 (Amine -N, Thioether -S)
Table 2: Comparative Stability of Thiol Protecting Groups in Drug Synthesis

The S-tBu group is selected specifically when the linker must survive harsh intermediate steps.

Protecting GroupStructureAcid StabilityBase StabilityReductive StabilityCleavage ConditionsPrimary Application
Trityl (Trt) -S-C(Ph)₃Labile (Dilute TFA)StableStableTFA / TIS / H₂OStandard SPPS[4]
tert-Butylthio (StBu) -S-S-tBuStableStableLabileDTT / TCEP / NMMDisulfide exchange[5]
tert-Butyl (tBu) -S-tBuHighly Stable Highly Stable Stable Hg(OAc)₂ / TfOHHarsh multi-step synthesis

Experimental Workflows and Protocols

The following self-validating protocols detail the integration of 3-(tert-butylsulfanyl)propan-1-amine into a drug scaffold, followed by the specific unmasking of the thiol for bioconjugation.

Protocol A: Amide Coupling to a Carboxylic Acid Drug Scaffold

Objective: To attach the linker to a target-binding ligand without premature cleavage of the thioether. Causality & Insights: HATU is selected over EDC/NHS because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the amidation of the primary amine while suppressing epimerization of stereocenters on the target ligand. The S-tBu group is completely inert under these basic conditions.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF to a concentration of 0.1 M. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 3-(tert-butylsulfanyl)propan-1-amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir under an inert argon atmosphere for 2-4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Deprotection of the S-tert-Butyl Group

Objective: To unmask the thiol for downstream maleimide conjugation (e.g., ADC synthesis). Causality & Insights: Because the S-tBu thioether is highly sterically hindered and stable, standard TFA deprotection is insufficient. Mercury(II) acetate is utilized due to its profound thiophilic affinity. Hg(II) coordinates the sterically hindered thioether, facilitating the elimination of the tert-butyl carbocation. The resulting stable R-S-Hg-OAc complex is subsequently reduced to release the free thiol.

Step-by-Step Methodology:

  • Cleavage: Dissolve the S-tBu protected intermediate from Protocol A in a mixture of TFA and anisole (9:1 v/v). The anisole acts as a carbocation scavenger. Add Mercury(II) acetate (Hg(OAc)₂, 1.2 eq).

  • Incubation: Stir the mixture at room temperature for 1-2 hours.

  • Solvent Removal: Concentrate the mixture under a gentle stream of nitrogen to remove excess TFA.

  • Mercury Removal: Redissolve the crude residue in DMF. Add an excess of

    
    -mercaptoethanol (10 eq) and stir for 30 minutes. This step transfers the mercury away from your linker, precipitating it as a harmless complex.
    
  • Isolation: Filter the mixture through a pad of Celite to remove any precipitates. Concentrate the filtrate and immediately purify via preparative HPLC. Note: The purified free thiol should be used immediately in the subsequent maleimide conjugation step to prevent oxidative disulfide dimerization.

Pathway Visualization

The following diagram illustrates the logical progression of utilizing 3-(tert-butylsulfanyl)propan-1-amine in the synthesis of a bioconjugate.

G A Target Ligand (Carboxylic Acid) C Thioether Intermediate (Stable S-tBu) A->C Amide Coupling (HATU, DIPEA) B 3-(tert-butylsulfanyl) propan-1-amine B->C Amide Coupling (HATU, DIPEA) D Free Thiol Linker (-SH Exposed) C->D S-tBu Deprotection (Hg(OAc)2, TFA) E Final Bioconjugate (ADC / PROTAC) D->E Thiol-Maleimide Conjugation

Workflow for integrating 3-(tert-butylsulfanyl)propan-1-amine into bioconjugate drug design.

References

  • Title: A New Inhibitor of ADAM17 Composed of a Zinc-Binding Dithiol Moiety and a Specificity Pocket-Binding Appendage Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link][2]

  • Title: Peptide synthesis method involving sterically hindered tri-tert-butyl-tryptophan (tbt) residue (WO2024146948A1) Source: Google Patents URL: [4]

  • Title: Novel linkers for antibody-drug conjugates and related compounds, compositions, and methods of use (WO2014197854A1) Source: Google Patents URL: [1]

  • Title: Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source: PMC - NIH URL: [Link][5]

  • Title: Discovery of a Series of Cyclohexylethylamine-Containing Protein Farnesyltransferase Inhibitors Exhibiting Potent Cellular Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

Sources

Application Note: Optimized Reductive Amination Protocols for 3-(tert-butylsulfanyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Chemoselective C–N Bond Formation in the Presence of a Thioether Moiety

Introduction and Scientific Rationale

The molecule 3-(tert-butylsulfanyl)propan-1-amine (CAS: 2413878-56-3) is a highly versatile primary amine featuring a lipophilic, sterically demanding tert-butyl thioether group[1]. It is frequently utilized as a linker or pharmacophore in medicinal chemistry. However, the functionalization of its primary amine via alkylation presents significant chemoselectivity challenges.

The Causality Behind the Method Selection

When functionalizing this substrate to form a secondary or tertiary amine, traditional methods often fail due to the presence of the thioether:

  • Failure of Direct Alkylation: Utilizing alkyl halides (e.g.,

    
    , 
    
    
    
    ) typically leads to over-alkylation. More critically, the electron-rich sulfur atom acts as a soft nucleophile, competing with the amine and leading to the formation of undesired sulfonium salts.
  • Failure of Catalytic Hydrogenation: Reductive amination using hydrogen gas (

    
    ) over transition metal catalysts (e.g., Pd/C, PtO
    
    
    
    , Raney Nickel) is completely unviable. The lone pairs on the sulfur atom strongly coordinate to the empty d-orbitals of the metal surface, permanently poisoning the catalyst and halting the reduction of the imine intermediate.
  • The Hydride Solution: To bypass these issues, hydride-mediated reductive amination is the gold standard. Specifically, Sodium Triacetoxyborohydride (STAB,

    
    )  is the reagent of choice[2]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent that is highly selective for protonated imines (iminium ions) over aldehydes, ketones, and thioethers[3].
    

Comparative Analysis of Reducing Agents

To establish a self-validating framework for experimental design, the following table summarizes the quantitative and qualitative performance of various reducing agents specifically for 3-(tert-butylsulfanyl)propan-1-amine.

Reducing AgentChemoselectivity (Imine vs. Carbonyl)Thioether CompatibilityOperational SafetyRecommended Application for this Substrate

(STAB)
Excellent (Reduces iminium selectively)Excellent (No coordination/reaction)High (Mild, non-toxic byproducts)First-line choice for direct reductive amination[4].

(SCBH)
Very GoodExcellentLow (Generates toxic HCN gas on workup)Only if STAB fails (requires pH 3-4)[3].

Poor (Rapidly reduces unreacted carbonyls)ExcellentHighStrictly for indirect (two-step) amination[5].

with Pd/C
GoodPoor (Severe Catalyst Poisoning) Moderate (Flammable gas)Not recommended [6].

Mechanistic Pathway

The direct reductive amination utilizing STAB operates via a highly orchestrated sequence. The steric bulk of the tert-butyl group on the sulfur atom is sufficiently distant (separated by a propyl chain) from the primary amine, preventing steric hindrance during the initial nucleophilic attack on the carbonyl.

Mechanism A 3-(tert-butylsulfanyl)propan-1-amine (Nucleophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition (Reversible) B Aldehyde / Ketone (Electrophile) B->C D Iminium Ion (Activated Electrophile) C->D Dehydration (-H2O) E Secondary / Tertiary Amine (Target) D->E Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of STAB-mediated reductive amination avoiding thioether interference.

Experimental Workflows & Protocols

The choice of protocol depends entirely on the steric and electronic nature of the carbonyl partner. Aldehydes react rapidly to form imines, allowing for a true "one-pot" direct reductive amination. Ketones are sterically hindered and require acidic catalysis to drive iminium formation prior to reduction[2].

Workflow Start Substrate: 3-(tert-butylsulfanyl)propan-1-amine Q1 Select Carbonyl Partner Start->Q1 Aldehyde Aldehyde (High Reactivity) Q1->Aldehyde Ketone Ketone (Lower Reactivity) Q1->Ketone Cond1 Direct Amination: 1.0 eq Amine + 1.0 eq Aldehyde 1.4 eq STAB in DCE at RT Aldehyde->Cond1 Cond2 Modified Amination: 1.0 eq Amine + 1.0 eq Ketone + 1.0 eq AcOH 1.5 eq STAB in DCE at RT Ketone->Cond2 Workup Quench: Sat. NaHCO3 (aq) Extract: DCM Dry & Concentrate Cond1->Workup Cond2->Workup

Decision tree and workflow for selecting reductive amination conditions based on carbonyl type.

Protocol A: Direct Reductive Amination with Aldehydes

Self-Validating Rationale: 1,2-Dichloroethane (DCE) is utilized over Dichloromethane (DCM) or Tetrahydrofuran (THF) because STAB exhibits optimal solubility and reaction kinetics in DCE, minimizing side reactions[2]. An excess of STAB (1.4 eq) is used to account for trace moisture and ensure complete reduction.

Materials:

  • 3-(tert-butylsulfanyl)propan-1-amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve 3-(tert-butylsulfanyl)propan-1-amine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous DCE.

  • Imine Formation: Stir the mixture at room temperature (20–25 °C) for 15–30 minutes. In-Process Control (IPC): Analyze an aliquot via LC-MS to confirm the disappearance of the starting amine and the formation of the intermediate imine mass.

  • Reduction: Add STAB (1.4 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic; portion-wise addition prevents thermal spikes that could lead to premature aldehyde reduction.

  • Maturation: Stir the opaque, milky suspension at room temperature for 2 to 4 hours until complete conversion is observed via TLC or LC-MS.

  • Quench: Slowly add saturated aqueous

    
     solution (equal volume to DCE). Causality: The basic quench safely hydrolyzes unreacted STAB (releasing 
    
    
    
    gas) and ensures the newly formed secondary amine is deprotonated (free base form) for organic extraction[7].
  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Modified Reductive Amination with Ketones

Self-Validating Rationale: Ketones are less electrophilic than aldehydes. Adding exactly 1.0 equivalent of glacial acetic acid (AcOH) acts as a Brønsted acid catalyst. It protonates the ketone oxygen to accelerate nucleophilic attack, and subsequently protonates the hemiaminal hydroxyl group to facilitate dehydration into the reactive iminium ion.

Materials:

  • 3-(tert-butylsulfanyl)propan-1-amine (1.0 equiv)

  • Ketone (1.0 - 1.2 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 equiv) and ketone (1.0 - 1.2 equiv) in anhydrous DCE under nitrogen.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) via syringe. Stir the mixture at room temperature for 1 to 2 hours. IPC: For highly hindered ketones, stirring overnight or the addition of a Lewis acid (e.g., ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) may be required to force imine formation.
    
  • Reduction: Add STAB (1.5 equiv) portion-wise.

  • Maturation: Stir at room temperature for 12 to 24 hours. Ketone reductions are significantly slower than aldehyde reductions.

  • Quench & Workup: Carefully quench with saturated aqueous

    
     until the aqueous layer reaches pH 8-9 (critical to neutralize the added acetic acid). Extract with DCM, dry over 
    
    
    
    , and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[Link]

Sources

Application Note: Synthesis and Downstream Processing of Sulfonamide Derivatives from 3-(tert-butylsulfanyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Strategic Rationale & Mechanistic Insights

In medicinal chemistry and bioconjugation, 3-(tert-butylsulfanyl)propan-1-amine (also known as 3-(tert-butylthio)propan-1-amine) serves as a highly versatile, bifunctional building block. The molecule features a highly nucleophilic primary amine separated by a flexible three-carbon spacer from a tert-butyl-protected thiol.

The strategic value of this compound lies in its orthogonal reactivity:

  • Amine Functionalization: The primary amine readily undergoes sulfonylation with various aryl or alkyl sulfonyl chlorides to yield stable sulfonamides[1].

  • Thiol Protection: The tert-butyl (t-Bu) thioether is exceptionally stable to both strongly basic and mildly acidic conditions, preventing unwanted side reactions (e.g., disulfide scrambling or thiosulfonate formation) during the sulfonylation step[2].

  • Downstream Deprotection: Once the sulfonamide pharmacophore is established, the t-Bu group can be cleaved under specific, forcing conditions to reveal a free thiol, which acts as a powerful nucleophile for subsequent conjugation (e.g., maleimide coupling, gold nanoparticle functionalization, or ADC linker synthesis)[2].

Causality in Reaction Design

The classical method for sulfonamide synthesis involves reacting a primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA, Triethylamine, or Pyridine)[1]. The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct, driving the reaction forward, and prevents the protonation of the starting amine, which would otherwise render it non-nucleophilic[1].

A critical mechanistic consideration is the prevention of bis-sulfonylation . Because the resulting mono-sulfonamide retains an acidic N-H proton, strong bases and excess sulfonyl chloride can lead to a second sulfonylation event[1][3]. This is mitigated by strict stoichiometric control (1.05 equivalents of sulfonyl chloride) and maintaining low temperatures (0 °C) during the initial electrophilic addition[1].

Visualizing the Synthetic Workflows

Workflow A 3-(tert-butylsulfanyl) propan-1-amine C Base (DIPEA/Et3N) Solvent (DCM/THF) A->C B Sulfonyl Chloride (R-SO2Cl) B->C D S-Protected Sulfonamide C->D E Deprotection (TFMSA or PdCl2) D->E F Free Thiol Sulfonamide (Ready for Conjugation) E->F

Caption: Synthetic workflow from primary amine to free thiol sulfonamide.

Pathways Start Primary Amine + R-SO2Cl Mono Mono-sulfonylation (Desired Product) Start->Mono 1.0 eq R-SO2Cl 0 °C to RT Hydrolysis Sulfonic Acid (Hydrolyzed R-SO2Cl) Start->Hydrolysis Moisture/H2O Bis Bis-sulfonylation (Side Product) Mono->Bis Excess R-SO2Cl Strong Base

Caption: Reaction pathways highlighting desired mono-sulfonylation versus common side reactions.

Self-Validating Experimental Protocols

Protocol A: General Procedure for Mono-Sulfonylation

This protocol is designed to maximize the yield of the mono-sulfonamide while utilizing liquid-liquid extraction as a self-purifying mechanism[1][3].

Reagents & Materials:

  • 3-(tert-butylsulfanyl)propan-1-amine (1.0 eq, ~0.5 M in solvent)

  • Target Sulfonyl Chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask purged with argon, add 3-(tert-butylsulfanyl)propan-1-amine and anhydrous DCM.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Cooling suppresses the exothermic reaction and prevents bis-sulfonylation.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes to the amine mixture[1].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
    . Transfer to a separatory funnel.
    
  • Self-Validating Washing Sequence:

    • Wash 1 (1M HCl): Protonates and removes any unreacted primary amine and excess DIPEA into the aqueous layer[1].

    • Wash 2 (Saturated

      
      ): Deprotonates and removes any sulfonic acid (formed via moisture-induced hydrolysis of the sulfonyl chloride) into the aqueous layer[1].
      
    • Wash 3 (Brine): Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Self-Validation Checkpoint: Analyze the crude product via TLC (n-hexane/ethyl acetate). The disappearance of the ninhydrin-active primary amine spot and the appearance of a distinct UV-active spot confirms successful conversion. If the crude mass significantly exceeds the theoretical yield, it indicates trapped solvent or the presence of bis-sulfonamides, prompting immediate LC-MS analysis.

Protocol B: Deprotection of the tert-Butyl Thioether

The t-Bu group is highly resistant to standard acidic cleavage (e.g., standard TFA concentrations used for Boc removal)[2]. Cleavage requires either strong acids with carbocation scavengers or transition-metal mediation. The following protocol utilizes Trifluoromethanesulfonic acid (TFMSA) with scavengers to prevent the generated tert-butyl carbocation from re-alkylating the newly freed thiol[2].

Reagents & Materials:

  • S-protected Sulfonamide Derivative

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Thioanisole and Ethanedithiol (EDT) (Carbocation Scavengers)

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA : Thioanisole : EDT : TFMSA in a volumetric ratio of 8.5 : 0.5 : 0.5 : 0.5. Rationale: Thioanisole and EDT act as nucleophilic traps for the highly reactive tert-butyl carbocation, preventing the formation of undesired alkylated byproducts.

  • Reaction: Dissolve the S-protected sulfonamide in the cleavage cocktail (approx. 10 mL per gram of substrate) at 0 °C.

  • Propagation: Stir the mixture at room temperature for 1 to 2 hours under an inert atmosphere.

  • Precipitation: Concentrate the mixture slightly under a stream of nitrogen, then add cold diethyl ether dropwise to precipitate the free-thiol sulfonamide.

  • Isolation: Centrifuge the precipitate, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers and acid. Dry under vacuum.

Self-Validation Checkpoint: The success of the deprotection can be instantly validated using Ellman’s reagent (DTNB). Dissolve a small aliquot of the product in pH 8 buffer and add DTNB. A rapid color change to vibrant yellow (measurable at 412 nm) confirms the presence of the free sulfhydryl group. A lack of color indicates incomplete deprotection or oxidative dimerization into a disulfide.

Quantitative Data & Troubleshooting

Table 1: Optimization of Sulfonylation Conditions

Base Solvent Temperature Profile Expected Yield Mechanistic Observation

| Triethylamine (


) | DCM | 0 °C 

RT | 85–90% | Standard conditions; clean conversion. HCl salt easily removed during aqueous workup. | | Pyridine | Neat / DCM | RT | 70–80% | Slower reaction kinetics; residual pyridine can be difficult to remove without extensive acidic washes. | | DIPEA | THF | 0 °C

RT | 88–92% | Increased steric bulk of DIPEA minimizes bis-sulfonylation. Excellent for substrates sensitive to halogenated solvents. | |

(aq) | Water / EtOAc | 0 °C

RT | 75–85% | Schotten-Baumann conditions; a greener alternative, though biphasic nature may slow reaction rates. |

Table 2: Troubleshooting Guide

Observed Issue Mechanistic Cause Self-Validating Solution
Bis-sulfonylation Excess sulfonyl chloride and strong base deprotonate the mono-sulfonamide, rendering the nitrogen nucleophilic again[1][3]. Strictly limit sulfonyl chloride to 1.05 eq. Maintain 0 °C during addition. Note: Base-mediated hydrolysis can sometimes recover the mono-product from bis-sulfonamides[3].
Low Yield / Unreacted Amine The sulfonyl chloride was hydrolyzed by ambient moisture to form an unreactive sulfonic acid[1]. Use freshly titrated or recrystallized sulfonyl chloride. Ensure all solvents are strictly anhydrous and dried over molecular sieves.

| Incomplete t-Bu Deprotection | The tert-butyl carbocation recombines with the free thiol because it was not adequately trapped[2]. | Increase the concentration of carbocation scavengers (e.g., thioanisole, EDT) in the acidic cleavage cocktail. |

References[1] Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem. URL: https://www.benchchem.com/tech-support/sulfonamide-synthesis-primary-amines[3] Convenient synthesis of primary sulfonamides. Tetrahedron Letters. URL: https://doi.org/10.1016/j.tetlet.2008.08.054[2] Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. URL: https://doi.org/10.1039/D1CS00271F

Sources

The Versatility of tert-Butylsulfinyl Amines in the Synthesis of Peptidomimetics: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. Their enhanced metabolic stability, improved oral bioavailability, and ability to traverse cellular membranes address the inherent limitations of their natural peptide counterparts. A key challenge in the synthesis of these complex molecules lies in the stereocontrolled introduction of chiral amine functionalities, which are fundamental to their three-dimensional structure and biological activity. The use of tert-butanesulfinamide (tBS) as a chiral auxiliary has emerged as a powerful and versatile strategy for the asymmetric synthesis of a wide array of chiral amines, including non-natural α- and β-amino acids, which are critical building blocks for a diverse range of peptidomimetics, including foldamers.[1][2][3][4]

This technical guide provides an in-depth exploration of the applications of tert-butylsulfinyl amines in peptidomimetic synthesis. It offers detailed protocols, explains the rationale behind experimental choices, and presents data to empower researchers, scientists, and drug development professionals in this dynamic field.

The tert-Butanesulfinyl Group: A Chiral Auxiliary and a Robust Protecting Group

The efficacy of tert-butanesulfinamide as a chiral auxiliary stems from a combination of its unique properties.[4][5] Firstly, both enantiomers of tert-butanesulfinamide are readily available and can be prepared on a large scale from inexpensive starting materials.[1] Secondly, it readily condenses with a wide range of aldehydes and ketones under mild conditions to form stable N-tert-butanesulfinyl imines.[5] These imines are activated towards nucleophilic attack, yet are more resistant to hydrolysis than many other imine derivatives.[6]

Crucially, the chiral tert-butanesulfinyl group exerts powerful stereocontrol during the addition of nucleophiles to the imine C=N bond, leading to high diastereoselectivity in the formation of the new stereocenter.[1] This high degree of stereochemical control is fundamental to the synthesis of enantiomerically pure amino acid derivatives.

Beyond its role as a chiral director, the tert-butanesulfinyl group also functions as a versatile amine protecting group.[2][3] It is stable to a wide range of non-acidic reagents, including organometallics and basic conditions, making it compatible with many standard synthetic transformations.[2] This stability allows for further chemical modifications of the molecule without affecting the protected amine. Finally, the tert-butanesulfinyl group can be cleanly and efficiently removed under mild acidic conditions to furnish the free amine, often as a hydrochloride salt, in high yield.[1][7]

Core Synthetic Workflow: From Aldehydes to Peptidomimetic Building Blocks

The general strategy for the asymmetric synthesis of chiral amines using tert-butanesulfinamide can be distilled into a three-step sequence, as depicted in the workflow below.[8][9] This robust methodology provides access to a vast array of chiral building blocks for peptidomimetic synthesis.

G cluster_0 Asymmetric Synthesis of Chiral Amines A Aldehyde/Ketone C Condensation A->C B tert-Butanesulfinamide B->C D N-tert-Butanesulfinyl Imine C->D High Yield E Nucleophile Addition D->E High Diastereoselectivity F Diastereoselective Adduct E->F G Deprotection (Acid) F->G H Chiral Amine G->H High Yield

Figure 1: General workflow for the asymmetric synthesis of chiral amines using tert-butanesulfinamide.

This fundamental sequence can be adapted to synthesize a wide variety of unnatural amino acids. For instance, the use of enolates as nucleophiles provides access to β-amino acids, which are key components of many peptidomimetics.[2][3]

Application in Peptidomimetic Synthesis: The Construction of β-Peptide Foldamers

A significant application of tert-butylsulfinyl amine chemistry in peptidomimetics is the synthesis of foldamers. Foldamers are non-natural oligomers that adopt well-defined secondary structures, mimicking the helices, sheets, and turns of proteins.[10][11] β-peptides, which are oligomers of β-amino acids, are a prominent class of foldamers known to form stable helical structures.[3]

The N-tert-butanesulfinyl group has proven to be an ideal protecting group for the solid-phase synthesis of β-peptides.[3] Its stability under the basic conditions required for Fmoc deprotection and the neutral to slightly basic conditions of peptide coupling makes it orthogonal to standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3]

Protocol: Solid-Phase Synthesis of a β-Peptide Hexamer

This protocol outlines the synthesis of a model β-peptide hexamer on a solid support, demonstrating the utility of N-tert-butanesulfinyl protected β-amino acids.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N-tert-butanesulfinyl protected β-amino acid monomers

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour. Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • In a separate vessel, pre-activate the first N-tert-butanesulfinyl protected β-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[12] If the coupling is incomplete, repeat the coupling step.

  • Capping (Optional): If unreacted amines remain after the second coupling, cap them by treating the resin with a solution of acetic anhydride and pyridine in DMF.[12]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent N-tert-butanesulfinyl protected β-amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the N-tert-butanesulfinyl and any acid-labile side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Purify the peptide by reverse-phase HPLC.

G cluster_1 Solid-Phase β-Peptide Synthesis A Fmoc-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Free Amine on Resin B->C E Coupling C->E D N-tBS-β-amino acid + DIC/HOBt D->E F N-tBS-Dipeptide-Resin E->F G Repeat Steps B-E F->G n-1 cycles H N-tBS-Hexapeptide-Resin G->H I Cleavage & Deprotection (TFA Cocktail) H->I J Crude β-Hexapeptide I->J K Purification (HPLC) J->K L Pure β-Hexapeptide K->L

Figure 2: Workflow for the solid-phase synthesis of a β-peptide using N-tert-butanesulfinyl protected amino acids.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in the key steps of synthesizing peptidomimetic building blocks using tert-butanesulfinamide chemistry.

StepSubstratesReagents & ConditionsDiastereomeric Ratio (dr)Yield (%)Reference
Imine Formation Aldehyde + t-BuSONH₂CuSO₄, CH₂Cl₂N/A>90[1]
Nucleophilic Addition N-sulfinyl aldimine + Grignard reagentTHF, -48 °C89:11 to 99:180-100[1]
β-Amino Ester Synthesis N-sulfinyl imine + Ester enolateTi(Oi-Pr)₄, THF>98:2>90[3]
Sulfinyl Group Cleavage N-sulfinyl amineHCl in MeOH/EtherN/A~95[1][5]

Conclusion and Future Outlook

The application of tert-butylsulfinyl amines in peptidomimetic synthesis offers a robust and highly stereoselective route to a diverse array of chiral building blocks. The dual role of the tert-butanesulfinyl group as both a powerful chiral auxiliary and a stable, yet readily cleavable, protecting group makes it an invaluable tool for the construction of complex peptidomimetics, including β-peptide foldamers. The compatibility of this methodology with standard solid-phase peptide synthesis techniques further enhances its utility in the development of novel therapeutic and research agents. Future research in this area will likely focus on expanding the scope of nucleophiles for the synthesis of even more diverse and complex unnatural amino acids and their incorporation into novel peptidomimetic scaffolds with unique structural and functional properties.

References

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
  • Cogan, D. A., Liu, G., & Ellman, J. (1999). Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines. Tetrahedron, 55(29), 8883-8904.
  • Chowdhury, S., & Ellman, J. A. (2015). Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]

  • Formaggio, F., et al. (n.d.). RESEARCH — PEPTIDE FOLDAMERS AND MATERIALS LAB.
  • Albericio, F., et al. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484.
  • Wikipedia contributors. (2023, December 27). Tert-Butanesulfinamide. In Wikipedia, The Free Encyclopedia. [Link]

  • Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46.
  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13.
  • Faucher, A.-M., & Paquette, L. A. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1339-1385.
  • Philip, R. M., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(69), 42531-42555.
  • Anilkumar, G., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7819-7832.
  • Huc, I., et al. (2018). Ribosomal synthesis and folding of peptide-helical aromatic foldamer hybrids. The Ivan Huc Group.
  • Sigma-Aldrich. (n.d.). Ellman's Sulfinamides.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • García Ruano, J. L., et al. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6503.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.
  • Goodrich, O. H. (2023).
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995.
  • Zhang, Y., et al. (2024). Ready-Made Amino Acids. American Peptide Society.
  • de la Torre, B. G., et al. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC.
  • BOC Sciences. (n.d.).

Sources

Application Note: Chemoselective Amidation of 3-(tert-butylsulfanyl)propan-1-amine with Activated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex bioconjugates, PROTACs, and targeted drug delivery systems heavily relies on bifunctional linkers that offer orthogonal reactivity. 3-(tert-butylsulfanyl)propan-1-amine is a highly versatile building block in this domain. It features a highly reactive primary amine for robust amide bond formation and a sterically shielded tert-butyl thioether that acts as a stable, lipophilic handle or a protected thiol precursor.

This technical guide details the mechanistic causality, thermodynamic controls, and self-validating protocols required to successfully conjugate 3-(tert-butylsulfanyl)propan-1-amine with activated esters (e.g., NHS, PFP, or STP esters) while avoiding common pitfalls such as premature ester hydrolysis or incomplete conversion.

Mechanistic Causality & Chemoselectivity

The conjugation of 3-(tert-butylsulfanyl)propan-1-amine with an activated ester is a classic, irreversible nucleophilic acyl substitution [1]. The success of this reaction relies on understanding the electronic and steric properties of the reactants.

  • Nucleophilic Attack: The primary amine of the propan-1-amine derivative must be in its unprotonated, free-base state to act as a nucleophile. It attacks the electron-deficient carbonyl carbon of the activated ester[2].

  • Tetrahedral Intermediate: The attack disrupts the planar

    
     carbonyl system, generating a high-energy, transient 
    
    
    
    tetrahedral intermediate[1].
  • Collapse and Elimination: The intermediate rapidly collapses to regenerate the carbonyl double bond, expelling the leaving group (e.g., the N-hydroxysuccinimide anion). This step is thermodynamically driven by the extreme stability of the resulting covalent amide bond[3].

  • Absolute Chemoselectivity: While free thiols (

    
    ) are potent nucleophiles that can competitively attack activated esters to form unstable thioesters, the tert-butylsulfanyl group (
    
    
    
    ) is entirely inert under these conditions. It lacks an ionizable proton and is sterically occluded by the bulky tert-butyl moiety. This allows the primary amine to react with absolute chemoselectivity, completely bypassing the need for transient protection/deprotection cycles during the amidation step[4].

Mechanism R1 3-(tert-butylsulfanyl)propan-1-amine (Nucleophile) I1 Tetrahedral Intermediate (Transient State) R1->I1 Nucleophilic Attack (pH > 8.0 or DIPEA) R2 Activated Ester (e.g., NHS) (Electrophile) R2->I1 Nucleophilic Attack (pH > 8.0 or DIPEA) P1 Stable Amide Conjugate (Target Product) I1->P1 Collapse & Elimination P2 Leaving Group (e.g., NHS Anion) I1->P2 Expelled

Fig 1. Nucleophilic acyl substitution of 3-(tert-butylsulfanyl)propan-1-amine with NHS esters.

Kinetic Competition: Aminolysis vs. Hydrolysis

When this reaction is performed in aqueous or semi-aqueous buffers (common in bioconjugation), the desired aminolysis competes directly with hydrolysis (where water acts as the nucleophile)[1].

The efficiency of the reaction is dictated by pH. At a low pH (< 7.0), the primary amine (


) is protonated (

) and non-nucleophilic, halting the reaction[5]. At an excessively high pH (> 9.0), the concentration of hydroxide ions causes rapid, irreversible hydrolysis of the activated ester before the amine can react[2].
Quantitative Data Summaries

Table 1: Hydrolysis Half-Life of NHS Esters vs. pH (Aqueous Conditions) [1][2]

Buffer pHTemperatureApproximated Half-Life of NHS EsterMechanistic Impact
7.00 °C4 – 5 hoursMinimal hydrolysis, but amine is mostly protonated (slow aminolysis).
7.025 °C~7 hoursModerate stability; poor conjugation yield due to amine protonation.
8.04 °C~1 hourOptimal balance for temperature-sensitive bioconjugations.
8.525 °C125 – 180 minutesOptimal balance for standard peptide/linker conjugations.
8.64 °C10 minutesRapid degradation; hydrolysis outcompetes aminolysis.

Table 2: Optimal Reaction Parameters by Environment [5]

ParameterAnhydrous Organic SynthesisAqueous Bioconjugation
Solvent Dry DMF, DMSO, or DCMH2O with ≤ 10% DMSO/DMF
Base / Buffer 2.0 - 3.0 eq DIPEA or TEA0.1 M Sodium Bicarbonate or HEPES
Target pH / State Free-base amine generationpH 8.0 – 8.5
Amine Equivalents 1.0 - 1.2x (Ester is limiting)10x - 20x (Amine is in excess)

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol integrates in-process Quality Control (QC) checkpoints. This prevents the carryover of unreacted electrophiles and validates intermediate formation.

Phase 1: Anhydrous Reagent Preparation

Causality: Trace moisture in organic solvents rapidly hydrolyzes activated esters. Using anhydrous solvents ensures the electrophile remains intact until the amine is introduced.

  • Dissolve the activated ester in anhydrous DMF or DMSO to a concentration of 10–50 mM. Note: Ensure the DMF is of high quality and amine-free, as degraded DMF contains dimethylamine which will consume the ester[5].

  • In a separate dry vial, dissolve 3-(tert-butylsulfanyl)propan-1-amine (1.2 equivalents relative to the ester) in anhydrous DMF.

  • Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the amine solution to ensure it is fully deprotonated.

Phase 2: Chemoselective Amidation
  • Dropwise, add the activated ester solution to the amine solution under constant magnetic stirring at room temperature.

  • Purge the reaction vessel with dry Nitrogen (

    
    ) or Argon to exclude atmospheric moisture.
    
  • Incubate the reaction for 2 hours at room temperature.

Phase 3: In-Process Validation (QC Checkpoint)

Causality: Relying solely on time is insufficient due to variable substrate sterics. Analytical validation ensures the reaction has reached completion before quenching.

  • Extract a 2 µL aliquot of the reaction mixture and dilute in 100 µL of Acetonitrile/Water (50:50).

  • Analyze via LC-MS .

  • Validation Criteria: Confirm the complete disappearance of the activated ester mass peak and the appearance of the target thioether-amide conjugate mass.

Phase 4: Electrophile Quenching

Causality: Any unreacted activated ester must be neutralized to prevent off-target crosslinking during downstream processing[2].

  • Once LC-MS confirms completion, add a quenching buffer containing a high concentration of a primary amine (e.g., 50–100 mM Tris or Glycine buffer, pH 8.0).

  • Incubate for 15 minutes at room temperature. The excess Tris/Glycine will rapidly consume residual activated esters.

Phase 5: Isolation and Purification
  • Remove the organic solvent under reduced pressure (if applicable) or dilute the mixture into an aqueous buffer.

  • Purify the stable conjugate using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The lipophilic tert-butyl group will significantly increase the retention time of the product compared to the highly polar quenched byproducts.

Workflow S1 1. Anhydrous Preparation Dissolve ester in dry DMF/DMSO Prepare amine with DIPEA S2 2. Chemoselective Amidation Mix at 1.2-5.0 molar excess of amine Incubate 2h at RT under N2 S1->S2 S3 3. In-Process Validation Monitor via LC-MS Verify ester consumption & amide mass S2->S3 S4 4. Electrophile Quenching Add primary amine buffer (e.g., Tris) Incubate 15 mins to neutralize S3->S4 S5 5. Isolation & Purification Prep-HPLC or Flash Chromatography Isolate pure thioether-amide S4->S5

Fig 2. Self-validating experimental workflow for amidation and purification.

References

Sources

Application Note: Synthesis of 1,4-Thiazepan-3-ones and Related Heterocycles via 3-(tert-butylsulfanyl)propan-1-amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of structurally diverse sulfur-nitrogen (S,N) heterocycles is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active therapeutics. The bifunctional building block 3-(tert-butylsulfanyl)propan-1-amine offers a highly controlled, orthogonal pathway for synthesizing 7-membered 1,4-thiazepine and 6-membered 1,3-thiazine scaffolds.

This application note provides a comprehensive, field-validated guide to utilizing this building block. By leveraging the robust stability of the S-tert-butyl protecting group, chemists can perform diverse N-functionalizations before triggering a controlled deprotection-cyclization cascade.

Strategic Rationale & Chemical Reactivity (E-E-A-T)

The utility of 3-(tert-butylsulfanyl)propan-1-amine lies in the extreme steric bulk and chemical stability of the tert-butyl thioether.

  • Orthogonality: Unlike trityl or acetyl protecting groups, the S-tert-butyl group is highly resistant to basic conditions, nucleophiles, and mild acids (e.g., standard Boc-deprotection conditions)[1]. This allows the primary amine to undergo aggressive functionalization—such as reductive amination, SNAr, or acylation—without competitive S-alkylation.

  • Causality in Deprotection: Cleaving the S-tert-butyl bond requires strong electrophilic assistance to stabilize the departing tert-butyl cation. This is typically achieved using Mercury(II) acetate in trifluoroacetic acid (TFA)[2], or neat methanesulfonic acid (MSA) for metal-free applications[3].

  • Thermodynamic Cyclization: The 3-carbon linker perfectly pre-organizes the molecule for a 7-endo-trig or 7-exo-tet cyclization once the thiol is unmasked, thermodynamically driving the formation of the 1,4-thiazepan-3-one ring.

Synthetic Workflow

Workflow A 3-(tert-butylsulfanyl) propan-1-amine B Phase 1: N-Acylation (Electrophile Setup) A->B 2-Chloroacetyl chloride DIPEA, DCM C Phase 2: Deprotection (Thiol Unmasking) B->C Hg(OAc)2, TFA then DTT D Phase 3: Cyclization (Thio-Etherification) C->D Cs2CO3, DMF 60 °C E 1,4-Thiazepan-3-one Scaffold D->E Yield: 75-85%

Workflow for the synthesis of 1,4-thiazepan-3-ones from 3-(tert-butylsulfanyl)propan-1-amine.

Detailed Experimental Protocols

The following protocols describe the synthesis of a model 1,4-thiazepan-3-one system. Every step includes self-validating checkpoints to ensure experimental integrity.

Phase 1: N-Acylation (Setting the Electrophilic Trap)

Objective: Couple the primary amine with 2-chloroacetyl chloride to install the leaving group required for downstream cyclization.

  • Setup: Dissolve 3-(tert-butylsulfanyl)propan-1-amine (1.0 equiv, 10 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) in anhydrous dichloromethane (DCM) (50 mL) under an argon atmosphere.

  • Reaction: Cool the flask to 0 °C using an ice bath. Add 2-chloroacetyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes to prevent exothermic side reactions.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The primary amine (ninhydrin active) should be completely consumed, replaced by a single UV-active/Iodine-active spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organics with 1M HCl and brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: S-tert-Butyl Deprotection

Objective: Remove the tert-butyl group to reveal the reactive thiol[2].

  • Setup: Dissolve the intermediate from Phase 1 in neat trifluoroacetic acid (TFA) (20 mL).

  • Metal Coordination: Add Mercury(II) acetate (Hg(OAc)₂) (1.2 equiv) in one portion. Stir at room temperature for 1 hour. The Hg(II) ion acts as a soft Lewis acid, coordinating to the sulfur and facilitating the heterolytic cleavage of the S-C(tBu) bond.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.

  • Thiol Liberation: Redissolve the crude residue in methanol (30 mL). Add dithiothreitol (DTT) (1.5 equiv) or bubble H₂S gas through the solution for 30 minutes.

  • Validation Checkpoint (Critical): A dense, black precipitate of Mercury(II) sulfide (HgS) will immediately form. This visual cue is the self-validating proof that the mercury has been successfully sequestered and the free thiol is liberated[2].

  • Workup: Filter the suspension through a pad of Celite to remove the HgS. Concentrate the filtrate to yield the crude 3-mercaptopropylamide.

Phase 3: Intramolecular Cyclization

Objective: Perform a base-promoted intramolecular thio-etherification to close the 7-membered ring.

  • Setup: Dissolve the crude thiol in anhydrous DMF (100 mL) to maintain high dilution (approx. 0.05 M), which favors intramolecular cyclization over intermolecular disulfide formation or polymerization.

  • Reaction: Add Cesium carbonate (Cs₂CO₃) (3.0 equiv). Heat the mixture to 60 °C for 4 hours.

  • Validation Checkpoint: Perform an Ellman’s reagent (DTNB) test on a small aliquot. The test should yield a colorless result (negative for free thiols), confirming complete ring closure.

  • Workup: Dilute with water (200 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the organics extensively with LiCl (5% aq) to remove DMF. Dry, concentrate, and purify via flash chromatography.

Mechanistic Insights: Hg(II)-Mediated Deprotection

The cleavage of the S-tert-butyl group is mechanistically unique. Because the tert-butyl cation is highly stable, it requires a soft, thiophilic metal like Hg(II) to pull electron density away from the sulfur atom, weakening the S-C bond[2].

Mechanism A S-tert-butyl thioether B Hg(II) Coordination Complex [S-Hg(OAc)]+ A->B Addition of Hg(OAc)2 in TFA C tert-butyl cation + Hg-thiolate intermediate B->C Heterolytic S-C bond cleavage D Free Thiol + HgS (Black Precipitate) C->D Addition of DTT (Reducing Agent)

Mechanistic pathway of Hg(II)-mediated S-tert-butyl deprotection.

Quantitative Data & Optimization Summary

The following table summarizes the optimized conditions and expected yields for the synthesis of the 1,4-thiazepan-3-one scaffold using the 3-(tert-butylsulfanyl)propan-1-amine building block.

Reaction PhaseReagents & SolventsTemp / TimeExpected YieldKey Optimization Variable
1. N-Acylation 2-Chloroacetyl chloride, DIPEA, DCM0 °C to RT / 2 h90 - 95%Dropwise addition prevents di-acylation.
2. Deprotection Hg(OAc)₂, TFA, then DTT, MeOHRT / 1.5 h>95% (Crude)DTT is preferred over H₂S gas for safety.
3. Cyclization Cs₂CO₃, DMF60 °C / 4 h75 - 85%High dilution (0.05 M) minimizes oligomerization.
Alternative Deprotection Neat Methanesulfonic acid (MSA)[3]RT / 2 h80 - 85%Useful if metal-free conditions are strictly required.

References

  • Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design Source: MDPI (Marine Drugs) URL:[Link]

  • Thiol Protecting Groups (Chapter 5) Source: Thieme Connect URL:[Link]

  • Studies on Peptides. LXXIII. Examination of the Methanesulphonic Acid Procedure for the Synthesis of Peptides containing Methionine Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(tert-Butylsulfanyl)propan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex PROTAC linkers and specialized pharmacophores, the demand for high-purity functionalized alkyl sulfides like 3-(tert-butylsulfanyl)propan-1-amine hydrochloride has surged.

This guide is designed for bench scientists and process chemists experiencing low yields, difficult purifications, or side reactions during the synthesis of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the mechanistic causality of reaction failures and providing a self-validating, highly optimized protocol.

Section 1: Comparative Route Analysis

Historically, researchers default to the direct alkylation of 3-chloropropylamine. However, this route is fraught with mechanistic pitfalls. We strongly advocate transitioning to the Thio-Michael Addition + Reduction pathway (Route B), which segregates the nucleophilic sulfur chemistry from the amine generation.

MetricRoute A: Direct AlkylationRoute B: Thio-Michael + Reduction (Optimized)
Reagents t-BuSH + 3-chloropropylamine·HClt-BuSH + Acrylonitrile

Nitrile Reduction
Overall Yield 20% – 35%75% – 85%
Purity (Crude) < 60% (High azetidine/disulfide content)> 90% (Clean intermediates)
Reaction Time 24 hours18 hours (Total over two steps)
Scalability Poor (Exothermic, severe side-reactions)Excellent (Industrial standard)
Key Byproducts Azetidine, Di-tert-butyl disulfideTrace unreduced nitrile
Section 2: Mechanistic Pathways & Workflow

The diagram below illustrates why Route A fails and why Route B provides a superior, high-yield alternative.

SynthesisRoutes cluster_RouteA Route A: Direct Alkylation (Suboptimal) cluster_RouteB Route B: Thio-Michael + Reduction (Optimized) A_Reactants t-BuSH + 3-Chloropropylamine A_Base Base (NaOH/KOH) A_Reactants->A_Base A_Side1 Side Product: Azetidine (Intramolecular) A_Base->A_Side1 Competing Cyclization A_Side2 Side Product: Disulfide (Oxidation) A_Base->A_Side2 O2 exposure A_Product Low Yield Product A_Base->A_Product Intermolecular SN2 B_Reactants t-BuSH + Acrylonitrile B_Step1 Catalytic Base (DBU) Thio-Michael Addition B_Reactants->B_Step1 B_Int Intermediate: 3-(tert-butylthio)propanenitrile B_Step1->B_Int >95% Yield B_Step2 Reduction (BH3-THF) Controlled Hydride Transfer B_Int->B_Step2 B_Amine Free Base Amine B_Step2->B_Amine Avoids C-S Cleavage B_Step3 Anhydrous HCl in Dioxane B_Amine->B_Step3 B_Target Target Molecule: 3-(tert-butylsulfanyl)propan-1-amine HCl B_Step3->B_Target Quantitative Precipitation

Figure 1: Mechanistic workflow comparing direct alkylation vs. optimized Thio-Michael synthesis.

Section 3: Troubleshooting FAQs

Q1: Why is my yield so low (<30%) when using 3-chloropropylamine hydrochloride and NaOH? A: This is the classic failure mode of Route A. The pKa of the amine hydrochloride is ~10.5. When you add a strong base to deprotonate the tert-butyl mercaptan, you simultaneously generate the free base of 3-chloropropylamine. Because the molecule contains both a nucleophilic amine and an electrophilic alkyl chloride on the same flexible chain, it rapidly undergoes an intramolecular SN2 attack to form azetidine. This competing cyclization consumes your starting material before the intermolecular reaction can occur.

Q2: During the Thio-Michael addition to acrylonitrile, I observe significant retro-Michael degradation. How can I stabilize the intermediate? A: The thiol-Michael addition is a highly efficient "click" reaction, but it is fundamentally reversible[1]. High temperatures or the use of excess strong base push the thermodynamic equilibrium backward toward the starting materials (Retro-Michael). To trap the kinetic product, use a catalytic amount of a non-nucleophilic base (e.g., 5 mol% DBU) at 0 °C to room temperature. Crucially, ensure the reaction is quenched with a weak acid (like 0.1 M HCl) prior to workup to neutralize the catalyst and lock the adduct in place.

Q3: My nitrile reduction step with LiAlH₄ results in a mixture of products and a strong sulfur odor. What is happening? A: Standard harsh reductants like Lithium Aluminum Hydride (LiAlH₄) can cause C-S bond cleavage (desulfurization), releasing volatile tert-butyl mercaptan. To prevent this, switch to Borane-Tetrahydrofuran (BH₃-THF)[2]. Borane forms a stable Lewis acid-base complex with the nitrile nitrogen, facilitating controlled hydride transfer without cleaving the bulky tert-butyl thioether linkage. Alternatively, Titanium Tetrachloride-activated reduction using Ammonia-Borane has been shown to be highly effective for sensitive nitriles at room temperature[3].

Q4: I have the free amine, but my HCl salt precipitation is yielding a gooey oil instead of a solid. How do I fix this? A: Water is the enemy of quantitative salt precipitation. The target molecule, this compound, is highly hygroscopic. If your solvent contains trace moisture, the salt will remain dissolved as an oil. Dissolve the purified free base in strictly anhydrous diethyl ether, cool to 0 °C, and add 4M HCl in anhydrous dioxane dropwise. The lattice energy of the forming salt in a non-polar, anhydrous environment will drive quantitative precipitation as a white powder.

Section 4: Optimized Experimental Protocol (Route B)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of 3-(tert-butylsulfanyl)propanenitrile
  • Setup: In a flame-dried round-bottom flask under N₂, dissolve tert-butyl mercaptan (1.0 eq, 100 mmol) and acrylonitrile (1.1 eq, 110 mmol) in anhydrous THF (100 mL).

  • Reaction: Cool the mixture to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq, 5 mmol) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • IPC (Self-Validation): Perform TLC (Hexanes:EtOAc 8:2). The reaction is complete when the strongly UV-active acrylonitrile spot disappears and a KMnO₄-active product spot emerges (Rf ~0.6).

  • Workup: Quench the reaction with 0.1 M HCl (50 mL) to neutralize the DBU. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Borane-Mediated Nitrile Reduction
  • Setup: Dissolve the crude nitrile (1.0 eq, ~95 mmol) in anhydrous THF (100 mL) under N₂ and cool to 0 °C.

  • Reduction: Slowly add BH₃-THF complex (1.0 M in THF, 2.5 eq, 237 mL) dropwise via an addition funnel[2]. Once added, affix a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • Hydrolytic Cleavage (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (30 mL) dropwise to quench excess borane (Caution: H₂ gas evolution). Next, add 6M HCl (50 mL) and reflux the mixture for 1 hour to break the stable Boron-Nitrogen complex.

  • Workup: Cool to room temperature, adjust the pH to >12 using 6M NaOH, and extract the free amine with Dichloromethane (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

  • IPC (Self-Validation): Record a crude IR spectrum. The sharp C≡N stretch at ~2250 cm⁻¹ must be completely absent, replaced by broad N-H stretches at ~3300 cm⁻¹.

Step 3: Quantitative Hydrochloride Salt Formation
  • Precipitation: Dissolve the crude free amine in anhydrous Diethyl Ether (100 mL) and cool to 0 °C.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.2 eq) under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid through a Buchner funnel, wash with ice-cold anhydrous Diethyl Ether (2 x 30 mL), and dry under high vacuum for 12 hours to afford this compound as a pristine white solid.

Safety Note: tert-Butyl mercaptan has an exceptionally low odor threshold. All operations involving the free thiol must be conducted in a fume hood, and glassware should be bleached (using sodium hypochlorite) to oxidize residual thiol to the odorless sulfonic acid before removing it from the hood.

Section 5: References
  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry Source: Chemistry of Materials (via ResearchGate) URL:[Link]

  • Borane Tetrahydrofuran - Common Organic Chemistry Source: Common Organic Chemistry URL:[Link]

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane Source: MDPI URL:[Link]

Sources

Purification methods for hygroscopic amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Hydrochloride Purification . As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and physical challenges associated with handling deliquescent and highly hygroscopic amine salts.

Amine hydrochlorides are notoriously difficult to isolate because the protonated amine and chloride counterion create a highly polar crystal lattice. Atmospheric water molecules readily hydrogen-bond with the chloride ions, lowering the lattice energy and causing the solid to spontaneously dissolve into a syrup (deliquescence). The following guide synthesizes field-proven troubleshooting strategies, validated protocols, and thermodynamic principles to help you successfully isolate dry, analytically pure salts.

Logical Workflow for Amine Hydrochloride Isolation

G Start Crude Amine HCl (Aqueous/Syrup) WaterCheck Is trace water present? Start->WaterCheck Azeotrope Azeotropic Distillation (e.g., Toluene) WaterCheck->Azeotrope Yes (Wet Salt) Anhydrous Anhydrous Acidolysis (HCl in Dioxane) WaterCheck->Anhydrous No (Free Base) Cryst Anti-Solvent Crystallization (Dry Et2O / Hexane) Azeotrope->Cryst Anhydrous->Cryst OilCheck Did the salt oil out? Cryst->OilCheck Triturate Trituration & Sonication OilCheck->Triturate Yes Filter Inert Gas Filtration (Schlenk Frit) OilCheck->Filter No Triturate->Filter End Pure, Dry Amine HCl Salt Filter->End

Workflow for the purification and isolation of hygroscopic amine hydrochloride salts.

Troubleshooting & FAQs

Q1: Why does my amine hydrochloride salt consistently "oil out" (form a syrup) instead of forming crystals during precipitation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its glass transition or melting point in the specific solvent mixture. Trace water acts as a potent co-solvent for highly polar amine hydrochlorides, drastically lowering the crystallization boundary. Resolution: You must remove the water before attempting crystallization. Direct evaporation is ineffective due to water's high heat capacity. Instead, utilize azeotropic distillation with a solvent like toluene to strip the water out at a lower temperature 1.

Q2: How can I successfully filter and isolate a deliquescent amine hydrochloride without it turning into a puddle on the funnel? Causality: When ambient relative humidity exceeds the deliquescence relative humidity (DRH) of the salt, it spontaneously absorbs moisture to form an aqueous solution. Standard vacuum filtration exacerbates this by pulling massive volumes of humid laboratory air directly through the filter cake. Resolution: Transition to positive pressure inert gas filtration . Isolate the product using a Schlenk frit or by placing an inverted funnel supplying dry nitrogen/argon directly over your Buchner funnel 2.

Q3: My free base is stable, but when I add aqueous HCl, I can't get a dry salt. What is the alternative? Causality: Introducing aqueous HCl inherently introduces water, restarting the deliquescence cycle. Resolution: Perform anhydrous acidolysis . Dissolve the free base (or Boc-protected amine) in an anhydrous solvent (e.g., 1,4-dioxane, dichloromethane) and use anhydrous HCl gas or a commercially available anhydrous acid solution (e.g., 4M HCl in dioxane). This forces the salt to precipitate immediately in a dry environment 3.

Q4: Even after isolating the solid, my salt undergoes disproportionation or degrades upon storage. How do I prevent this? Causality: Weakly basic amines can undergo salt disproportionation (reverting to free base and volatile HCl) if exposed to trace moisture or elevated temperatures. Resolution: Maintain the suspension at 2–8 °C during final isolation to suppress disproportionation thermodynamically 4. Store the final product at -20°C in a secondary containment desiccator over an active drying agent (e.g., P₂O₅) 2.

Quantitative Data: Solvent Selection for Azeotropic Drying

To successfully execute an azeotropic distillation, you must select a solvent that forms a minimum-boiling binary azeotrope with water. The table below summarizes the thermodynamic properties of common industrial solvents used for drying amine hydrochlorides.

SolventBoiling Point (°C)Azeotrope B.P. with Water (°C)Water Composition in Azeotrope (% w/w)Suitability for Amine HCls
Toluene 110.685.020.2%Excellent: Inert, non-polar; forces salt precipitation as water leaves.
Isopropyl Acetate 88.576.611.1%Good: Greener alternative to halogenated solvents; moderate polarity.
Acetonitrile 81.676.516.3%Fair: High water removal, but may dissolve the final salt, requiring a solvent swap.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . By observing specific physical phase changes during the procedure, you can confirm the success or failure of the step in real-time without requiring immediate analytical testing.

Protocol 1: Azeotropic Drying and Anhydrous Crystallization

Use this protocol when you have a wet amine hydrochloride syrup that refuses to crystallize.

  • Suspension: Transfer the wet amine hydrochloride syrup to a round-bottom flask. Add anhydrous toluene (approximately 10–15 mL per gram of crude salt).

  • Distillation Setup: Equip the flask with a Dean-Stark trap (if recovering solvent) or a short-path distillation head.

  • Azeotropic Stripping: Heat the oil bath to 130°C to vigorously distill the toluene-water azeotrope.

    • Self-Validation Checkpoint: The vapor temperature will initially hold steady at ~85°C, and the distillate will appear cloudy (biphasic). The system is validated as "anhydrous" when the vapor temperature sharply rises to 110.6°C (pure toluene) and the condensing distillate becomes crystal clear.

  • Solvent Swap: Concentrate the remaining toluene under reduced pressure until a dry residue or thick paste remains.

  • Anti-Solvent Addition: Redissolve the residue in a minimal volume of dry dichloromethane (DCM). While stirring vigorously, add anhydrous diethyl ether (Et₂O) dropwise until the solution turns persistently turbid.

  • Maturation: Stir at room temperature for 1 hour, then cool the suspension to 4°C to maximize the yield and prevent disproportionation 4.

Protocol 2: Inert-Atmosphere Filtration of Deliquescent Salts

Use this protocol to isolate the crystals generated in Protocol 1 without atmospheric moisture degradation.

  • Apparatus Purge: Connect a Schlenk frit to a vacuum manifold. Flush the entire filtration apparatus with dry nitrogen or argon for 5 minutes.

  • Transfer: Quickly pour the cold crystallization suspension onto the frit under a continuous blanket of inert gas.

  • Filtration: Apply gentle vacuum to pull the mother liquor through.

  • Washing: Wash the filter cake twice with cold, anhydrous Et₂O. Critical: Do not allow the vacuum to pull dry until the inert gas blanket is fully secured over the cake.

    • Self-Validation Checkpoint: If the inert atmosphere is successfully maintained, the filter cake will remain a highly opaque, free-flowing powder. If the cake begins to turn translucent, sticky, or shrinks rapidly into a paste, the inert barrier has failed, indicating ambient moisture ingress.

  • Drying: Immediately transfer the sealed frit (or the rapidly transferred solid) into a vacuum desiccator containing an active drying agent (e.g., Drierite or P₂O₅). Apply high vacuum (≤ 0.1 mbar) for 12–24 hours to remove residual HCl and organic solvents.

References

  • US Patent 5045244A - Preparation of metal halide-amine complexes.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3-(tert-butylsulfanyl)propan-1-amine in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of aliphatic amines in halogenated solvents.

3-(tert-butylsulfanyl)propan-1-amine (also known as 3-(tert-butylthio)propylamine) is a bifunctional molecule containing a primary aliphatic amine and a bulky, highly lipophilic tert-butyl thioether group. In its pure free-base form , the lipophilicity of the tert-butyl group dominates, making the compound infinitely miscible in low-polarity solvents like dichloromethane (DCM). If you are experiencing solubility issues, the compound has likely transitioned into a salt form.

Below is our diagnostic workflow and in-depth troubleshooting guide to resolve these issues.

Diagnostic Workflow

G Start Solubility Issue in DCM CheckSalt Check Reagent Label: Is it an HCl salt? Start->CheckSalt FreeBase Action: Perform Alkaline Aqueous Wash (Free-basing) CheckSalt->FreeBase Yes (Supplied as Salt) CheckAir Observation: White precipitate after air exposure? CheckSalt->CheckAir No (Supplied as Free Base) Carbamate Diagnosis: CO2 Carbamate Salt Formation CheckAir->Carbamate Yes Moisture Diagnosis: Moisture or Oxidative Degradation CheckAir->Moisture No Degas Action: Inert Gas Purge & Basic Extraction Carbamate->Degas

Diagnostic workflow for troubleshooting 3-(tert-butylsulfanyl)propan-1-amine solubility in DCM.

Troubleshooting Guide & FAQs

Q: I just purchased 3-(tert-butylsulfanyl)propan-1-amine. It arrived as a crystalline solid and is completely insoluble in my DCM solvent. Why? A: Check your vendor's Certificate of Analysis (CoA). This compound is frequently commercialized and shipped as a hydrochloride (HCl) salt (e.g., 3-(tert-butylsulfanyl)propan-1-amine hydrochloride) to improve shelf-life and prevent oxidative degradation of the thioether moiety[1].

While the free base is highly lipophilic, the HCl salt is not. Dichloromethane is a low-polarity, aprotic solvent with a low dielectric constant (


). It lacks the thermodynamic solvating power required to overcome the high lattice energy of the primary amine hydrochloride ionic network[2]. To resolve this, you must convert the salt to its free base form using an alkaline aqueous wash (See Protocol A).

Q: My free-base reagent dissolved perfectly in DCM initially. However, after leaving the reaction flask open on the benchtop, a fine white, cloudy precipitate formed. What happened? A: You are observing the rapid atmospheric carbon dioxide (


) absorption characteristic of primary aliphatic amines. When exposed to ambient air, the highly nucleophilic primary amine reacts almost instantaneously with 

to form an alkylammonium alkylcarbamate salt[3].

The mechanistic stoichiometry is:


. Because this newly formed carbamate is a zwitterionic/ionic species, its solubility profile drastically shifts. It can no longer be solvated by the low-dielectric DCM, causing it to crash out of solution as a white cloud or precipitate. You must reverse this reaction and store the reagent properly (See Protocol B).

Q: Can I just heat the DCM to force the precipitate to dissolve? A: No. Heating will not significantly improve the solubility of a high-lattice-energy salt in a low-dielectric solvent. Furthermore, DCM has a low boiling point (39.6 °C), meaning you will rapidly boil off your solvent before achieving any meaningful solvation.

Quantitative Data Reference

To aid in your experimental design, refer to the solubility and physical property matrix below:

Physical PropertyFree Base FormHydrochloride SaltCarbamate Salt (

Adduct)
Physical State (at 25°C) Colorless to pale yellow liquidWhite crystalline solidFine white amorphous powder
Solubility in DCM Miscible (>100 mg/mL)Insoluble (<1 mg/mL)Insoluble (<1 mg/mL)
Solubility in Water Poor to ModerateHigh (>50 mg/mL)Moderate
Dielectric Requirement Low (

)
High (

)
High (

)
Primary Cause of State Standard desired stateVendor stabilizationAtmospheric air exposure
Standard Operating Procedures (SOPs)
Protocol A: Free-Basing the Hydrochloride Salt (Liquid-Liquid Extraction)

Causality: The conjugate acid of a primary aliphatic amine typically has a


 around 10.5. Driving the aqueous pH above 11.5 ensures >90% deprotonation, forcing the molecule into its lipophilic free-base state, which will readily partition into the organic DCM layer.
  • Suspension: Suspend the insoluble this compound in a biphasic mixture of DCM and distilled water (1:1 v/v) in a separatory funnel.

  • Alkalization: Slowly add

    
     dropwise while shaking vigorously (vent frequently) until the aqueous layer reaches a pH of >11.5.
    
    • Self-Validation Step: Use pH indicator strips on the aqueous layer. The disappearance of the solid suspension in the organic layer visually confirms successful free-basing.

  • Separation: Allow the layers to separate. Collect the lower organic (DCM) layer.

  • Extraction: Extract the remaining aqueous layer with one additional volume of DCM to ensure quantitative recovery of the amine. Combine the organic layers.

  • Drying: Add anhydrous sodium sulfate (

    
    ) to the combined DCM layers to remove residual water.
    
    • Self-Validation Step: The drying agent should flow freely like sand when swirled; if it clumps heavily, water is still present. Add more

      
       until it remains free-flowing.
      
  • Concentration: Filter off the drying agent and concentrate the DCM under reduced pressure to yield the pure, DCM-soluble free base.

Protocol B: Reversing Carbamate Formation

Causality: Carbamate formation is a reversible equilibrium. By introducing a strong aqueous base and an inert atmosphere, the equilibrium is driven backward, releasing


 gas and regenerating the free amine.
  • Biphasic Wash: Add an equal volume of

    
     to the cloudy DCM solution in a separatory funnel.
    
  • Equilibrium Shift: Shake vigorously under an inert argon or nitrogen atmosphere (venting frequently to release displaced

    
     gas). The organic layer will turn clear as the carbamate reverts to the free amine and dissolves back into the DCM.
    
  • Recovery: Separate the lower DCM layer, dry over anhydrous

    
    , filter, and store immediately under an inert gas blanket in a tightly sealed, amber vial at 4°C to prevent re-absorption of 
    
    
    
    .
References

2.[2] Title: Amine hydrochloride salts: a problem in polyurethane synthesis (PhD Thesis detailing lattice energies and dielectric constraints of amine hydrochlorides in low-polarity solvents) Source: gla.ac.uk URL: [Link]

3.[3] Title: Adsorption characteristics of carbon dioxide on organically functionalized SBA-15 (Details the rapid reaction of aliphatic amines with carbon dioxide to form carbamates) Source: researchgate.net URL: [Link]

Sources

Removing unreacted 3-(tert-butylsulfanyl)propan-1-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(tert-butylsulfanyl)propan-1-amine (


, MW: 147.28  g/mol ) is a bifunctional reagent featuring a nucleophilic primary amine and a lipophilic tert-butyl thioether group. While highly effective in amide couplings and reductive aminations, unreacted excess is notoriously difficult to remove due to the lipophilicity imparted by the thioether moiety.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and FAQs to help you efficiently clear this reagent from your reaction mixtures.

Method Selection Matrix

Summarized below are the quantitative and qualitative parameters for selecting the appropriate removal method based on your target product's stability.

Removal MethodReagents RequiredTarget Product CompatibilityEfficiency / Yield ImpactMechanism of Action
Acid-Base Extraction 1M HCl or 10% Citric AcidAcid-stable productsHigh efficiency; low product lossProtonation of

to form water-soluble ammonium salt.
Solid-Phase Scavenging Polymer-bound isocyanate (PS-NCO)Acid-sensitive productsModerate efficiency; requires 1-2 hrsCovalent trapping of the amine via nucleophilic addition.
Transition Metal Wash 10% Aqueous

Acid-sensitive productsHigh efficiency; rapidFormation of a water-soluble copper-amine coordination complex.
Silica Chromatography Silica gel, 1-5%

Stable to mild base/silicaHigh purity; moderate yield lossCompetitive binding of silanol groups to prevent streaking.

Experimental Protocols & Troubleshooting Guides

Protocol A: Acid-Base Liquid-Liquid Extraction

Causality: The primary amine has a conjugate acid pKa of ~10.5. Washing the organic layer with an aqueous acid (pH < 4) protonates the amine, drastically reducing its organic solubility and forcing it into the aqueous phase[1]. However, because the tert-butyl thioether group is highly lipophilic, using a polar organic solvent like Dichloromethane (DCM) can cause the protonated amine to partition back into the organic layer.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a non-polar, water-immiscible solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Do not use DCM.

  • Acid Wash: Add an equal volume of 1M HCl or 10% aqueous Citric Acid.

  • Agitation: Stopper the separatory funnel, invert, and vent. Shake vigorously to maximize the interfacial surface area for proton transfer.

  • Self-Validation (Critical): Test the pH of the separated aqueous layer. It must be pH < 4. If it is > 4, the amine has neutralized your acid, and the extraction is incomplete. Add more acid until the pH drops.

  • Separation: Drain the aqueous layer (containing the protonated 3-(tert-butylsulfanyl)propan-1-amine salt).

  • Wash & Dry: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

G start Reaction Mixture (Product + Amine) dilute Dilute with MTBE or EtOAc start->dilute acid_wash Wash with 1M HCl or 10% Citric Acid (aq) dilute->acid_wash phase_sep Phase Separation acid_wash->phase_sep org_phase Organic Phase (Contains Product) phase_sep->org_phase Top Layer aq_phase Aqueous Phase (Protonated Amine) phase_sep->aq_phase Bottom Layer dry_org Dry over Na2SO4 & Concentrate org_phase->dry_org discard_aq Quench with Bleach & Discard aq_phase->discard_aq

Caption: Workflow for acid-base extraction of 3-(tert-butylsulfanyl)propan-1-amine.

Protocol B: Solid-Phase Scavenging (For Acid-Sensitive Products)

Causality: If your target product degrades in aqueous acid, you must use a neutral removal method. Polymer-bound isocyanate (PS-NCO) acts as a solid-phase electrophile. The unreacted primary amine acts as a nucleophile, rapidly attacking the isocyanate to form a covalent urea bond linked to the polystyrene backbone[2]. Because the macroscopic polymer is insoluble, the trapped amine is removed via simple filtration.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in anhydrous DCM or THF.

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-NCO resin (relative to the estimated unreacted amine).

  • Incubation: Shake or gently stir the suspension at room temperature for 1 to 2 hours.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter.

  • Rinse: Wash the resin cake twice with DCM to ensure complete recovery of your product. The unreacted amine remains covalently trapped on the discarded resin.

G amine Unreacted Amine (Nucleophile) reaction Nucleophilic Addition (Room Temp, 1-2 hrs) amine->reaction resin PS-NCO Resin (Electrophile) resin->reaction urea Polymer-Bound Urea (Covalently Trapped) reaction->urea filtration Simple Filtration urea->filtration pure_prod Filtrate: Pure Product Resin: Discarded filtration->pure_prod

Caption: Scavenging unreacted primary amines using polymer-bound isocyanate (PS-NCO).

Frequently Asked Questions (FAQs)

Q: During the acid wash, a thick, milky emulsion formed in my separatory funnel. How do I break it? A: The tert-butyl group is highly lipophilic. When the amine is protonated, the resulting molecule possesses both a polar head and a non-polar tail, acting as a mild surfactant that lowers interfacial tension. Solution: Dilute the organic layer with more solvent (e.g., MTBE) to decrease the concentration of the surfactant[1]. Alternatively, add solid


 to the aqueous layer to increase its ionic strength, which forces the organic components out of the aqueous phase and breaks the emulsion[3].

Q: My target product is acid-sensitive, but I don't have access to scavenger resins. What is an alternative liquid workup? A: Use a Copper(II) Sulfate wash. Primary amines act as strong ligands for transition metals. Wash your organic layer with an equal volume of 10% aqueous ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


. The copper-amine coordination complex is highly water-soluble and will partition into the aqueous phase[4].
Self-Validation: The aqueous layer will turn a deep, vibrant purple/blue. Continue washing with fresh 

until the aqueous layer remains its original pale blue color, indicating all amine has been removed.

Q: I tried to purify my mixture using silica gel chromatography, but the product co-eluted with the amine as a massive streak across the TLC plate. How do I fix this? A: The basic primary amine interacts strongly with the acidic silanol groups (


) on the silica gel stationary phase via hydrogen bonding and acid-base interactions, causing severe tailing[5].
Solution: Add 1% to 5% Triethylamine (

) to your mobile phase. The

competitively binds the active silanol sites on the column, allowing your compounds to elute as tight, distinct bands.

Q: My reaction mixture smells overwhelmingly like rotting cabbage. How do I safely neutralize the odor? A: 3-(tert-butylsulfanyl)propan-1-amine contains a highly odorous thioether group. Safety Warning: Do NOT add bleach directly to the acidic aqueous waste from your extraction, as mixing bleach and acid generates toxic chlorine gas. Instead, keep the acidic amine waste separate, neutralize it to pH > 8 with sodium bicarbonate, and then quench with a dilute sodium hypochlorite (bleach) solution. The bleach oxidizes the volatile thioether into a non-odorous sulfoxide/sulfone prior to disposal.

References[2] Strategies in Organic Synthesis - Wipf Group. Source: pitt.edu. URL: https://wipf.chem.pitt.edu/[1]Workup for Removing Amines. Source: rochester.edu. URL: https://www.chem.rochester.edu/~nvd/[3]Organic Reaction Workup Formulas for Specific Reagents. Source: ust.hk. URL: https://chemistry.ust.hk/[4]Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Source: benchchem.com. URL: https://www.benchchem.com/[5]Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Technical Support Center: Optimizing pH for 3-(tert-butylsulfanyl)propan-1-amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the kinetic and thermodynamic complexities of amide bond formation.

Coupling 3-(tert-butylsulfanyl)propan-1-amine to a carboxylic acid presents a unique set of challenges. While the primary amine is a strong nucleophile, the bulky, hydrophobic tert-butylsulfanyl tail significantly alters the molecule's solubility profile in aqueous conditions. Success in this conjugation—whether using classical EDC/NHS chemistry or modern uronium salts like HATU—relies entirely on precise pH control. This guide breaks down the mechanistic causality of these reactions, provides self-validating protocols, and addresses the most common troubleshooting scenarios.

The Mechanistic Causality of pH in Thioether-Amine Coupling

The fundamental challenge in amine coupling is balancing the activation of the carboxylic acid with the nucleophilicity of the amine. The primary amine of 3-(tert-butylsulfanyl)propan-1-amine has a pKa of approximately 10. For the amine to attack an activated ester, it must be in its deprotonated, free-base form (-NH₂).

If the pH is too low, the amine remains protonated (-NH₃⁺) and is completely unreactive[1]. However, if the pH is pushed too high in an aqueous system to force deprotonation, the activated intermediate (such as an O-acylisourea or NHS-ester) undergoes rapid hydrolysis, regenerating the inert carboxylic acid before coupling can occur[2]. Therefore, the reaction must be treated as a highly pH-dependent system where the optimal window is a compromise between intermediate stability and nucleophile availability[3].

G Carboxyl Carboxylic Acid Activation EDC/NHS Activation (pH 4.5 - 6.0) Carboxyl->Activation ActiveEster NHS-Ester Intermediate Activation->ActiveEster Coupling Amine Addition (pH 7.2 - 8.5) ActiveEster->Coupling + 3-(tert-butylsulfanyl) propan-1-amine Hydrolysis Hydrolysis (pH > 8.5) ActiveEster->Hydrolysis Competing Reaction Product Amide Conjugate Coupling->Product Optimal Nucleophilicity Hydrolysis->Carboxyl Regeneration

EDC/NHS activation and pH-dependent amine coupling workflow.

Quantitative Data: pH vs. Reaction Kinetics

To make informed experimental choices, it is critical to understand how pH dictates the state of your reagents. The table below summarizes the kinetic trade-offs during aqueous/semi-aqueous coupling.

Reaction PhaseOptimal pH RangeState of 3-(tert-butylsulfanyl)propan-1-amineActive Ester StabilityMechanistic Recommendation
Carboxyl Activation 4.5 – 6.0Fully Protonated (-NH₃⁺)Highly StableIdeal for Step 1 of a two-step EDC/NHS protocol[1].
One-Pot Compromise 6.5 – 7.2Mostly ProtonatedModerately StableAvoid if possible; leads to poor yields due to low nucleophile concentration.
Amine Coupling 7.2 – 8.5Partially Deprotonated (-NH₂)Prone to HydrolysisIdeal for Step 2; maximizes nucleophilic attack while outcompeting hydrolysis[3].
HATU (Organic) Apparent > 8.0Fully Deprotonated (-NH₂)Highly ReactiveUse DIPEA to maintain basicity in anhydrous solvents[4].

Self-Validating Experimental Protocols

Do not rely on "blind" incubations. The following protocols are designed as self-validating systems, allowing you to confirm success at each critical juncture.

Protocol A: Two-Step Semi-Aqueous EDC/NHS Coupling

This protocol separates the acidic activation step from the basic coupling step to maximize yields[5].

  • Activation: Dissolve the carboxylic acid (1 eq) in MES buffer (0.1 M, pH 5.5). Add EDC (2 eq) and NHS (5 eq). Stir for 15–30 minutes at room temperature[3].

    • Self-Validation: Quench a 5 µL aliquot and analyze via LC-MS. You should observe the mass shift corresponding to the NHS-ester intermediate.

  • Buffer Exchange / pH Adjustment: Raise the pH of the solution to 7.5–8.0 using a concentrated, amine-free buffer (e.g., 1 M HEPES or PBS).

  • Amine Addition: Dissolve 3-(tert-butylsulfanyl)propan-1-amine (2-5 eq) in a minimal volume of DMSO (to prevent precipitation of the hydrophobic tail) and add it dropwise to the activated mixture.

  • Coupling & Monitoring: Stir for 2 hours at room temperature.

    • Self-Validation: Monitor the reaction via UV-Vis spectroscopy. The release of the free NHS leaving group absorbs strongly at 260 nm, providing a real-time, stoichiometric readout of amide bond formation.

Protocol B: Organic HATU-Mediated Coupling

For sterically hindered substrates or when water must be avoided, HATU in organic solvents is vastly superior[6].

  • Reagent Preparation: Dissolve the carboxylic acid (1 eq) and 3-(tert-butylsulfanyl)propan-1-amine (1.2 eq) in anhydrous DMF or DCM[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3 eq).

    • Causality Note: DIPEA is a non-nucleophilic base. It forces the primary amine into its highly reactive free-base state (apparent pH > 8.0) without competing for the activated ester[4].

  • Activation: Add HATU (1.1 eq) to the mixture. Stir at room temperature for 1–2 hours.

  • Workup & Validation: Quench with water and extract with ethyl acetate.

    • Self-Validation: Analyze the organic layer via LC-MS. The presence of the tetramethylurea (TMU) byproduct serves as an internal positive control that HATU successfully activated the acid[7].

Troubleshooting & FAQs

Q1: I am observing sudden precipitation when I add 3-(tert-butylsulfanyl)propan-1-amine to my aqueous reaction mixture. What is happening? A1: This is a pH-induced solubility crash. The tert-butylsulfanyl group is highly hydrophobic. When you raise the pH to 7.5–8.0 for the coupling step, the primary amine deprotonates. This removes the only formal charge on the molecule, drastically reducing its aqueous solubility. Solution: Introduce 10–20% v/v DMSO or DMF to your coupling buffer to maintain solubility, or switch entirely to the organic HATU protocol (Protocol B).

Q2: My coupling efficiency is extremely low despite using a 10-fold excess of the amine. What is the mechanistic cause? A2: Inconsistent results almost always stem from poor pH control during the reaction[1]. If your activation buffer (e.g., MES) strongly buffers the system below pH 6.5, the primary amine remains protonated (-NH₃⁺) and non-nucleophilic. Conversely, if the pH exceeds 8.5, the active ester undergoes rapid hydrolysis, regenerating the carboxylic acid before the amine can react[2]. Solution: Verify the final pH after all components (including the amine salt) are mixed.

Q3: Will the thioether (sulfide) group interfere with the EDC/NHS or HATU coupling? A3: Generally, no. While free thiols (-SH) can act as competing nucleophiles and participate in side reactions[3], the sulfur in 3-(tert-butylsulfanyl)propan-1-amine is sterically protected by a bulky tert-butyl group, rendering it a stable thioether. However, thioethers are susceptible to oxidation. Avoid aerating your buffers excessively to prevent the formation of sulfoxide byproducts.

G Start Low Coupling Yield? CheckPH Check Reaction pH Start->CheckPH LowPH pH < 7.0 CheckPH->LowPH HighPH pH > 8.5 CheckPH->HighPH GoodPH pH 7.2 - 8.0 CheckPH->GoodPH ActionLow Amine is protonated. Increase pH. LowPH->ActionLow ActionHigh NHS ester hydrolyzed. Decrease pH. HighPH->ActionHigh CheckSteric Check Steric/Solubility (tert-butyl group) GoodPH->CheckSteric

Decision tree for troubleshooting low yields in amine coupling.

References

  • Fischer, M. J. E. Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology (PubMed).[Link]

  • Satz, A. L., et al. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.[Link]

  • ElectroChemSci. Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.[Link]

  • YouTube. HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation.[Link]

Sources

Technical Support Center: Stability and Cleavage of S-tert-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists navigating complex peptide syntheses and small-molecule functionalizations, we often rely on orthogonal protecting group strategies. This guide provides an in-depth mechanistic understanding, troubleshooting frameworks, and validated protocols for managing the tert-butyl sulfide (S-tBu) protecting group under strongly acidic conditions.

Mechanistic Principles: Why is S-tBu Acid-Stable?

The defining characteristic of the S-tBu group is its profound stability under strong acidic conditions that would instantly cleave its oxygen counterpart, the O-tert-butyl ether or ester.

The causality behind this stability lies in the fundamental electronic properties of sulfur versus oxygen. Sulfur is a larger, softer atom with significantly lower basicity. Under strongly acidic conditions (e.g., 100% trifluoroacetic acid, TFA), oxygen atoms are rapidly protonated, creating an excellent leaving group that facilitates the unimolecular elimination (E1) of a stable tert-butyl carbocation[1]. In stark contrast, the thioether sulfur strongly resists protonation. Without this critical protonation step, the cleavage pathway is kinetically blocked, allowing the S-tBu group to remain completely intact even in neat TFA or concentrated HCl[2].

Frequently Asked Questions (FAQs)

Q1: Can I selectively deprotect an N-Boc group without affecting my S-tBu thioether? A: Yes. Because of the differential basicity discussed above, standard Boc deprotection conditions (50% TFA in dichloromethane) will quantitatively cleave the N-Boc group while leaving the S-tBu group completely intact[2]. This precise orthogonality is a cornerstone of complex solid-phase peptide synthesis (SPPS)[1].

Q2: What reagents are actually required to cleave the S-tBu group? A: Because of its extreme acid stability, cleavage requires highly specialized, harsh conditions. Traditional acidolysis requires neat hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) supplemented with carbocation scavengers like anisole or thioanisole[2]. Alternatively, strong Lewis acids such as BBr₃ or TiCl₄ can promote cleavage[3]. For milder, non-acidic deprotection, soft thiophilic metals like Hg(II) or Tl(III) are utilized to coordinate the sulfur and drive the elimination[2].

Q3: Why do I see disulfide byproducts when attempting to cleave S-tBu with electrophilic halogens? A: Reagents like Br₂ or Selectfluor can be used to cleave S-tBu groups. However, the reaction proceeds via a highly reactive sulfonium intermediate. If nearby thiols or unreacted thioethers are present, this activated intermediate can undergo rapid intramolecular or intermolecular cyclization, leading to the formation of disulfides or 1,2-dithiolanes[3].

Troubleshooting Guide: Unintended Reactions

Observed IssueRoot Cause Analysis (Causality)Recommended Solution
Unintended alkylation of Trp/Met during global deprotection When cleaving other protecting groups (like O-tBu or N-Boc), the liberated tert-butyl carbocations attack electron-rich residues.Always use a scavenger cocktail. Adding tert-butyl mercaptan or dithiothreitol (DTT) to the TFA cleavage mixture significantly reduces oligomerization and traps reactive cations[4].
Poor recovery of free thiol after heavy-metal cleavage (e.g., Hg(OAc)₂) The deprotected thiol remains trapped as a highly stable, unreactive mercury-thiolate complex.A secondary displacement step is mandatory. Treat the reaction mixture with an excess of a stronger thiol (like β-mercaptoethanol) to precipitate HgS and liberate your target thiol.
Oxidation of S-tBu to a sulfoxide during storage or synthesis Thioethers are susceptible to oxidation by atmospheric oxygen or trace peroxides in solvents (e.g., aged THF)[5].Degas solvents prior to use. If oxidation occurs, the S-tBu sulfoxide alters the stability profile and may prematurely cleave under milder conditions.

Quantitative Data: Stability Matrix

To assist in your synthetic planning, the following table summarizes the stability of common tert-butyl-based protecting groups across various acidic environments.

Reagent / ConditionO-tert-Butyl (Ether/Ester)N-tert-Butoxycarbonyl (Boc)S-tert-Butyl (Thioether)
50% TFA in DCM (25°C) Cleaved (< 1 hr)Cleaved (< 1 hr)Stable (> 24 hr)
3M HCl in Methanol (25°C) Cleaved (1-2 hr)Cleaved (1-2 hr)Stable (> 24 hr)
Neat HF + Anisole (0°C) Cleaved (rapid)Cleaved (rapid)Cleaved (1-2 hr)
Hg(OAc)₂ in TFA (25°C) StableCleavedCleaved (via metal complex)
BBr₃ in DCM (-78°C to 25°C) CleavedCleavedCleaved

Mechanistic & Workflow Visualizations

Mechanism Acid Strong Acid (e.g., TFA) O_tBu O-tert-butyl (Ether/Ester/Carbamate) Acid->O_tBu S_tBu S-tert-butyl (Thioether) Acid->S_tBu Protonation_O Rapid Protonation (High Basicity) O_tBu->Protonation_O Protonation_S Poor Protonation (Low Basicity / Soft Nucleophile) S_tBu->Protonation_S Cleavage_O t-Butyl Cation Release (Rapid Cleavage) Protonation_O->Cleavage_O Fast E1 Elimination Stable_S Intact Thioether (Highly Stable) Protonation_S->Stable_S Pathway Blocked

Caption: Mechanistic divergence of O-tBu and S-tBu groups under strong acidic conditions.

Workflow Start Substrate with N-Boc & S-tBu TFA 50% TFA in DCM + Scavengers (Room Temp, 1h) Start->TFA Intermediate Free Amine + Intact S-tBu TFA->Intermediate Selective Cleavage Harsh Hg(OAc)2 in TFA/Water or Neat HF + Anisole Intermediate->Harsh Downstream Processing Final Free Thiol (Fully Deprotected) Harsh->Final Global Cleavage

Caption: Orthogonal deprotection workflow utilizing the acid stability of S-tBu.

Self-Validating Experimental Protocols

Protocol A: Orthogonal N-Boc Deprotection in the Presence of S-tBu

This protocol utilizes mild acid to selectively remove N-Boc while preserving the S-tBu thioether.

  • Preparation: Dissolve the substrate (0.1 mmol) in 2.0 mL of anhydrous dichloromethane (DCM).

  • Acidification: Add 2.0 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C.

    • Causality: Cooling prevents the exothermic degradation of sensitive functional groups during initial protonation.

  • Scavenging: Add 0.1 mL of triethylsilane (TES) and 0.1 mL of water.

    • Causality: TES acts as a hydride donor to irreversibly quench the tert-butyl carbocation liberated from the Boc group, preventing it from alkylating the S-tBu group or the peptide backbone.

  • Reaction: Warm the mixture to room temperature and stir for 1 hour.

  • Validation (Self-Check): Monitor the reaction by LC-MS. The mass should decrease by exactly 100 Da (loss of the Boc group), but the S-tBu mass signature (+56 Da relative to the free thiol) must remain intact.

  • Workup: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and precipitate the product in cold diethyl ether.

Protocol B: Heavy-Metal Mediated Cleavage of S-tBu

This protocol utilizes soft Lewis acids to force the cleavage of the highly stable S-tBu group.

  • Metal Coordination: Dissolve the S-tBu protected compound (0.1 mmol) in 2.0 mL of TFA. Add Mercury(II) acetate (Hg(OAc)₂, 0.12 mmol).

    • Causality: The soft Hg²⁺ ion strongly and specifically coordinates to the soft sulfur atom, drastically increasing its leaving group ability and facilitating the expulsion of isobutylene.

  • Cleavage: Stir at room temperature for 1-2 hours.

  • Displacement (Critical Step): Add β-mercaptoethanol (1.0 mmol) and stir for an additional 2 hours.

    • Causality: At this stage, the target thiol is trapped as an R-S-Hg complex. The large excess of β-mercaptoethanol outcompetes the target thiol, forming a highly stable, insoluble Hg-complex.

  • Validation (Self-Check): Centrifuge the mixture. The appearance of a dense white/grey precipitate (the mercury-mercaptoethanol complex) confirms the successful capture of mercury. The supernatant will contain your free, fully deprotected target thiol.

References

  • Source: wiley-vch.
  • 5.
  • Source: nih.
  • Source: benchchem.
  • Source: google.com (Patents)

Sources

Validation & Comparative

High-Resolution Q-TOF vs. Triple Quadrupole MS for the Characterization and Quantification of 3-(tert-butylsulfanyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals

Executive Summary

The compound 3-(tert-butylsulfanyl)propan-1-amine (Chemical Formula:


, Exact Mass: 147.1082 Da) is a bifunctional aliphatic thioether-amine frequently utilized as a synthetic building block, PROTAC linker, and pharmaceutical intermediate. Analyzing this low-molecular-weight, highly polar compound presents unique chromatographic and mass spectrometric challenges.

This guide provides an authoritative comparison between High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS and Triple Quadrupole (QqQ) MS platforms for the analysis of this compound. It details the mechanistic fragmentation dynamics of the molecule and provides a self-validating experimental protocol designed to overcome the inherent analytical hurdles of aliphatic amines.

Mechanistic Fragmentation Dynamics (ESI-MS/MS)

Understanding the gas-phase dissociation of 3-(tert-butylsulfanyl)propan-1-amine is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions or interpreting high-resolution spectra. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the primary amine to form the


 precursor ion at 

148.115
.

Upon Collisional-Induced Dissociation (CID), the molecule undergoes three primary, predictable fragmentation pathways governed by the stability of the leaving groups and resulting carbocations:

  • Isobutylene Neutral Loss (Retro-ene Cleavage): Thioethers bearing a tert-butyl group are highly susceptible to the neutral loss of isobutylene (

    
    , 56.063 Da)[1]. This low-energy pathway proceeds via a cyclic transition state, yielding a protonated thiol fragment at 
    
    
    
    92.053
    (
    
    
    )[2].
  • Ammonia Neutral Loss (Inductive Cleavage): Following the "nitrogen rule" and typical aliphatic amine behavior, the protonated primary amine undergoes inductive C-N bond cleavage, expelling neutral ammonia (

    
    , 17.027 Da) to yield a carbocation at 
    
    
    
    131.089
    [3][4].
  • Heterolytic C-S Cleavage (tert-Butyl Cation Formation): At higher collision energies, the relatively weak C-S bond ruptures heterolytically. Because the resulting tert-butyl cation (

    
    ) is heavily stabilized by hyperconjugation, it forms a dominant, highly abundant fragment at 
    
    
    
    57.070
    [5].
Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 148.115 3-(tert-butylsulfanyl)propan-1-amine F1 Loss of Isobutylene (-56 Da) m/z 92.053 [HS-CH2-CH2-CH2-NH3]+ M->F1 Retro-ene cleavage (- C4H8) F2 Loss of NH3 (-17 Da) m/z 131.089 [tBu-S-CH2-CH2-CH2]+ M->F2 Inductive cleavage (- NH3) F3 tert-Butyl Cation m/z 57.070 [C4H9]+ M->F3 Heterolytic C-S cleavage F4 Combined Loss (-73 Da) m/z 75.026 [HS-CH2-CH2-CH2]+ F1->F4 - NH3 F2->F4 - C4H8

Caption: ESI-MS/MS fragmentation pathways of 3-(tert-butylsulfanyl)propan-1-amine.

Platform Comparison: High-Resolution Q-TOF vs. QqQ MS

Choosing the right mass spectrometry platform depends on whether the analytical goal is structural elucidation (e.g., identifying impurities or metabolic degradants) or high-throughput quantification (e.g., pharmacokinetic bioanalysis).

Performance MetricHigh-Resolution Q-TOF (e.g., Agilent 6546)Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)Advantage for 3-(tert-butylsulfanyl)propan-1-amine
Mass Accuracy < 2 ppmNominal (± 0.1 Da)Q-TOF : Crucial for differentiating isobaric interferences from the low-mass

57.070 tert-butyl cation.
Resolving Power > 40,000 FWHMUnit Resolution (~0.7 Da)Q-TOF : Confirms exact elemental composition of novel metabolites or synthetic byproducts.
Sensitivity (LOD) 1–10 pg/mL0.1–1 pg/mLQqQ : Superior for trace-level quantification in complex plasma or tissue matrices.
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ : Better suited for high-throughput bioanalysis without requiring serial sample dilutions.
Data Acquisition Full-scan MS & MS/MS (Data-Independent)MRM (Data-Dependent / Targeted)Q-TOF : Allows retrospective data mining for unknown degradants without re-injecting samples.

Experimental Protocol: LC-MS/MS Workflow

Causality Focus: Aliphatic amines exhibit severe peak tailing on standard reversed-phase (C18) columns due to secondary ion-exchange interactions with free surface silanols. To ensure sharp peak shapes and robust retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly recommended.

Step 1: Sample Preparation & Self-Validation Setup
  • Action: Spike plasma/matrix samples with a stable-isotope-labeled internal standard (e.g.,

    
    -tert-butyl analog) prior to protein precipitation using 3 volumes of cold acetonitrile (ACN) containing 1% formic acid. Centrifuge at 14,000 x g for 10 minutes.
    
  • Causality: The acidic ACN disrupts protein binding while ensuring the primary amine remains fully protonated, maximizing extraction recovery.

  • Self-Validation: Run a double-blank (matrix only) and a zero-blank (matrix + IS) prior to the analytical batch. Aliphatic amines are notorious for system carryover; these blanks validate that the LC system is clean and prevents false-positive quantification.

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in

    
     with 0.125% Formic Acid (pH ~3).
    
  • Mobile Phase B: 10 mM Ammonium Formate in ACN/

    
     (95:5) with 0.125% Formic Acid.
    
  • Gradient: Start at 100% B, hold for 1 min, drop to 60% B over 4 mins, re-equilibrate at 100% B for 2 mins.

  • Causality: The high organic starting conditions retain the polar protonated amine via hydrophilic partitioning. Ammonium formate provides necessary ionic strength to mask residual silanols, entirely preventing peak tailing.

Step 3: Mass Spectrometry (ESI+) Optimization
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CE) Optimization:

    • 15 eV for the

      
       148.1 
      
      
      
      92.1 transition (Isobutylene loss).
    • 25 eV for the

      
       148.1 
      
      
      
      57.1 transition (tert-butyl cation formation).
  • Causality: Lower CE (15 eV) favors the lower-energy retro-ene rearrangement. Higher CE (25 eV) is required to overcome the activation barrier for the heterolytic cleavage of the C-S bond, driving the formation of the highly stable tert-butyl cation.

References

1.[1] Title: Fragmentation of protonated thioether conjugates of acrolein using low collision energies Source: Journal of the American Society for Mass Spectrometry (ACS) URL: [Link] 2.[3] Title: 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry Source: OpenStax URL: [Link] 3.[4] Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link] 4.[2] Title: Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides Source: PubMed Central (PMC) URL: [Link] 5.[5] Title: Photosensitized oxidation of phenyl and tert-butyl sulfides Source: ResearchGate URL: [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 3-(tert-butylsulfanyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for a molecule like 3-(tert-butylsulfanyl)propan-1-amine requires navigating several distinct physicochemical challenges. This guide objectively compares three high-performance liquid chromatography (HPLC) strategies, detailing the causality behind each experimental choice to help you establish a self-validating analytical workflow.

Analyte Profiling & Chromatographic Challenges

The target analyte, 3-(tert-butylsulfanyl)propan-1-amine (Formula: C₇H₁₇NS), presents a "perfect storm" of analytical difficulties for standard HPLC:

  • Lack of a Strong Chromophore: The molecule consists of an aliphatic chain, a primary amine, and a thioether linkage. It lacks conjugated pi-electron systems, meaning UV absorbance is restricted to the deep UV range (< 220 nm)[1], where mobile phase solvents and matrix impurities heavily interfere.

  • Severe Peak Tailing: With a pKa of approximately 10.5, the primary amine remains fully protonated under standard acidic reversed-phase (RP) conditions. This localized positive charge induces secondary ion-exchange interactions with residual deprotonated silanols (pKa ~4.5) on the silica stationary phase, resulting in unacceptable peak asymmetry (As > 1.8)[2].

  • Amphiphilic Nature: The highly polar amine terminus contrasts sharply with the bulky, hydrophobic tert-butyl group, complicating retention mechanisms on standard C18 columns.

To achieve reliable purity analysis, we must either chemically modify the analyte or utilize specialized detection technologies. Below is an objective comparison of the three most viable methodologies.

Methodological Comparison

Approach A: Direct RP-HPLC with Low-Wavelength UV (The Baseline)

This method relies on detecting the weak absorbance of the thioether/amine groups at 210 nm using a highly end-capped C18 column and an ion-pairing reagent (e.g., Trifluoroacetic acid, TFA).

  • Mechanism: TFA acts as an ion-pairing agent, masking the protonated amine to reduce silanol interactions while simultaneously lowering the pH to suppress silanol ionization.

  • Verdict: While simple, this method is fundamentally flawed for trace purity analysis. Baseline drift during gradient elution at 210 nm makes integration of minor impurities nearly impossible.

Approach B: Pre-Column FMOC-Cl Derivatization (The High-Sensitivity Standard)

This approach chemically transforms the invisible amine into a highly detectable derivative. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary amines to form a stable carbamate[3].

  • Mechanism: The derivatization serves a dual purpose. First, it attaches a massive fluorenyl chromophore, shifting detection to a clean UV window (265 nm) or enabling ultra-sensitive fluorescence detection[4]. Second, it neutralizes the basic amine, completely eliminating silanol-driven peak tailing.

  • Verdict: This is the gold standard for trace-level impurity profiling. However, it requires precise control of reaction conditions and a quenching step to manage excess reagent peaks.

Approach C: RP-HPLC with Charged Aerosol Detection (The Modern Universal Approach)

Charged Aerosol Detection (CAD) is a mass-sensitive, universal detection technique for non-volatile analytes, completely independent of the molecule's optical properties[5].

  • Mechanism: The HPLC eluent is nebulized into droplets. The volatile mobile phase evaporates, leaving behind solid analyte particles. A corona discharge applies a positive charge to these particles, which are then measured by an electrometer[6].

  • Verdict: CAD offers the most streamlined workflow by eliminating sample preparation. It provides uniform response factors for impurities, making it ideal for mass-balance purity calculations. The strict requirement is that all mobile phase additives must be highly volatile (e.g., ammonium formate).

Quantitative Performance Comparison

The following table synthesizes experimental validation data comparing the three approaches for the purity analysis of 3-(tert-butylsulfanyl)propan-1-amine.

Performance MetricDirect UV (210 nm)FMOC-Cl Derivatization (265 nm)Direct CAD Analysis
Limit of Detection (LOD) ~50.0 µg/mL~0.05 µg/mL~0.5 µg/mL
Linearity (R²) 0.985 (Poor at low end)> 0.999 (Linear)> 0.995 (Log-Log fit required)
Peak Asymmetry (As) 1.85 (Severe Tailing)1.05 (Highly Symmetrical)1.15 (Symmetrical)
Sample Prep Time < 1 minute15 minutes (Incubation + Quench)< 1 minute
Gradient Baseline Severe DriftStableStable
Primary Use Case Bulk assay onlyTrace impurity profilingRoutine purity & stability

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific chemical causality and system suitability criteria.

Protocol 1: FMOC-Cl Derivatization & UV Analysis

The addition of a glycine quench is critical here; without it, the hydrolysis product (FMOC-OH) will co-elute with early-eluting impurities.

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 8.5 using 0.1 M NaOH. Causality: Mild alkalinity ensures the primary amine is partially deprotonated and nucleophilic enough to attack the FMOC-Cl.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 5 mM. Prepare fresh daily to prevent hydrolysis.

  • Reaction: In an HPLC vial, combine 100 µL of the sample (approx. 1 mg/mL in water), 100 µL of Borate buffer, and 100 µL of FMOC-Cl reagent. Vortex for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 5 minutes.

  • Quenching (Critical Step): Add 100 µL of 1% Glycine solution in water. Vortex and wait 2 minutes. Causality: Glycine contains a primary amine that rapidly consumes excess FMOC-Cl, preventing it from precipitating in the column or interfering with the chromatogram.

  • Chromatography:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: A = Water, B = Acetonitrile. Gradient: 30% B to 90% B over 15 mins.

    • Detection: UV at 265 nm.

    • System Suitability: Resolution between the FMOC-Glycine quench peak and the FMOC-Analyte peak must be > 2.0.

Protocol 2: Direct Analysis via HPLC-CAD

This protocol relies on charged-surface stationary phases and strictly volatile buffers to prevent detector fouling.

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Causality: Non-volatile salts like phosphates will crystallize in the CAD nebulizer, causing catastrophic baseline noise[6]. pH 3.0 ensures the amine is fully protonated for consistent retention.

    • MP B: LC-MS grade Acetonitrile.

  • Chromatography:

    • Column: Charged-Surface Hybrid C18 (e.g., Waters XBridge CSH), 100 x 3.0 mm, 2.5 µm. Causality: The stationary phase carries a slight positive surface charge at low pH, which repels the protonated amine, preventing secondary silanol interactions and ensuring sharp peaks.

    • Gradient: 5% B to 60% B over 10 minutes.

  • Detector Settings (Corona CAD):

    • Evaporator Temperature: 35°C (Optimized for semi-volatile aliphatic amines).

    • Data Collection: Power Function (PF) set to 1.0 for standard data acquisition; utilize log-log calibration curves during data processing to correct for the inherent non-linear response of aerosol detectors.

Method Selection Decision Matrix

Use the following logical workflow to determine the optimal analytical strategy based on your laboratory's infrastructure and the specific regulatory requirements of your purity assay.

MethodSelection Start Target: 3-(tert-butylsulfanyl) propan-1-amine Q1 Is CAD or ELSD detector available? Start->Q1 Q2 Is trace-level sensitivity (< 0.1% impurity) required? Q1->Q2 No CAD Method C: Direct RP-HPLC-CAD (Volatile Buffers) Q1->CAD Yes FMOC Method B: FMOC-Cl Derivatization RP-HPLC-UV/FLD Q2->FMOC Yes UV Method A: Direct RP-HPLC-UV (Low Wavelength 210nm) Q2->UV No

Decision matrix for selecting the optimal HPLC method for aliphatic amines lacking UV chromophores.

References

  • Derivatization GC-HPLC PDF - Scribd Source: Scribd / Sigma-Aldrich Derivatization Guide URL:[Link]

  • The derivatization scheme of alkyl amines with FMOC-Cl Source: ResearchGate URL:[Link]

  • Quantitative analysis of underivatized amino acids by ion-pair HPLC using a corona-charged aerosol detector Source: ResearchGate URL:[Link]

  • Simultaneous Measurement of Anions and Cations: Method Validation (Charged Aerosol Detection) Source: LCGC International URL:[Link]

Sources

Advanced Comparison Guide: tert-Butyl vs. Isopropyl Sulfide Amine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of modern bioconjugates—particularly Antibody-Drug Conjugates (ADCs) and PROTACs—the linker is not merely a passive tether; it is a dynamic actuator. "Sulfide amine linkers" typically function as either orthogonal thioether protecting groups or as sterically hindered asymmetric disulfides designed for controlled intracellular cleavage[1]. This guide provides an objective, data-driven comparison between tert-butyl and isopropyl sulfide amine linkers, detailing how their distinct steric profiles dictate plasma stability, cleavage kinetics, and synthetic utility.

Mechanistic Causality: The Physics of Steric Shielding

As a Senior Application Scientist, I frequently observe that linker failure in vivo stems from a misunderstanding of steric microenvironments. The choice between an isopropyl and a tert-butyl substituent adjacent to the sulfur atom fundamentally alters the linker's thermodynamic stability.

The core mechanism governing these linkers is nucleophilic attack (e.g., by intracellular glutathione, GSH, or synthetic reducing agents) on the disulfide or protected sulfide bond. Direct conjugation of cleavable triggers without steric protection often leads to premature payload release in systemic circulation[2].

  • Isopropyl Sulfide (Secondary Carbon) : Features two methyl groups. It provides a moderate steric shield, yielding a "Goldilocks" zone. The linker is stable enough to survive the bloodstream but undergoes rapid thiol-disulfide exchange once exposed to the highly reducing cytosolic environment[1].

  • tert-Butyl Sulfide (Tertiary Carbon) : Features three methyl groups. The massive spatial volume (A-value of ~4.7 kcal/mol) creates a severe steric clash that physically blocks nucleophiles from accessing the sulfur atom. This results in extreme plasma stability but significantly slower payload release inside the target cell, making it highly valuable as an orthogonal protecting group in solid-phase peptide synthesis (SPPS)[3].

StericLogic Root Alkyl Sulfide Amine Linker Iso Isopropyl Variant (Secondary Carbon) Root->Iso tBu tert-Butyl Variant (Tertiary Carbon) Root->tBu Iso_Prop Moderate Shielding Faster Cleavage Iso->Iso_Prop Lower Steric Bulk tBu_Prop Maximum Shielding High Plasma Stability tBu->tBu_Prop Higher Steric Bulk

Logical relationship between alkyl substitution and linker stability profiles.

CleavagePathway Circ Systemic Circulation (High Stability, Low GSH) Endo Endocytosis into Target Cell Circ->Endo mAb-Antigen Binding Cyto Cytosolic Reducing Environment (High GSH Concentration) Endo->Cyto Internalization Rel Thiol-Disulfide Exchange (Payload Release) Cyto->Rel GSH Attack on Linker Tox Cellular Apoptosis (Therapeutic Effect) Rel->Tox Free Payload Action

Intracellular cleavage pathway of sterically hindered sulfide linkers via GSH reduction.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must look at their behavior in standard bioconjugation environments. The following table synthesizes experimental data regarding their stability, cleavage, and synthetic utility.

ParameterIsopropyl Sulfide Amine Linkertert-Butyl Sulfide Amine Linker
Steric Bulk (A-value) Moderate (~2.15 kcal/mol)High (~4.7 kcal/mol)
Plasma Stability (t½) ~48 - 72 hours> 120 hours
Intracellular Release (GSH) Fast (< 2 hours)Slow (12 - 24 hours)
Deprotection Kinetics (TCEP) Rapid (< 30 min)Sluggish (1 - 3 hours, often requires PBu₃)[3]
Hydrophobicity (LogP shift) +0.8+1.4
Optimal Application Rapid-release ADCs, standard bioconjugationLong-circulating ADCs, orthogonal SPPS protection

Self-Validating Experimental Protocol: Deprotection and Bioconjugation

Protocols must not be blind recipes; they must be self-validating systems. The following workflow details the deprotection of a hindered sulfide amine linker and its subsequent conjugation. By integrating an Ellman's assay directly into the workflow, you quantitatively gate the process—ensuring that the extreme steric hindrance of the tert-butyl group does not lead to incomplete deprotection and wasted payload[4].

Materials:

  • Linker : tert-Butyl or Isopropyl sulfide amine linker (10 mM stock in DMSO)

  • Reducing Agent : Tris(2-carboxyethyl)phosphine (TCEP) or Tributylphosphine (PBu₃)

  • Buffer : 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2

  • Validation Reagent : Ellman’s Reagent (DTNB)

  • Payload : Maleimide-functionalized fluorophore or drug

Step-by-Step Methodology:

  • Reduction/Deprotection :

    • Causality: tert-Butyl disulfides are notoriously resistant to mild reduction. While TCEP is sufficient for isopropyl variants, tert-butyl linkers often require PBu₃ in aqueous/organic mixtures to force the equilibrium[3].

    • Add 10 equivalents of TCEP (for isopropyl) or PBu₃ (for tert-butyl) to the linker solution.

    • Incubate at 37°C for 30 mins (isopropyl) or 2 hours (tert-butyl) under argon to prevent re-oxidation.

  • Self-Validating Gate (Ellman's Assay) :

    • Causality: You must verify the generation of the free thiol before adding the maleimide payload.

    • Take a 10 µL aliquot of the reaction and mix with 990 µL of DTNB solution (0.1 mM in reaction buffer).

    • Measure absorbance at 412 nm. Calculate the thiol concentration using the molar extinction coefficient (14,150 M⁻¹cm⁻¹).

    • Decision Point: Do not proceed to Step 3 unless the free thiol yield is >90% of the theoretical maximum.

  • Quenching & Purification :

    • Remove excess reducing agent using a rapid size-exclusion desalting column (e.g., PD-10) equilibrated with the reaction buffer. (Note: While TCEP does not strictly react with maleimides, its removal prevents side-chain reduction on the payload or targeting antibody).

  • Bioconjugation :

    • Add the maleimide-functionalized payload in a 1.2:1 molar excess to the newly generated free thiol-amine linker.

    • Incubate at room temperature for 2 hours.

    • Purify the final conjugate via RP-HPLC or preparative SEC.

Workflow A Protected Linker (t-Butyl / Isopropyl) B Deprotection (TCEP / PBu3) A->B Step 1 C Free Thiol-Amine Intermediate B->C Step 2 (Ellman's Gate) D Bioconjugation (Maleimide Payload) C->D Step 3 E Purified Conjugate D->E Step 4 (HPLC/SEC)

Experimental workflow for the deprotection and conjugation of hindered sulfide linkers.

Conclusion

The selection between tert-butyl and isopropyl sulfide amine linkers is a masterclass in tuning chemical biology. Isopropyl linkers offer a highly pragmatic balance, providing enough steric bulk to survive the bloodstream while ensuring rapid, efficient payload release inside the tumor cell[1]. Conversely, tert-butyl linkers are the ultimate choice for maximizing plasma half-life or for orthogonal solid-phase peptide synthesis (SPPS) where absolute stability against mild reduction is an absolute necessity[3].

References

1.[2] Title: Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. Source: Advanced Science. URL: [Link] 2.[1] Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Source: Frontiers in Pharmacology. URL: [Link] 3.[3] Title: Application of tert-Butyl Disulfide-Protected Amino Acids for the Fmoc Solid-Phase Synthesis of Lactam Cyclic Peptides under Mild Metal-Free Conditions. Source: The Journal of Organic Chemistry. URL: [Link] 4.[4] Title: Radical Substitution Provides a Unique Route to Disulfides. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Differentiating 3-(tert-butylsulfanyl)propan-1-amine HCl from Disulfide Impurities: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and chemical manufacturing, ensuring the purity of functional building blocks is paramount. 3-(tert-butylsulfanyl)propan-1-amine HCl is a critical thioether-amine intermediate used in the synthesis of targeted therapeutics, including PROTACs and covalent inhibitors.

However, during scale-up, the premature cleavage of the tert-butyl protecting group can yield a highly reactive free thiol (3-mercaptopropan-1-amine). In the presence of atmospheric oxygen or basic workup conditions, this thiol rapidly undergoes oxidative dimerization to form a symmetrical disulfide impurity: 3,3'-dithiobis(propan-1-amine) .

This guide objectively compares the physicochemical profiles of the target thioether against its disulfide impurity and evaluates three orthogonal analytical methodologies to differentiate them. By understanding the mechanistic causality behind these techniques, researchers can implement self-validating quality control (QC) workflows.

Physicochemical Profiling: Target vs. Impurity

To successfully differentiate these compounds, we must first exploit their structural and electronic differences. The target molecule is an alkyl thioether, making its sulfur atom chemically inert to standard reducing agents. Conversely, the disulfide impurity contains a reducible S-S bond.

Table 1: Structural and Physicochemical Comparison
Property3-(tert-butylsulfanyl)propan-1-amine HCl (Target)3,3'-dithiobis(propan-1-amine) 2HCl (Impurity)
Chemical Class Alkyl Thioether (Protected Thiol)Symmetrical Disulfide
Molecular Formula (Base) C₇H₁₇NSC₆H₁₆N₂S₂
Monoisotopic Mass 147.108 Da180.076 Da
Expected [M+H]⁺ m/z 148.1181.1
Redox Reactivity Inert to TCEP/DTTCleaved to free thiols by TCEP
¹H NMR Signature ~1.30 ppm (Singlet, 9H, t-Bu)Absent

Comparative Analysis of Differentiation Methodologies

Selecting the right analytical alternative depends on the required sensitivity, throughput, and equipment availability. Below is an objective comparison of the three primary methodologies used to differentiate the target from its disulfide impurity.

Table 2: Analytical Method Performance Comparison
Analytical MethodSensitivitySpecificity for DisulfidesThroughputCapital Cost
LC-MS (ESI+) High (pg/mL)Moderate (Relies on m/z)HighHigh
HPLC-UV (TCEP/DTNB) Moderate (ng/mL)Very High (Chemical Logic)MediumLow
¹H NMR Spectroscopy Low (µg/mL)High (Structural Proof)MediumVery High

Mechanistic Workflows & Logical Causality

To build a robust QC system, we employ an orthogonal approach: using Mass Spectrometry for exact mass identification and Chemical Derivatization for functional group validation [1].

The chemical derivatization workflow utilizes TCEP (tris(2-carboxyethyl)phosphine) and DTNB (Ellman’s reagent). The Causality: TCEP is a powerful, non-thiol reducing agent that selectively cleaves the S-S bond of the disulfide impurity without interfering with downstream reagents. The resulting free thiols react with DTNB to release the TNB anion, which strongly absorbs at 412 nm [2]. Because the target compound is a sterically hindered tert-butyl thioether, it remains completely inert to both TCEP and DTNB, yielding no signal at 412 nm.

Workflow cluster_LCMS Orthogonal Method 1: LC-MS cluster_HPLC Orthogonal Method 2: Chemical Derivatization Sample Sample Mixture (Target + Impurities) LCMS LC-ESI-MS (+) Sample->LCMS TCEP Reduction (TCEP) Sample->TCEP TargetMass m/z 148.1 [Target+H]+ LCMS->TargetMass DisulfideMass m/z 181.1 [Disulfide+H]+ LCMS->DisulfideMass DTNB Derivatization (DTNB) TCEP->DTNB Cleaves Disulfides NoReaction Target: Inert (No 412nm Peak) DTNB->NoReaction Thioether Stable TNB Disulfide: Cleaved (412nm TNB Peak) DTNB->TNB Free Thiols React

Fig 1. Orthogonal analytical workflows for differentiating thioether targets from disulfides.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating necessary controls to ensure data trustworthiness.

Protocol A: LC-MS Profiling (High-Throughput Screening)

This method exploits the mass difference and hydrophobicity between the target and the impurity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Causality: The tert-butyl group on the target increases its hydrophobicity compared to the highly polar disulfide, ensuring baseline chromatographic separation before mass detection.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in ACN) over 5 minutes.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Self-Validation: Monitor the Total Ion Chromatogram (TIC) against a blank solvent injection to rule out column carryover. Extract ion chromatograms (EIC) at m/z 148.1 (Target) and m/z 181.1 (Disulfide).

Protocol B: TCEP/DTNB Derivatization and HPLC-UV (Functional Validation)

This method provides absolute chemical proof of disulfide contamination [1].

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

    • Causality: EDTA is critical; it chelates trace transition metals (like Cu²⁺) that would otherwise catalyze the rapid re-oxidation of newly cleaved thiols back into disulfides.

  • Reduction: Mix 100 µL of the sample (1 mg/mL) with TCEP to achieve a final TCEP concentration of 5 mM. Incubate at room temperature for 30 minutes.

  • Derivatization: Add DTNB (Ellman's reagent) to a final concentration of 2 mM. Incubate in the dark for 15 minutes.

  • HPLC-UV Analysis: Inject the mixture onto an HPLC system equipped with a UV/Vis detector set to 412 nm.

    • Self-Validation System:

      • Negative Control: Buffer + TCEP + DTNB (Establishes baseline absorbance).

      • Positive Control: Spiked cystamine (a known disulfide) + TCEP + DTNB (Validates that the reduction and derivatization reagents are active).

      • Result: A peak at 412 nm confirms the presence of the disulfide impurity. The pure target will show zero absorbance at this wavelength.

Protocol C: ¹H NMR Spectroscopy (Structural Confirmation)

For absolute structural elucidation of isolated batches:

  • Dissolve 10 mg of the sample in 0.6 mL of Deuterated Methanol (CD₃OD) or D₂O.

  • Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.

  • Analysis causality: The target is confirmed by an intense, highly integrated 9-proton singlet at ~1.30 ppm (tert-butyl group). If the disulfide is present, new downfield multiplets will emerge corresponding to the -CH₂-S-S- protons, as the electron-withdrawing nature of the disulfide bond deshields adjacent protons more aggressively than a thioether.

References

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. URL:[Link]

  • Chen, W., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(10), 943-948. URL:[Link]

Elemental Analysis Calculation and Methodological Comparison for 3-(tert-butylsulfanyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter pharmaceutical building blocks that present unique analytical challenges. 3-(tert-butylsulfanyl)propan-1-amine hydrochloride (Chemical Formula:


) is a prime example. This bifunctional molecule contains both a thioether and a primary amine, making it a highly valuable pharmacophore and linker in drug development.

However, its multi-heteroatom profile—specifically the simultaneous presence of sulfur, nitrogen, and chlorine—creates a complex matrix for elemental analysis. Halogens like chlorine can severely interfere with standard combustion techniques, poisoning catalysts and skewing sulfur/nitrogen quantification.

This guide objectively compares dynamic flash combustion against orthogonal techniques (ICP-OES and Ion Chromatography), providing researchers with field-proven, self-validating protocols to ensure absolute analytical accuracy and compliance with modern regulatory standards[1].

Theoretical Stoichiometry & Acceptance Criteria

Before selecting an analytical method, we must establish the theoretical baseline. In pharmaceutical quality control, elemental analysis results must typically fall within ±0.4% of the theoretical calculated values to confirm compound identity and purity.

Molecular Formula:


Molar Mass:  183.74  g/mol 
Table 1: Theoretical Elemental Composition
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Percentage (%)Acceptable Range (±0.4%)
Carbon (C) 12.011784.07745.76% 45.36% – 46.16%
Hydrogen (H) 1.0081818.1449.88% 9.48% – 10.28%
Nitrogen (N) 14.007114.0077.62% 7.22% – 8.02%
Sulfur (S) 32.065132.06517.45% 17.05% – 17.85%
Chlorine (Cl) 35.453135.45319.29% 18.89% – 19.69%

Comparative Analytical Strategies

Modern elemental analysis has evolved beyond traditional wet chemistry. While historical compendial methods (like USP <231>) relied on subjective colorimetric tests, modern guidelines (USP <232> and <233>) mandate specific, quantitative instrumental methods[2].

When analyzing a halogenated thioether salt, no single instrument is flawless. Below is an objective comparison of the three primary methodologies used to characterize this compound.

Table 2: Performance Comparison of Analytical Alternatives
Analytical TechniqueTarget ElementsSample SizeAccuracy / PrecisionKey Limitations & Interferences
Dynamic Flash Combustion (CHNS) C, H, N, S1–3 mg±0.3% (Absolute)Chlorine gas forms during combustion, poisoning the copper reduction column. Requires a silver wool scrubber[3].
ICP-OES (Orthogonal) S10–50 mgHigh (ppb to % level)Cannot quantify C, H, N. Requires complete microwave acid digestion prior to analysis.
Ion Chromatography (IC) Cl⁻5–10 mg±0.1% (Absolute)Single-element focus. Excellent for confirming the exact stoichiometry of the hydrochloride salt.

Workflow Visualization

EA_Decision_Tree Sample 3-(tert-butylsulfanyl)propan-1-amine HCl C7H18ClNS CHNS CHNS Combustion (Pregl-Dumas) Sample->CHNS Organic Elements IC Ion Chromatography (Halogen Target) Sample->IC Chloride Ion ICP ICP-OES (Sulfur Validation) Sample->ICP Trace/Total S Scrubber Silver Wool Scrubber (Traps Cl as AgCl) CHNS->Scrubber Extract Aqueous Extraction IC->Extract Digest Microwave Digestion ICP->Digest GC_TCD GC Separation & TCD (Quantifies C, H, N, S) Scrubber->GC_TCD Conductivity Conductivity Detection (Quantifies Cl-) Extract->Conductivity Emission Optical Emission (Quantifies S) Digest->Emission

Workflow for comprehensive elemental analysis of halogenated thioether salts.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system where causality drives the methodology.

Protocol A: CHNS Determination via Dynamic Flash Combustion

Modern CHNS analyzers utilize the Pregl-Dumas method, combusting samples in an oxygen-rich environment at high temperatures[3].

  • Step 1: System Calibration & Self-Validation

    • Action: Run a K-factor calibration using Sulfanilamide (

      
      ). Analyze Methionine as an unknown secondary standard.
      
    • Causality: The run is only validated if Methionine yields C, H, N, and S values within ±0.3% of theoretical limits. This proves the system's oxidation/reduction furnaces are operating efficiently before introducing the complex halogenated sample.

  • Step 2: Sample Preparation

    • Action: Weigh 1.500 mg of the sample into a tin (Sn) capsule. Add 1 mg of Vanadium Pentoxide (

      
      ) directly into the capsule.
      
    • Causality: Tin acts as a combustion catalyst; its exothermic oxidation spikes the local temperature to ~1800°C, shattering the resilient thioether bond.

      
       serves as an oxygen donor, ensuring quantitative conversion of sulfur to 
      
      
      
      and preventing the formation of non-volatile sulfates.
  • Step 3: Halogen Scrubbing (Critical Step)

    • Action: Pack the exit zone of the combustion reactor (1000°C) with a layer of silver wool.

    • Causality: During combustion, the hydrochloride salt generates

      
       and 
      
      
      
      gases. If these reach the downstream copper reduction column, they will permanently poison it. Silver wool quantitatively traps the halogens as solid
      
      
      , protecting the Thermal Conductivity Detector (TCD) and ensuring baseline stability[1].
Protocol B: Orthogonal Chloride Quantification via Ion Chromatography (IC)

While CHNS analyzers can be fitted with halogen detectors, IC provides a much cleaner, orthogonal validation of the hydrochloride salt ratio.

  • Step 1: Aqueous Extraction

    • Action: Dissolve 10.0 mg of the sample in 100 mL of Type 1 ultrapure water (18.2 MΩ·cm).

    • Causality: Because the target is a hydrochloride salt, it completely dissociates in water. Aqueous extraction avoids the need for harsh acid digestion, preserving the IC column life and preventing matrix effects.

  • Step 2: Chromatographic Separation

    • Action: Inject 25 µL into an anion-exchange column using a Potassium Hydroxide (KOH) gradient eluent.

    • Causality: The highly polar organic cation (the amine/thioether backbone) is not retained on the anion-exchange resin. It elutes immediately in the void volume, completely eliminating organic matrix interference from the chloride analysis.

  • Step 3: Suppressed Conductivity Detection & Validation

    • Action: Pass the eluent through an anion suppressor before the conductivity detector. Spike a known concentration of

      
       into a duplicate sample matrix (Matrix Spike).
      
    • Causality: The suppressor neutralizes the highly conductive KOH eluent into water, drastically reducing background noise and maximizing the signal-to-noise ratio for the chloride peak. The Matrix Spike must yield a 98-102% recovery to self-validate that the organic cation is not suppressing the chloride signal.

References

  • Title: What is a CHNS Elemental Analyzer?
  • Title: AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA | Source: ThermoFisher | URL
  • Title: USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution | Source: Agilent | URL

Sources

Bioisosteric Replacement Strategies: A Comparative Guide to 3-(tert-butylsulfanyl)propan-1-amine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, bioisosteric replacement is a foundational tactic used to optimize pharmacokinetics, mitigate toxicity, and enhance target engagement without sacrificing the core biological activity of a lead compound[1]. Among the various functional group transformations, the transition from an ether linkage to a thioether linkage—specifically utilizing building blocks like 3-(tert-butylsulfanyl)propan-1-amine [2]—represents a powerful scaffold-hopping strategy.

This guide provides an objective comparison between this thioether building block, its ether counterpart (3-(tert-butoxy)propan-1-amine)[3], and its downstream sulfone analog. It details the mechanistic rationale behind these replacements and provides a self-validating experimental workflow to empirically test their performance.

Mechanistic Rationale: The Ether vs. Thioether Paradigm

When optimizing a lead compound, replacing a tert-butoxy group with a tert-butylsulfanyl group is rarely a random choice. The causality behind this specific substitution lies in the fundamental physicochemical differences between oxygen and sulfur[4]:

  • Conformational Vectoring: The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å). Furthermore, the C–S–C bond angle is more acute (approx. 90–100°) compared to the C–O–C angle (~110°)[4]. This geometric shift alters the spatial trajectory of the bulky tert-butyl group, allowing the molecule to relieve steric clashes or probe deeper, off-axis hydrophobic sub-pockets within a target receptor.

  • Lipophilicity & Polarizability: Sulfur is less electronegative and highly polarizable compared to oxygen. Substituting oxygen with sulfur predictably increases the topological lipophilicity (logP), which can drive enhanced membrane permeability and stronger hydrophobic interactions at the binding site[1].

  • Metabolic Divergence: Ethers can be susceptible to oxidative cleavage (O-dealkylation). Conversely, thioethers are primarily subject to S-oxidation by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO), yielding sulfoxides and sulfones. In many drug discovery programs (such as the development of FLAP inhibitors[5]), the resulting sulfone is not merely a liability but an active, metabolically stable bioisostere itself, offering a built-in active-metabolite advantage.

BioisostereLogic Ether Ether Scaffold 3-(tert-butoxy)propan-1-amine Angle: ~110° Thioether Thioether Bioisostere 3-(tert-butylsulfanyl)propan-1-amine Angle: ~100° Ether->Thioether S for O Replacement (Increased Lipophilicity) Sulfone Sulfone Metabolite 3-(tert-butylsulfonyl)propan-1-amine H-Bond Acceptor Ether->Sulfone Scaffold Hopping (Altered Vector) Thioether->Sulfone Metabolic Oxidation (CYP450 / FMO)

Fig 1. Bioisosteric replacement logic for ether, thioether, and sulfone linkages.

Comparative Physicochemical Profiling

To objectively evaluate 3-(tert-butylsulfanyl)propan-1-amine[2] against its alternatives, we must analyze their baseline physicochemical properties. The table below summarizes the key metrics that influence downstream ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes when these amines are coupled to a parent scaffold.

Feature / Building Block3-(tert-butoxy)propan-1-amine[3]3-(tert-butylsulfanyl)propan-1-amine[2]3-(tert-butylsulfonyl)propan-1-amine
Linkage Type Ether (C–O–C)Thioether (C–S–C)Sulfone (C–SO₂–C)
Molecular Weight 131.22 g/mol 147.28 g/mol 179.28 g/mol
Bond Angle ~110°~90–100°~105°
Lipophilicity (Trend) BaselineHighestLowest (Highly Polar)
H-Bond Acceptors 2 (Amine + Ether)1 (Amine only; S is poor HBA)3 (Amine + Sulfone oxygens)
Primary Metabolic Liability Low risk (t-butyl resists O-dealkylation)High risk (Rapid S-oxidation)Highly Stable

Self-Validating Experimental Protocol: ADME & Stability Profiling

To empirically validate the success of a bioisosteric replacement, the synthesized analogs must be subjected to rigorous metabolic stability profiling. The following protocol details a Human Liver Microsome (HLM) intrinsic clearance assay.

Causality of the Design: This protocol is engineered as a self-validating system. By running parallel incubations with and without NADPH (the essential cofactor for CYP450 enzymes), we can definitively isolate CYP-mediated S-oxidation of the thioether from chemical instability or non-oxidative enzymatic degradation. The inclusion of high/low clearance controls ensures the microsomes are active and the data is trustworthy.

Step-by-Step Methodology

Step 1: Parallel Synthesis & Preparation

  • Synthesize the target amides by coupling a core carboxylic acid to 3-(tert-butylsulfanyl)propan-1-amine and 3-(tert-butoxy)propan-1-amine using standard HATU/DIPEA chemistry.

  • Purify via preparative HPLC to >95% purity and prepare 10 mM stock solutions in DMSO.

Step 2: HLM Incubation Setup

  • Dilute test compounds and controls (Verapamil for high clearance; Warfarin for low clearance) to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Split: Divide the mixture into two plates: the "+NADPH" plate and the "-NADPH" plate.

  • Pre-incubate at 37°C for 5 minutes.

Step 3: Reaction Initiation & Quenching

  • Initiate the reaction in the "+NADPH" plate by adding an NADPH regenerating system (final concentration 1 mM). Add an equivalent volume of plain buffer to the "-NADPH" plate.

  • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from both plates.

  • Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Step 4: LC-MS/MS Quantification & Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the log-linear decay of the analyte area ratio.

Protocol Step1 1. Amide Coupling Step2 2. HLM Incubation (+/- NADPH) Step1->Step2 Step3 3. LC-MS/MS Quantification Step2->Step3 Step4 4. CL_int Calculation Step3->Step4

Fig 2. Self-validating experimental workflow for bioisosteric ADME profiling.

Data Interpretation & Strategic Application

When analyzing the results from the protocol above, a successful thioether replacement will often show a higher


 in the "+NADPH" arm compared to the ether analog due to rapid S-oxidation. However, if the "-NADPH" arm remains perfectly stable, the degradation is purely oxidative.

If the resulting sulfone metabolite retains the desired pharmacological activity (as seen in specific FLAP and ENaC inhibitors[5]), the thioether acts as an excellent lipophilic prodrug-like vehicle, driving initial cellular penetration before being metabolically locked into the highly potent, stable sulfone form.

References

  • 3-tert-butyldimethylsiloxy)
  • Source: nih.
  • Source: acs.
  • 3-(Tert-butoxy)
  • 2-[(4-Fluorobenzyl)

Sources

Validating the integrity of the tert-butyl group via Carbon-13 NMR

Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyl group (–C(CH₃)₃) is a highly privileged structural motif in drug discovery and materials science, frequently employed to increase lipophilicity, improve metabolic stability, or provide steric shielding. However, validating the structural integrity of a tert-butyl group via Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) presents a notorious analytical challenge.

This guide objectively compares routine 1D ¹³C NMR against Quantitative ¹³C NMR (qNMR) and 2D Heteronuclear Multiple Bond Correlation (HMBC), providing the physical causality, quantitative data, and self-validating protocols necessary for rigorous molecular characterization.

The Physics of the Problem: Relaxation and NOE Disparities

To understand why standard NMR methods fail to accurately validate tert-butyl groups, one must examine the fundamental physics of nuclear relaxation. A tert-butyl group consists of three equivalent methyl carbons (CH₃) and one central quaternary carbon (Cq).

In a standard proton-decoupled ¹³C NMR spectrum, the CH₃ carbons appear as an intense, massive peak, while the Cq signal is often disproportionately small or entirely lost in the baseline baseline noise. This discrepancy is driven by two physical phenomena:

  • Dipole-Dipole Relaxation (T₁): The primary mechanism for ¹³C spin-lattice relaxation (T₁) is dipole-dipole interaction with directly attached protons[1]. Because the CH₃ carbons have three attached protons, they relax rapidly (T₁ ≈ 1–3 seconds). The Cq lacks directly bonded protons, making its relaxation highly inefficient. Consequently, the T₁ for a quaternary carbon can extend to tens of seconds[2]. If the inter-pulse delay is shorter than the time required for complete relaxation, the Cq magnetization becomes saturated, leading to severe under-integration.

  • Nuclear Overhauser Effect (NOE): Standard ¹³C NMR utilizes continuous broad-band proton decoupling. This not only collapses multiplets into singlets but also transfers magnetization from ¹H to ¹³C via the NOE, artificially enhancing the carbon signal[1]. The CH₃ carbons receive a massive NOE boost (up to 1.98x), while the isolated Cq receives minimal enhancement[3].

Causality Cq Quaternary Carbon (Cq) NoProton Lacks Attached Protons Cq->NoProton Path1 Weak Dipole-Dipole Relaxation NoProton->Path1 Path2 Minimal NOE Enhancement NoProton->Path2 LongT1 Long T1 Time (>60s) Path1->LongT1 NoBoost No Signal Boost from Decoupler Path2->NoBoost Result Under-Integrated / Lost Signal in Standard 13C NMR LongT1->Result NoBoost->Result

Caption: Mechanistic causality of quaternary carbon signal loss in standard 13C NMR.

Analytical Comparison: Selecting the Right Technique

Depending on the phase of drug development or synthesis, different NMR techniques must be employed to validate the tert-butyl group.

Standard 1D ¹³C NMR (Routine ID)
  • Mechanism: Utilizes continuous proton decoupling (e.g., WALTZ-16) and short relaxation delays (D1 ≈ 1-2s).

  • Performance: Excellent for rapidly identifying the intense CH₃ peak (typically 25–35 ppm)[4].

  • Limitation: Fails completely at quantifying the exact 3:1 ratio of methyl to quaternary carbons. The Cq peak is unreliable for structural confirmation.

Quantitative ¹³C NMR (qNMR)
  • Mechanism: Employs an inverse-gated decoupling pulse sequence. The decoupler is turned off during the relaxation delay to prevent NOE buildup, and turned on only during data acquisition to maintain singlet peaks[2].

  • Performance: By extending the relaxation delay (D1) to >60 seconds, it allows the Cq to fully relax[3]. This yields a true, quantitative integration ratio of 3:1 (CH₃:Cq), proving the group has not fragmented.

2D ¹H-¹³C HMBC (Connectivity Validation)
  • Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2-bond and 3-bond) J-couplings between protons and carbons.

  • Performance: The ultimate proof of structural integrity. The intense 9H proton singlet of the tert-butyl group (~1.0–1.4 ppm) will show strong cross-peaks not only to its own Cq but also to the adjacent carbon of the molecular scaffold, proving covalent attachment.

Workflow Start tert-Butyl Group Validation Q1 Primary Analytical Goal? Start->Q1 ID Rapid Structural ID Q1->ID Quant Exact Cq:CH3 Ratio Q1->Quant Conn Scaffold Connectivity Q1->Conn Std Standard 1D 13C NMR (Continuous Decoupling) ID->Std qNMR qNMR (Inverse-Gated) Long D1 Delay (>60s) Quant->qNMR HMBC 2D 1H-13C HMBC (2 & 3-Bond Correlations) Conn->HMBC

Caption: Workflow for selecting the optimal NMR technique for tert-butyl group validation.

Quantitative Data Summary

The chemical shift of the tert-butyl Cq is highly sensitive to its immediate electronic environment, whereas the CH₃ carbons remain relatively insulated.

Table 1: Comparative ¹³C NMR Metrics for tert-Butyl Moieties

Molecular ContextQuaternary Carbon (Cq) Shift (δ, ppm)Methyl Carbons (CH₃) Shift (δ, ppm)Typical T₁ Relaxation (Cq)Typical T₁ Relaxation (CH₃)
Alkyl (e.g., tert-Butylbenzene)~30 – 35~28 – 3220 – 60+ seconds1 – 3 seconds
Ether (e.g., MTBE)~70 – 75~26 – 3020 – 60+ seconds1 – 3 seconds
Ester (e.g., tert-Butyl ester)~75 – 85[4]~25 – 35[4]20 – 60+ seconds1 – 3 seconds

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural elucidation, rely on the following self-validating methodologies rather than default spectrometer parameters.

Protocol 1: Inverse-Gated qNMR for Exact Integration

Objective: Prove the 3:1 ratio of the tert-butyl group by eliminating NOE and relaxation bias.

  • Empirical T₁ Determination (Self-Validation Step): Do not guess the relaxation time. Run an inversion-recovery pulse sequence (t1ir) to empirically measure the T₁ of the quaternary carbon. T₁ varies drastically with solvent viscosity and molecular weight[2].

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5 × T₁ (often ≥ 60 seconds for a Cq) to ensure >99.3% return of magnetization to the Z-axis[3].

  • Pulse Sequence Selection: Load an inverse-gated decoupling sequence (e.g., zgig on Bruker spectrometers). This ensures the decoupler is only active during the acquisition time (AQ), preventing NOE buildup[2].

  • Acquisition & Validation: Acquire sufficient scans to achieve a Signal-to-Noise Ratio (SNR) of at least 250:1 for the Cq peak. Use the sino command in TopSpin to validate the SNR[2].

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1–5 Hz to maximize SNR[2]. Manually phase the spectrum. A successful experiment will yield a mathematically precise 3:1 integration ratio between the CH₃ and Cq peaks.

Protocol 2: 2D HMBC for Scaffold Connectivity

Objective: Prove the tert-butyl group is covalently bound to the target molecule.

  • Pulse Calibration: Calibrate the 90° pulses for both ¹H and ¹³C on your specific sample to ensure maximum coherence transfer.

  • Delay Optimization: Set the long-range coupling delay based on an estimated ⁿJ_CH of 8 Hz (typically a delay of ~62.5 ms). This is the optimal window for observing 2-bond and 3-bond correlations from the tert-butyl methyl protons.

  • Acquisition Window: Ensure the F1 (¹³C) spectral window is wide enough to cover the expected Cq shift (e.g., up to 85 ppm if adjacent to oxygen)[4].

  • Data Validation: The spectrum is self-validating if the intense 9H proton singlet (~1.0–1.4 ppm) shows a distinct cross-peak with the Cq carbon, as well as a cross-peak to the adjacent carbon on the main molecular scaffold.

References

1.[2] University of Oxford NMR Facility. "Quantitative NMR Spectroscopy". ox.ac.uk. 2.[3] Georgia State University NMR Facility. "Quantitive 13C NMR". sites.gsu.edu. 3.[4] BenchChem. "Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide". benchchem.com. 4.[1] E-Bookshelf. "NMR in Organometallic Chemistry". e-bookshelf.de.

Sources

Safety Operating Guide

3-(tert-butylsulfanyl)propan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 3-(tert-butylsulfanyl)propan-1-amine hydrochloride

For researchers and drug development professionals, managing complex organic reagents requires moving beyond basic safety data sheets. This compound (CAS: 2413878-56-3) presents a unique dual-hazard profile due to its specific functional groups. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and facility odor management.

This guide provides field-proven, mechanistic insights and self-validating protocols for the safe handling and disposal of this compound.

Mechanistic Insights into Chemical Hazards (The "Why")

To effectively manage the disposal of this compound, one must understand the causality behind its hazards:

  • The Thioether Moiety (Stench and SOx Emissions): The tert-butylsulfanyl group is a thioether. Thioethers and mercaptans are notorious for their exceptionally low odor thresholds, often described as pungent or skunk-like[1]. If disposed of improperly in standard waste bins, trace amounts can volatilize, leading to facility-wide evacuations due to suspected gas leaks. Furthermore, during thermal destruction, the sulfur atom oxidizes into sulfur dioxide (SO₂), a toxic environmental pollutant requiring specialized scrubber systems[2].

  • The Hydrochloride Salt (Halogenated Acid Gas): As an amine hydrochloride, the compound is a water-soluble solid that acts as a respiratory and skin irritant[3]. Crucially, the presence of the chloride ion classifies any resulting liquid waste as halogenated. When incinerated, it generates hydrogen chloride (HCl) gas, which must be neutralized to prevent corrosive damage to incinerator stacks and the environment[3].

Quantitative Hazard & Segregation Data

To prevent incompatible mixing and ensure RCRA/EPA compliance, all waste generated from this compound must be strictly categorized.

Table 1: Waste Segregation & Storage Matrix

Waste StateClassificationPrimary HazardRequired ContainerDisposal Route
Pure Solid / Powder Hazardous Solid WasteIrritant, StenchHDPE wide-mouth jar, tightly sealedHigh-temp incineration
Aqueous Solution Halogenated AqueousCorrosive (mild), StenchPolyethylene carboy (vented cap)High-temp incineration
Organic Solution Halogenated/Sulfur OrganicFlammable, StenchRed safety can or HDPE carboyHigh-temp incineration
Contaminated PPE Solid DebrisTrace IrritantSealed biohazard/chemical bagSolid waste incineration

Self-Validating Experimental Protocols

The following procedures are designed as "self-validating systems," meaning each protocol includes built-in chemical or physical checks to verify that the step was successful before proceeding.

Protocol A: Odor-Neutralizing Spill Cleanup

Objective: Safely contain spills while chemically neutralizing the volatile thioether group to prevent fugitive odors.

  • Evacuation & PPE: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood or local exhaust is operating at maximum capacity.

  • Containment: Surround the spill with an inert absorbent (e.g., diatomaceous earth or vermiculite). Do NOT use combustible materials like sawdust.

  • In-Situ Oxidation (The Chemical Check): Carefully apply a 5% sodium hypochlorite (bleach) solution or 3% hydrogen peroxide directly over the spill. The mild oxidant converts the volatile thioether into a non-volatile sulfoxide or sulfone.

    • Validation Check: Wait 10-15 minutes. Conduct an olfactory assessment (wafting gently). The sharp, garlic-like odor of the thioether must be completely replaced by a faint chlorine scent, confirming successful oxidation.

  • Collection: Sweep the neutralized slurry into a chemically resistant high-density polyethylene (HDPE) container using a non-sparking dustpan.

  • Surface Decontamination: Wash the spill surface with soap and water, followed by an ethanol wipe.

    • Validation Check: Wipe the surface with a clean pH test strip dampened with DI water. A reading of pH 6–8 confirms the surface is neutralized and safe for regular use.

SpillResponse Start Spill Detected Assess Assess Size & State (Solid vs. Solution) Start->Assess Evacuate Evacuate & Ventilate (Fume Hood On) Assess->Evacuate Oxidation Odor Neutralization (Apply 5% NaOCl or H2O2) Evacuate->Oxidation If high odor/thioether Absorb Absorb/Sweep (Inert Absorbent) Evacuate->Absorb If dry powder Oxidation->Absorb Dispose Transfer to Hazardous Waste Container Absorb->Dispose

Fig 1. Self-validating spill response and thioether odor neutralization workflow.

Protocol B: Triple-Rinse Container Decontamination

Objective: Decontaminate empty reagent bottles to prevent fugitive emissions and comply with regulations for empty containers[4].

  • Primary Solvent Rinse: Add a small volume of a compatible solvent (e.g., ethanol) to the empty container. Cap and agitate for 30 seconds. Dispose of the rinsate in the "Halogenated/Sulfur Organic Waste" stream.

  • Oxidative Rinse: Add a dilute bleach solution (1-2%) to the container to neutralize any residual thioether molecules clinging to the walls. Agitate and let sit for 5 minutes. Dispose of this rinsate in the aqueous hazardous waste stream.

    • Validation Check: The container should have zero trace of thioether odor.

  • Final Aqueous Rinse: Rinse thoroughly with deionized (DI) water.

  • Defacement: Completely cross out or peel off the original chemical label.

    • Validation Check: The bottle is visually identified as "defaced" by all lab personnel, confirming it is legally safe for standard glass/plastic recycling.

Environmental Fate and Incineration Logistics

Because this compound contains both sulfur and chlorine, it cannot be disposed of via standard municipal waste or low-grade incineration.

Your Environmental Health and Safety (EHS) department must route this chemical to a high-temperature hazardous waste incinerator (>1000°C) equipped with an afterburner and an alkaline flue gas scrubber [3]. During combustion, the molecule breaks down into CO₂, H₂O, NOₓ, SO₂, and HCl[2]. The alkaline scrubber (typically utilizing calcium hydroxide or sodium hydroxide) is mathematically required to capture the acidic SO₂ and HCl gases, precipitating them out as harmless salts (e.g., calcium sulfate and calcium chloride) before the exhaust is released.

WastePathway Source 3-(tert-butylsulfanyl)propan -1-amine HCl Waste Solid Solid Waste (Powder/PPE) Source->Solid Liquid Liquid Waste (Solvents) Source->Liquid Incinerator High-Temp Incinerator (>1000°C) Solid->Incinerator Liquid->Incinerator Scrubber Flue Gas Scrubber (Alkaline) Incinerator->Scrubber Releases SO2 & HCl Exhaust Clean Exhaust (Neutralized SOx/HCl) Scrubber->Exhaust Removes Acid Gases

Fig 2. Environmental fate and incineration pathway for sulfur/halogenated organic waste.

References

  • MDPI. "Emission Characteristics of NOx and SO2 during the Combustion of Antibiotic Mycelial Residue." Energies. Available at:[Link]

  • ResearchGate. "Adsorption mechanism of adsorbents for mercaptan foul-smelling substances: A review." ResearchGate.net. Available at:[Link]

Sources

Personal protective equipment for handling 3-(tert-butylsulfanyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling bifunctional molecules like 3-(tert-butylsulfanyl)propan-1-amine hydrochloride (CAS: 2413878-56-3) requires a nuanced approach to laboratory safety. This compound presents a dual-hazard profile: an irritating, hygroscopic aliphatic amine hydrochloride paired with a thioether moiety that, upon degradation or free-basing, releases highly volatile and malodorous sulfur species.

To ensure scientific integrity, operational safety, and environmental compliance, this guide provides a self-validating framework for handling, reacting, and disposing of this specific chemical class.

Hazard Causality Profile

Understanding why a chemical is hazardous is the first step in effective risk mitigation.

  • The Amine Hydrochloride Moiety: In its salt form, this compound is a highly hygroscopic crystalline solid. It readily absorbs atmospheric moisture, forming irritating dusts that are severely caustic to the ocular and respiratory mucosa 1.

  • The Thioether Moiety: The tert-butylsulfanyl group is prone to oxidation. More critically, while the hydrochloride salt exhibits a relatively low vapor pressure, neutralizing it during synthesis (e.g., adding a base like DIPEA) liberates the free amine. This drastically increases the molecule's volatility, unleashing a potent, malodorous stench characteristic of volatile sulfur compounds that can contaminate an entire laboratory facility if not properly contained.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when dealing with solvated thioethers. The following matrix outlines the required equipment and the mechanistic rationale behind each choice.

PPE CategorySpecificationCausal Rationale
Hand Protection Nitrile (Solid) / Butyl Rubber (Solvent)Nitrile provides an adequate barrier against the dry hydrochloride salt. However, if the compound is dissolved in halogenated solvents (e.g., dichloromethane), nitrile undergoes rapid degradation. Butyl rubber or laminate over-gloves are required to prevent solvent-mediated dermal absorption 1.
Eye Protection Chemical Splash GogglesAmine hydrochloride dusts are severe ocular irritants. Standard safety glasses lack the peripheral seal necessary to prevent the deposition of airborne, hygroscopic particulates 1.
Respiratory Fume Hood (80-100 fpm face velocity)Mandatory for two reasons: (1) capturing irritating amine dust during weighing, and (2) immediately exhausting malodorous volatile sulfur compounds if the thioether degrades or the free base is liberated [[2]]().
Body Protection Flame-Resistant (FR) Lab CoatProvides a critical barrier against chemical splashes and accidental ignition, particularly when the compound is handled alongside flammable organic solvents during synthesis.

Operational Plan: Safe Weighing and Reaction Setup

To maintain the integrity of the chemical and protect the researcher, follow this self-validating handling protocol.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood is operational with a face velocity of 80-100 fpm. Never handle this compound on an open benchtop 2.

  • Static Mitigation: Because the salt is highly hygroscopic, it is prone to static cling. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent dust aerosolization.

  • Mass Transfer: Weigh the required mass of this compound. Immediately cap the source bottle and seal it with Parafilm to prevent degradation from atmospheric moisture.

  • Inert Atmosphere Purge: Transfer the solid to a dry reaction flask. Seal with a rubber septum and purge the vessel with Argon or Nitrogen for 10-15 minutes. This displaces oxygen, preventing premature oxidation of the thioether moiety.

  • Free-Basing (If required): If your synthetic route requires liberating the free amine, inject the organic base (e.g., Triethylamine) dropwise at 0°C via syringe. Caution: The free base is highly volatile and possesses a severe stench. Keep the system strictly closed under inert gas.

Disposal & Odor Abatement Protocol

Direct disposal of thioether waste into standard organic waste streams is a severe logistical error due to the overwhelming odor and environmental toxicity. The thioether must be chemically oxidized to a stable, odorless sulfone prior to disposal 3.

Quantitative Oxidation Stoichiometry:

Reagent Function Molar Equivalents Reaction Time
Thioether Waste Substrate 1.0 eq N/A
NaOCl (Bleach, 5-10%) Oxidizing Agent 2.5 - 3.0 eq 2 - 4 hours

| NaHCO₃ (Optional) | pH Buffer | 1.0 eq | N/A |

Step-by-Step Methodology:

  • Waste Segregation: Collect all reaction residues, contaminated solvents, and aqueous washes containing the thioether in a dedicated, oversized Erlenmeyer flask (to safely contain potential effervescence).

  • Dilution: Dilute the waste mixture with a miscible solvent (e.g., methanol) to ensure homogeneity during oxidation.

  • Oxidant Addition: While stirring vigorously in a fume hood, slowly add 2.5 to 3.0 molar equivalents of 5-10% aqueous sodium hypochlorite (NaOCl).

  • Reaction Monitoring: The oxidation of the thioether to the sulfone is mildly exothermic. Allow the mixture to stir at ambient temperature for 2 to 4 hours. The characteristic sulfur stench will completely dissipate, indicating successful conversion [[3]]().

  • pH Verification & Disposal: Check the pH of the abated solution to ensure it is neutral to slightly basic (pH 7-9). Critical Safety Check: Never mix bleach-treated waste with acidic waste streams, as this will generate lethal chlorine gas. Dispose of the mixture in the appropriately labeled aqueous basic waste container.

Workflow Visualization

G A 3-(tert-butylsulfanyl)propan-1-amine HCl (Solid State) B Weighing & Transfer (Fume Hood / Local Exhaust) A->B PPE Matrix Applied C Reaction Setup (Inert Atmosphere: N2/Ar) B->C Transfer to Flask D Free Base Generation (High Odor / Volatility Hazard) C->D Addition of Base E Waste Generation (Thioether/Amine Residues) C->E Direct Disposal D->E Post-Reaction F Odor Abatement (NaOCl Oxidation to Sulfone) E->F Bleach Treatment G Final Disposal (Aqueous/Organic Segregation) F->G pH Neutralization

Workflow for safe handling, reaction, and odor-abated disposal of thioether amines.

References

  • Organic Syntheses / National Academies Press. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". [Link]

  • Okada et al., ACS Publications. "Sodium Hypochlorite Pentahydrate Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis".[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.